Mutant IDH1-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O2/c1-21-10-5-6-15-25(21)29(30(37)33-23-12-3-2-4-13-23)35(24-14-9-11-22(31)18-24)28(36)19-34-20-32-26-16-7-8-17-27(26)34/h5-11,14-18,20,23,29H,2-4,12-13,19H2,1H3,(H,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYIOARJXVTYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 2-Hydroxyglutarate in IDH1 Mutant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene represent a pivotal discovery in cancer metabolism, identifying a class of enzymes with neomorphic activity that produces the oncometabolite D-2-hydroxyglutarate (2-HG). This technical guide provides an in-depth exploration of the role of 2-HG in the pathogenesis of IDH1 mutant cancers. We will detail the enzymatic production of 2-HG, its downstream molecular effects with a focus on epigenetic dysregulation, and the current methodologies for its detection and the study of its impact. This guide is intended to be a comprehensive resource for researchers and drug development professionals working to understand and target the oncogenic consequences of 2-HG.
Introduction
Somatic mutations in the IDH1 gene are frequently observed in several cancer types, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm and peroxisomes. However, heterozygous mutations, most commonly at the R132 residue, confer a new enzymatic function (neomorphic activity). This mutant IDH1 enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (2-HG), consuming NADPH in the process.[3] The accumulation of 2-HG to millimolar concentrations in tumor cells drives a cascade of events that contribute to oncogenesis, earning it the designation of an oncometabolite.
Production of 2-Hydroxyglutarate in IDH1 Mutant Cancers
The canonical reaction of wild-type IDH1 involves the conversion of isocitrate to α-KG. In IDH1-mutant cancer cells, this function is lost. Instead, the mutant enzyme utilizes α-KG as a substrate, catalyzing its reduction to 2-HG in an NADPH-dependent manner. This leads to a significant accumulation of 2-HG within the tumor microenvironment.
Diagram: Production of 2-Hydroxyglutarate by Mutant IDH1
References
- 1. Prognostic significance of 2-hydroxyglutarate levels in acute myeloid leukemia in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor-suppressive miR148a is silenced by CpG island hypermethylation in IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Mutant IDH1 Inhibition on Tumorigenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in our understanding of cancer metabolism and oncogenesis. These mutations, prevalent in a range of malignancies including glioma, acute myeloid leukemia (AML), and chondrosarcoma, confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG drives tumorigenesis through widespread epigenetic and metabolic reprogramming. This technical guide provides an in-depth overview of the role of mutant IDH1 in cancer and the therapeutic potential of its inhibition, with a focus on the preclinical inhibitor AGI-5198 as a representative example of a "Mutant IDH1-IN-1" class of molecules. We will delve into the molecular mechanisms, present key quantitative data, detail experimental protocols, and visualize the intricate signaling pathways and experimental workflows.
The Role of Mutant IDH1 in Tumorigenesis
Wild-type IDH1 is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), generating NADPH in the process.[1] However, specific heterozygous point mutations, most commonly at the R132 codon, alter the enzyme's function.[2] Instead of its canonical role, mutant IDH1 gains a new, "neomorphic" activity: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[3][4]
The accumulation of 2-HG, often referred to as an oncometabolite, is a central event in IDH1-mutant cancers.[3] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases.[5] This inhibition has profound downstream consequences, including:
-
Epigenetic Dysregulation: 2-HG inhibits the activity of TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases, leading to global DNA and histone hypermethylation.[4][6] This altered epigenetic landscape can block cellular differentiation and promote a stem-like state, contributing to tumor initiation and progression.[4][6]
-
Metabolic Reprogramming: The consumption of α-KG and NADPH by the mutant enzyme, coupled with the production of 2-HG, significantly alters cellular metabolism.
Mutant IDH1 as a Therapeutic Target
The discovery of the specific neomorphic activity of mutant IDH1 and its central role in driving tumorigenesis identified it as a highly attractive therapeutic target. Small molecule inhibitors have been developed to specifically target the mutant IDH1 enzyme, with the goal of reducing 2-HG levels and reversing its oncogenic effects.
AGI-5198: A Representative Mutant IDH1 Inhibitor
For the purpose of this guide, we will focus on AGI-5198, a well-characterized, potent, and selective inhibitor of mutant IDH1, as a proxy for a "this compound". AGI-5198 has been instrumental in preclinical studies for validating the therapeutic concept of mutant IDH1 inhibition.[7][8][9]
Quantitative Data on the Efficacy of Mutant IDH1 Inhibition
The following tables summarize key quantitative data for AGI-5198, demonstrating its potency and efficacy in preclinical models.
| Parameter | Mutant Form | Value | Reference |
| IC₅₀ (Biochemical Assay) | IDH1 R132H | 70 nM | [9] |
| IDH1 R132C | 160 nM | [9] | |
| Selectivity | Wild-type IDH1 | >100 µM | [10] |
| IDH2 Isoforms | >100 µM | [10] |
Table 1: Biochemical Potency and Selectivity of AGI-5198.
| Cell Line | IDH1 Mutation | Assay | Endpoint | Result | Reference |
| TS603 (Glioma) | R132H | 2-HG Production | IC₅₀ | Dose-dependent reduction | [9] |
| HT1080 (Fibrosarcoma) | R132C | 2-HG Production | IC₅₀ | Dose-dependent reduction | [5] |
| Chondrosarcoma Cell Lines | Endogenous IDH1 mutations | 2-HG Production | IC₅₀ | Dose-dependent reduction | [5] |
Table 2: In Vitro Efficacy of AGI-5198.
| Model | Treatment | Endpoint | Result | Reference |
| mIDH1 Glioma Mouse Model | AGI-5198 | D-2HG levels in brain tumor tissue | ~2.4-fold reduction | [7] |
| AGI-5198 | Proliferation (EdU⁺ cells) | ~2.3-fold reduction | [7] | |
| TS603 Glioma Xenograft | AGI-5198 (450 mg/kg/day) | Tumor Growth | 50-60% growth inhibition | [10] |
| IDH1-wild-type Glioma Xenograft | AGI-5198 (450 mg/kg/day) | Tumor Growth | No significant effect | [10] |
Table 3: In Vivo Efficacy of AGI-5198.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of mutant IDH1 inhibitors.
Mutant IDH1 Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the NADPH-dependent reduction of α-KG to 2-HG by the mutant IDH1 enzyme.
Materials:
-
Recombinant mutant IDH1 (R132H or R132C) enzyme
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, α-KG, and NADPH.
-
Add the test compound (e.g., AGI-5198) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant mutant IDH1 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the decrease in NADPH absorbance at 340 nm, which is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Measurement of Intracellular 2-HG Levels
This protocol describes the quantification of 2-HG in cell lysates using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
IDH1-mutant cancer cell line (e.g., HT1080)
-
Cell culture reagents
-
Methanol, water, and acetonitrile (LC-MS grade)
-
Internal standard (e.g., ¹³C₅-2-HG)
-
LC-MS system
Procedure:
-
Culture IDH1-mutant cells in the presence of the test compound at various concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells and quench metabolism by adding ice-cold methanol.
-
Lyse the cells and extract metabolites using a methanol/water/acetonitrile solvent mixture.
-
Add the internal standard to the cell extracts.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Analyze the supernatant using an LC-MS system to separate and quantify 2-HG and the internal standard.
-
Normalize the 2-HG levels to the internal standard and cell number.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line
-
96-well cell culture plate
-
Complete culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Orthotopic Glioma Xenograft Model
This in vivo model assesses the anti-tumor efficacy of a compound in a clinically relevant setting.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
IDH1-mutant glioma cell line (e.g., patient-derived xenograft line)
-
Stereotactic injection apparatus
-
Test compound formulation for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement (if subcutaneous) or imaging modality (e.g., MRI) for intracranial tumors
Procedure:
-
Surgically implant IDH1-mutant glioma cells into the brains (orthotopic) or flanks (subcutaneous) of immunocompromised mice.
-
Allow tumors to establish to a palpable or detectable size.
-
Randomize mice into treatment and vehicle control groups.
-
Administer the test compound and vehicle according to the planned dosing schedule and route.
-
Monitor tumor growth regularly using calipers or imaging.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., 2-HG measurement, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in mutant IDH1-driven tumorigenesis and the workflow for inhibitor development can greatly enhance understanding.
Caption: Signaling pathways affected by mutant IDH1 and its inhibitor.
Caption: Workflow for mutant IDH1 inhibitor drug discovery.
Conclusion
The discovery of IDH1 mutations has fundamentally altered the landscape of cancer research and treatment, particularly in neuro-oncology and hematologic malignancies. The development of specific inhibitors targeting the neomorphic activity of mutant IDH1, such as AGI-5198 and clinically approved drugs like ivosidenib, represents a paradigm shift towards metabolism-targeted cancer therapies. This technical guide provides a comprehensive overview of the scientific rationale, key preclinical data, and essential experimental methodologies for researchers and drug developers in this exciting field. Further research into the downstream effects of 2-HG and the long-term consequences of mutant IDH1 inhibition will continue to refine our therapeutic strategies and improve outcomes for patients with IDH1-mutant cancers.
References
- 1. Protocol to establish a genetically engineered mouse model of IDH1-mutant astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IDH1 Mutant Glioma Xenograft (JHH-273) mouse | Mouse Models - Ximbio [ximbio.com]
- 5. oncotarget.com [oncotarget.com]
- 6. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
The Discovery and Development of Mutant IDH1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in the understanding of cancer metabolism and epigenetics. The discovery of these mutations, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), has paved the way for a new class of targeted cancer therapeutics. This technical guide provides an in-depth overview of the discovery and development of potent and selective inhibitors of mutant IDH1. It details the core methodologies for hit identification, lead optimization, and preclinical evaluation, including enzymatic and cell-based assays, and summarizes key quantitative data. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Rise of a Novel Cancer Target
Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concomitantly reducing NADP+ to NADPH.[1] In 2008, landmark genomic studies identified recurrent missense mutations in the IDH1 gene in a significant percentage of glioblastomas.[2][3] Subsequent research has revealed IDH1 mutations in a variety of other malignancies, including acute myeloid leukemia (AML), chondrosarcoma, and intrahepatic cholangiocarcinoma.[2][3]
The most common mutation is a substitution of arginine at position 132, most frequently to histidine (R132H).[2] This mutation confers a neomorphic enzymatic activity, causing the mutant IDH1 protein to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations and a block in cellular differentiation, thereby driving tumorigenesis.[2][5] This unique gain-of-function mechanism identified mutant IDH1 as a highly attractive therapeutic target.
Discovery of Mutant IDH1 Inhibitors: From Screening to Potent Leads
The discovery of small molecule inhibitors of mutant IDH1 has been largely driven by high-throughput screening (HTS) campaigns followed by structure-based drug design and medicinal chemistry optimization.
A typical discovery workflow is outlined below:
Quantitative Data Summary
The following tables summarize key quantitative data for representative mutant IDH1 inhibitors, compiled from various preclinical studies.
Table 1: In Vitro Potency of Representative Mutant IDH1 Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular 2-HG IC50 (nM) | Cell Line | Reference |
| AGI-5198 | IDH1 R132H/R132C | 70/160 | - | TS603 | [6] |
| AG-120 (Ivosidenib) | IDH1 R132H | 12 | 130 | U87MG-IDH1 R132H | [7] |
| SYC-435 | IDH1 R132H/R132C | - | <500 | BT142AOA, IC-V0914AOA | [8][9] |
| ML309 | IDH1 R132H | 68 | 250 | U87MG-IDH1 R132H | [10] |
| Compound 35 | IDH1 R132H | 6 | 140 | U87MG-IDH1 R132H | [3] |
Table 2: Pharmacokinetic Parameters of a Representative Mutant IDH1 Inhibitor (Compound 35) in Mice
| Parameter | Value | Units | Dosing Route |
| Tmax | 0.25 | h | Intraperitoneal |
| Cmax | 15.7 | µM | Intraperitoneal |
| AUC | 23.9 | µM*h | Intraperitoneal |
| Bioavailability | - | % | - |
Data adapted from relevant preclinical studies for illustrative purposes.[3]
Detailed Experimental Protocols
Mutant IDH1 (R132H) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the production of 2-HG from α-KG by the mutant IDH1 enzyme.
Materials:
-
Recombinant human mutant IDH1 (R132H) enzyme
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% bovine serum albumin (BSA), and 2 mM dithiothreitol (DTT)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Test compounds dissolved in DMSO
-
384-well plates
-
LC-MS/MS system for 2-HG detection
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound solution to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the mutant IDH1 enzyme (final concentration ~15 nM) and NADPH (final concentration ~50 µM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of a solution of α-KG (final concentration ~50 µM) in assay buffer.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of an acidic solution (e.g., 1% formic acid).
-
Analyze the formation of 2-HG using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular 2-HG Assay
This assay quantifies the reduction of intracellular 2-HG levels in cells expressing mutant IDH1 upon treatment with an inhibitor.
Materials:
-
U87MG glioblastoma cells stably overexpressing mutant IDH1 (R132H) or HT1080 fibrosarcoma cells with endogenous IDH1 R132C mutation.
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Lysis buffer (e.g., methanol/water, 80:20).
-
LC-MS/MS system for 2-HG detection.
Protocol:
-
Seed the mutant IDH1-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
After the incubation period, remove the culture medium.
-
Lyse the cells by adding cold lysis buffer to each well.
-
Incubate on ice for 10 minutes.
-
Centrifuge the plate to pellet the cell debris.
-
Transfer the supernatant (cell lysate) to a new plate for analysis.
-
Quantify the 2-HG levels in the cell lysates using a validated LC-MS/MS method.[4]
-
Normalize the 2-HG levels to the total protein concentration in each well.
-
Calculate the percent reduction in 2-HG for each compound concentration and determine the cellular IC50 value.
Signaling Pathways and Mechanisms of Action
Mutant IDH1 inhibitors exert their therapeutic effect by blocking the production of 2-HG. This leads to the restoration of normal α-KG-dependent dioxygenase activity, thereby reversing the epigenetic block and inducing cellular differentiation.
Beyond the direct epigenetic effects, the accumulation of 2-HG and the altered metabolic state in mutant IDH1 cells can impact other signaling pathways, including the PI3K/AKT/mTOR pathway, which is implicated in cell growth and survival.[11][12]
Conclusion
The discovery of mutant IDH1 inhibitors represents a paradigm shift in the treatment of IDH1-mutant cancers, moving towards targeted therapies that address the underlying metabolic and epigenetic drivers of the disease. The development of these inhibitors, exemplified by molecules like ivosidenib (AG-120), has demonstrated the feasibility and clinical benefit of this approach. This technical guide provides a foundational understanding of the core principles and methodologies involved in the discovery and preclinical development of this important class of therapeutics. Continued research in this area holds promise for further refining these therapies and improving outcomes for patients with IDH1-mutant malignancies.
References
- 1. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Chemical Scaffold Against Mutant Isocitrate Dehydrogenase 1 (IDH1) | Anticancer Research [ar.iiarjournals.org]
- 3. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synergistic anti-tumor efficacy of mutant isocitrate dehydrogenase 1 inhibitor SYC-435 with standard therapy in patient-derived xenograft mouse models of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 12. PI3K/AKT/mTOR signaling pathway activity in IDH-mutant diffuse glioma and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Mutant IDH1 Inhibition on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the metabolic consequences of inhibiting mutant isocitrate dehydrogenase 1 (IDH1) in cancer cells, with a specific focus on the inhibitor AGI-5198. We will explore the molecular mechanisms, present key quantitative data, detail experimental protocols, and visualize the affected pathways.
Core Concepts: Mutant IDH1 and the Oncometabolite 2-Hydroxyglutarate
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a frequent occurrence in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), generating NADPH in the process.[3][4] However, the mutant IDH1 enzyme gains a neomorphic function: it converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG) while consuming NADPH.[3][5] This accumulation of 2-HG to millimolar concentrations within tumor cells is a key driver of oncogenesis.[6][7]
2-HG is a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases.[3] This inhibition leads to widespread epigenetic alterations, such as histone and DNA hypermethylation, which can block cellular differentiation and promote tumor growth.[3][6]
AGI-5198: A Potent and Selective Inhibitor of Mutant IDH1
AGI-5198 is a first-in-class, potent, and selective small-molecule inhibitor of the mutant IDH1 enzyme.[6][8] It specifically targets the altered active site of the R132H and R132C mutant forms of IDH1, with minimal effect on the wild-type enzyme or other IDH isoforms.[8] By inhibiting the neomorphic activity of mutant IDH1, AGI-5198 blocks the production of 2-HG, thereby reversing its downstream oncogenic effects.[6][9]
Data Presentation: Quantitative Effects of AGI-5198
The following tables summarize the quantitative impact of AGI-5198 on various cellular parameters based on published in vitro and in vivo studies.
Table 1: Inhibitory Activity of AGI-5198 on IDH Isoforms
| Enzyme Target | IC50 (µM) | Reference |
| IDH1 R132H | 0.07 | [8] |
| IDH1 R132C | 0.16 | [8] |
| Wild-type IDH1 | > 100 | [8] |
| Wild-type IDH2 | > 100 | [8] |
| IDH2 R140Q | > 100 | [8] |
| IDH2 R172K | > 100 | [8] |
Table 2: Effect of AGI-5198 on Intracellular 2-HG Levels in IDH1-Mutant Glioma Cells (TS603)
| AGI-5198 Concentration (µM) | Intracellular 2-HG Concentration (mM) | % Inhibition | Reference |
| 0 (Vehicle) | ~5.5 | 0% | [9] |
| 0.1 | ~2.5 | ~55% | [9] |
| 0.5 | ~0.5 | ~91% | [9] |
| 2.5 | < 0.1 | >98% | [9] |
Table 3: In Vivo Efficacy of AGI-5198 in an IDH1-Mutant Glioma Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Intratumoral 2-HG Reduction | Reference |
| AGI-5198 (450 mg/kg/day) | 50-60% | ~90% | [8][9] |
Table 4: Impact of AGI-5198 on Cell Proliferation and Differentiation Markers in IDH1-Mutant Glioma Cells
| Treatment | Effect on Ki-67 Staining (Proliferation) | Effect on GFAP Expression (Astroglial Differentiation) | Reference |
| AGI-5198 (in vivo) | Reduced | Not Reported | [9] |
| AGI-5198 (in vitro) | Not Reported | Increased | [9] |
Signaling Pathways and Metabolic Interplay
The inhibition of mutant IDH1 by AGI-5198 initiates a cascade of events that reprogram cancer cell metabolism and signaling.
Reversal of Epigenetic Dysregulation
By depleting 2-HG, AGI-5198 relieves the inhibition of histone demethylases, leading to the removal of repressive histone marks like H3K9me3.[6] This can reactivate genes associated with cellular differentiation, promoting a less malignant phenotype.[6]
Caption: Reversal of 2-HG-mediated epigenetic repression by AGI-5198.
Impact on the TCA Cycle and Glutamine Metabolism
Mutant IDH1-driven 2-HG production is heavily reliant on the influx of glutamine, which is converted to glutamate and subsequently to α-KG.[10] This creates a dependency on glutamine metabolism for these cancer cells. Inhibition of glutaminase, the enzyme that converts glutamine to glutamate, has been shown to preferentially slow the growth of mutant IDH1 cells.[10] AGI-5198, by blocking the consumption of α-KG for 2-HG synthesis, is expected to restore α-KG levels, potentially impacting the TCA cycle and other α-KG-dependent pathways.
Caption: AGI-5198 blocks the diversion of α-KG to 2-HG.
Modulation of HIF-1α Signaling
The stability of the hypoxia-inducible factor 1-alpha (HIF-1α) is regulated by α-KG-dependent prolyl hydroxylases. Reduced α-KG levels due to its conversion to 2-HG can lead to the stabilization of HIF-1α, promoting a pseudohypoxic state and angiogenesis.[11] By restoring α-KG pools, AGI-5198 may destabilize HIF-1α and inhibit downstream pro-tumorigenic signaling.
Caption: AGI-5198 may reverse HIF-1α stabilization.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of AGI-5198 on cancer cell metabolism.
Cell Culture and AGI-5198 Treatment
-
Cell Lines: Use cancer cell lines endogenously expressing an IDH1 mutation (e.g., TS603 glioma cells) and corresponding wild-type IDH1 cell lines as controls.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
AGI-5198 Preparation: Dissolve AGI-5198 in DMSO to create a stock solution (e.g., 10 mM).
-
Treatment: Treat cells with the desired concentrations of AGI-5198 or vehicle (DMSO) for the specified duration (e.g., 48 hours for metabolite analysis, longer for proliferation assays).
Measurement of Intracellular 2-HG by LC-MS/MS
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube and dry it using a speed vacuum or nitrogen stream.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).
-
Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate metabolites using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify 2-HG using multiple reaction monitoring (MRM) with specific precursor and product ion transitions.
-
Normalize the 2-HG levels to the total protein content or cell number.
-
Cell Proliferation Assay (e.g., using PicoGreen)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of AGI-5198 concentrations.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Quantification:
-
Lyse the cells according to the PicoGreen dsDNA Quantitation Reagent protocol.
-
Add the PicoGreen reagent to the cell lysates.
-
Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).
-
The fluorescence intensity is directly proportional to the cell number.
-
Western Blot for Histone Methylation
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction protocol (e.g., with 0.2 M H2SO4).
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the specific histone mark of interest (e.g., anti-H3K9me3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against total histone H3 as a loading control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of AGI-5198.
Caption: A generalized workflow for studying the effects of AGI-5198.
Conclusion
The development of specific inhibitors against mutant IDH1, such as AGI-5198, represents a significant advancement in targeting the metabolic vulnerabilities of cancer. By blocking the production of the oncometabolite 2-HG, these inhibitors can reverse the epigenetic and signaling abnormalities that drive tumorigenesis. This guide provides a foundational understanding of the impact of AGI-5198 on cancer cell metabolism, along with the necessary tools to further investigate this promising therapeutic strategy. The presented data and protocols serve as a starting point for researchers aiming to unravel the complex metabolic reprogramming induced by mutant IDH1 inhibition.
References
- 1. RNA interference mediated inhibition of isocitrate dehydrogenase (IDH1) gene expression - Eureka | Patsnap [eureka.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cohesionbio.com [cohesionbio.com]
- 5. youtube.com [youtube.com]
- 6. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idtdna.com [idtdna.com]
- 8. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutant IDH1 Differently Affects Redox State and Metabolism in Glial Cells of Normal and Tumor Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The-Role-of-IDH1-Mutations-in-Glioma-Development-A-Technical-Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) gene represent a cornerstone in the molecular landscape of gliomas. These mutations, occurring early in gliomagenesis, are not mere bystanders but active drivers of tumor development.[1] They are particularly prevalent in lower-grade gliomas (WHO grades II and III) and secondary glioblastomas.[2][3][4] The hallmark of these mutations is a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG).[5][6] D-2-HG accumulation triggers widespread epigenetic reprogramming by competitively inhibiting α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases.[5][7][8] This results in a global hypermethylation phenotype, altered gene expression, and a block in cellular differentiation, ultimately fostering a permissive environment for glioma development.[9] Understanding the intricate molecular sequelae of IDH1 mutations is paramount for prognostic stratification and the development of targeted therapeutic strategies.
Introduction: Wild-Type IDH1 Function
Isocitrate dehydrogenase (IDH) exists in three isoforms: IDH1, IDH2, and IDH3.[10] IDH1 is a homodimeric enzyme primarily located in the cytoplasm and peroxisomes.[10] In its canonical function, it catalyzes the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a key intermediate in the Krebs cycle.[11] This reaction is coupled with the reduction of NADP+ to NADPH.[10][11] The NADPH produced by wild-type IDH1 is a crucial cellular reductant, playing a vital role in protecting cells from oxidative damage by regenerating reduced glutathione.[1][2]
The Landscape of IDH1 Mutations in Glioma
In 2008, genome-wide sequencing studies first identified recurrent point mutations in the IDH1 gene in glioblastoma samples.[2] These mutations are almost exclusively heterozygous missense mutations affecting a single amino acid residue, arginine 132 (R132), located in the enzyme's active site.[1] The most common substitution, accounting for over 90% of cases, is an arginine-to-histidine change (R132H).[2][12]
IDH1 mutations are a defining feature of specific glioma subtypes. They are highly prevalent in WHO grade II and III diffuse astrocytomas and oligodendrogliomas (70-80%) and the secondary glioblastomas that arise from them.[2][3][4] Conversely, they are rare in primary glioblastomas (~5-10%).[2][3][13] This distinct distribution suggests that IDH1 mutation is an early, trunk-line event in the evolution of lower-grade diffuse gliomas.[1]
Neomorphic Enzymatic Activity: The Production of D-2-HG
The defining functional consequence of glioma-associated IDH1 mutations is a gain-of-function, or neomorphic, activity.[14] While the mutation abolishes the enzyme's ability to convert isocitrate to α-KG, it confers a new capability: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (D-2-HG).[1][5][6][14]
This reaction consumes both α-KG and NADPH.[10] Interestingly, the production of D-2-HG is most efficient when mutant IDH1 forms a heterodimer with the wild-type IDH1 protein.[15][16][17] This is because the wild-type partner can supply the α-KG substrate, which the mutant partner then reduces to D-2-HG.[17] This leads to a massive accumulation of D-2-HG in IDH1-mutant tumor cells, with concentrations reaching millimolar levels, hundreds of times higher than in normal cells.[7][18]
dot digraph "Metabolic_Pathway_of_WT_vs_Mutant_IDH1" { graph [rankdir="LR", splines=ortho, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="Figure 1: Comparison of Wild-Type and Mutant IDH1 enzymatic pathways."
D-2-HG: The Oncometabolite Driving Gliomagenesis
D-2-HG is considered a bona fide oncometabolite. Its structure is very similar to that of α-KG, allowing it to act as a competitive inhibitor of a large family of α-KG-dependent dioxygenase enzymes.[5][7][19] These enzymes are critical for various cellular processes, but their inhibition's most profound impact in glioma is on epigenetic regulation.
Epigenetic Reprogramming
Two major classes of α-KG-dependent dioxygenases are targeted by D-2-HG:
-
TET (Ten-Eleven Translocation) DNA hydroxylases: These enzymes are responsible for DNA demethylation. By inhibiting TET enzymes, D-2-HG leads to DNA hypermethylation, particularly at CpG islands, resulting in a condition known as the Glioma-CpG Island Methylator Phenotype (G-CIMP).[7][19] This hypermethylation silences tumor suppressor genes, contributing to oncogenesis.[8]
-
Jumonji C (JmjC) domain-containing histone demethylases (KDMs): These enzymes remove methyl groups from histone proteins. D-2-HG-mediated inhibition of KDMs results in the global hypermethylation of histones (e.g., H3K9me3, H3K27me3), which alters chromatin structure and represses the expression of genes involved in cellular differentiation.[7][20][21]
This dual epigenetic blockade traps glial progenitor cells in an undifferentiated, stem-like state, preventing their normal maturation and promoting proliferation, a key step in glioma formation.[8][9]
dot digraph "Downstream_Effects_of_D2HG" { graph [splines=true, overlap=false, size="7.6,6", bgcolor="#F1F3F4"]; node [style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="Figure 2: Signaling cascade initiated by mutant IDH1-produced D-2-HG."
Clinical Significance and Therapeutic Implications
Paradoxically, despite driving tumorigenesis, the presence of an IDH1 mutation is a powerful independent prognostic factor for improved survival in glioma patients.[2][22][23] Patients with IDH-mutant gliomas have a significantly longer overall and progression-free survival compared to patients with IDH-wildtype tumors of the same histological grade.[12][22][23][24]
The unique biology of IDH1-mutant tumors opens several avenues for targeted therapy:
-
Direct Inhibition of Mutant IDH1: Small molecule inhibitors that specifically target the neomorphic activity of the mutant IDH1 enzyme have been developed. These drugs aim to lower intratumoral D-2-HG levels, thereby reversing the epigenetic blockade and promoting cell differentiation.
-
Metabolic Vulnerabilities: The altered metabolic state of IDH1-mutant cells, including their dependence on glutamine and altered redox balance, may create vulnerabilities that can be exploited therapeutically.
-
Immunotherapy: The G-CIMP phenotype and other D-2-HG-induced changes can alter the tumor microenvironment, potentially making these tumors more susceptible to immunotherapeutic approaches like vaccines.[8][12]
Quantitative Data Summary
The following tables summarize key quantitative data regarding IDH1 mutations in glioma.
Table 1: Frequency of IDH1/2 Mutations by Glioma Grade
| Glioma Grade (WHO) | IDH1 Mutation Frequency | IDH2 Mutation Frequency | Combined IDH1/2 Frequency |
|---|---|---|---|
| Grade I | Not Detected[13] | Not Detected[13] | 0% |
| Grade II | 42% - 71%[2][13][25] | 2.2% - 6.06%[13][25] | ~73%[13] |
| Grade III | 23% - 64%[2][13][25] | ~4.9%[13] | ~61%[13] |
| Primary Glioblastoma (Grade IV) | 3% - 17%[2][3][13][25] | ~4.7%[13] | ~12%[13] |
| Secondary Glioblastoma (Grade IV) | 50% - 82%[3][13] | Not Detected[13] | ~50%[13] |
Table 2: D-2-Hydroxyglutarate (D-2-HG) Concentrations in Glioma Tissue
| IDH Status | D-2-HG Concentration (Median) | Fold Increase | Reference |
|---|---|---|---|
| IDH-Wildtype | ~0.000 mM | - | [26] |
| IDH-Mutant | ~5.0 mM | >100x | [26] |
| IDH-Mutant (with loss of WT allele) | 14-fold lower than heterozygous | Lower |[15][16] |
Table 3: Prognostic Impact of IDH1 Mutation in Glioblastoma (GBM)
| Study Parameter | IDH1-Mutant | IDH1-Wildtype | P-value | Reference |
|---|---|---|---|---|
| Mean Overall Survival | 65.8 months | 25.7 months | p = 0.019 | [22] |
| Median Overall Survival | 80 months | 22 months | - |[22] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of IDH1 mutations and their consequences.
Detection of IDH1 R132H Mutation
A. Immunohistochemistry (IHC)
-
Principle: Utilizes a monoclonal antibody that specifically recognizes the R132H-mutated IDH1 protein, allowing for visualization in tissue sections.[27][28]
-
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm) are deparaffinized and rehydrated.[28]
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed, typically using a citrate buffer (pH 6.0) for 30-60 minutes.[29][30]
-
Peroxidase Block: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution.[29]
-
Primary Antibody Incubation: Sections are incubated with a mouse monoclonal anti-IDH1 R132H antibody (e.g., clone H09 or IHC132) at an optimized dilution (e.g., 1:30 - 1:200) for 30-60 minutes at room temperature.[27][29][30]
-
Detection System: A polymer-based detection system (e.g., HRP-conjugated multimer) is applied.[29]
-
Chromogen: The signal is visualized using a chromogen like diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.[29]
-
Counterstaining: Nuclei are counterstained with hematoxylin.
-
Analysis: Positive staining is observed as a diffuse cytoplasmic (and sometimes nuclear) signal in tumor cells.
-
B. DNA Sequencing (Sanger or Next-Generation Sequencing)
-
Principle: Directly analyzes the DNA sequence of exon 4 of the IDH1 gene to identify mutations at codon 132.
-
Protocol Outline:
-
DNA Extraction: Genomic DNA is extracted from fresh-frozen or FFPE tumor tissue using a commercial kit.
-
PCR Amplification: The region of interest (exon 4 of IDH1) is amplified using PCR with specific primers.
-
Purification: The PCR product is purified to remove primers and dNTPs.
-
Sequencing Reaction:
-
Sanger: A sequencing reaction is performed using the purified PCR product, a sequencing primer, and fluorescently labeled dideoxynucleotides.
-
NGS: The amplified DNA is used to prepare a library for massively parallel sequencing, which allows for the analysis of multiple genes simultaneously.[33]
-
-
Analysis: The resulting sequence data is aligned to the reference human genome to identify any base substitutions at codon 132.
-
dot digraph "Experimental_Workflow_IDH1_Analysis" { graph [rankdir=TB, splines=ortho, size="7.6,7", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="Figure 3: Integrated workflow for IDH1 mutation and oncometabolite analysis."
Quantification of D-2-HG by Mass Spectrometry
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides highly sensitive and specific quantification of D-2-HG from tissue homogenates.
-
Protocol Outline:
-
Sample Preparation: A weighed portion of frozen tumor tissue is homogenized in a buffer (e.g., phosphate-buffered saline).[34]
-
Metabolite Extraction: Metabolites are extracted from the homogenate, typically by adding a cold organic solvent like methanol, which also precipitates proteins.[34] An internal standard (e.g., a stable isotope-labeled 2-HG) is added for accurate quantification.[34]
-
LC Separation: The extracted metabolites are injected into a liquid chromatography system. The compounds are separated based on their physicochemical properties as they pass through a chromatography column.
-
MS/MS Detection: The eluent from the LC is ionized (e.g., by electrospray ionization) and enters the mass spectrometer. The instrument is set to specifically detect and fragment the parent ion of 2-HG (m/z 147 in negative mode) and quantify a specific fragment ion, ensuring high specificity.[35]
-
Quantification: The amount of D-2-HG in the sample is determined by comparing its signal intensity to that of the known concentration of the internal standard.
-
Analysis of DNA Methylation
-
Principle: To assess the G-CIMP phenotype, genome-wide DNA methylation arrays or bisulfite sequencing can be employed.
-
Protocol Outline (Array-based):
-
DNA Extraction: High-quality genomic DNA is extracted from tumor tissue.
-
Bisulfite Conversion: DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. This is typically done using a commercial kit.[36]
-
Whole-Genome Amplification: The bisulfite-converted DNA is amplified. For FFPE samples, a restoration step may be required prior to amplification.[36]
-
Hybridization: The amplified DNA is hybridized to a microarray chip (e.g., Illumina MethylationEPIC) containing hundreds of thousands of probes for specific CpG sites across the genome.[36]
-
Scanning and Analysis: The array is scanned, and the intensity of the signals for methylated vs. unmethylated probes is used to calculate a methylation level (Beta value) for each CpG site. Bioinformatic analysis is then used to identify differentially methylated regions and classify the tumor's methylator phenotype.
-
References
- 1. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH1 Gene Mutations: A New Paradigm in Glioma Prognosis and Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH1 mutations are present in the majority of common adult gliomas but rare in primary glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Modulation of Epigenetics in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Isocitrate Dehydrogenase Mutations in Glioma: From Basic Discovery to Therapeutics Development [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Wild-type and mutated IDH1/2 enzymes and therapy responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]
- 13. Association between IDH1/2 mutations and brain glioma grade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcollections.sdsu.edu [digitalcollections.sdsu.edu]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Disruption of wild type IDH1 suppresses D-2-hydroxyglutarate production in IDH1-mutated gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modeling the diffusion of D-2-hydroxyglutarate from IDH1 mutant gliomas in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Role of 2-Oxoglutarate Dependent Dioxygenases in Gliomas and Glioblastomas: A Review of Epigenetic Reprogramming and Hypoxic Response [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Prognostic significance of IDH 1 mutation in patients with glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prognostic role of IDH mutations in gliomas: a meta-analysis of 55 observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Estimation of the occurrence rates of IDH1 and IDH2 mutations in gliomas and the reconsideration of IDH-wildtype anaplastic astrocytomas: an institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. genomeme.ca [genomeme.ca]
- 28. biocare.net [biocare.net]
- 29. Mutant IDH1-specific immunohistochemistry distinguishes diffuse astrocytoma from astrocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. IDH1 Mutation Detection [bio-protocol.org]
- 32. spandidos-publications.com [spandidos-publications.com]
- 33. IDH1-IDH2 Mutation Detection | Test Fact Sheet [arupconsult.com]
- 34. academic.oup.com [academic.oup.com]
- 35. Rapid detection of 2-hydroxyglutarate in frozen sections of IDH mutant tumors by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
Epigenetic Dysregulation by the Oncometabolite 2-Hydroxyglutarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oncometabolite D-2-hydroxyglutarate (2-HG), produced at high levels in cancers with mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2), is a key driver of tumorigenesis through its profound impact on the epigenome. By competitively inhibiting α-ketoglutarate (α-KG)-dependent dioxygenases, 2-HG disrupts the function of critical epigenetic modifiers, including histone lysine demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases. This guide provides an in-depth technical overview of the mechanisms of 2-HG-mediated epigenetic dysregulation, detailed experimental protocols for its study, and quantitative data on its inhibitory effects.
Introduction: The Rise of an Oncometabolite
Mutations in the metabolic enzymes IDH1 and IDH2 are hallmark genetic alterations in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the reduction of α-KG to D-2-hydroxyglutarate (D-2-HG)[1]. The accumulation of D-2-HG to millimolar concentrations within tumor cells sets in motion a cascade of events that ultimately remodel the epigenetic landscape to favor cancer development and progression[2][3][4]. This guide will delve into the core mechanisms of this process and provide the necessary technical information for researchers in the field.
Mechanism of Action: Competitive Inhibition of α-KG-Dependent Dioxygenases
2-HG is structurally similar to α-KG, the endogenous cofactor for a large family of dioxygenases that play critical roles in cellular metabolism and epigenetic regulation. 2-HG acts as a competitive inhibitor of these enzymes, leading to their widespread dysfunction[1]. The primary targets of 2-HG in the context of epigenetic dysregulation are:
-
Histone Lysine Demethylases (KDMs): Specifically, the Jumonji C (JmjC) domain-containing histone demethylases are inhibited by 2-HG. This inhibition leads to the hypermethylation of various histone lysine residues, altering chromatin structure and gene expression[1][5][6].
-
Ten-Eleven Translocation (TET) Enzymes: These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation. 2-HG-mediated inhibition of TET enzymes results in a global DNA hypermethylation phenotype[7].
Quantitative Data: 2-HG Inhibition of Epigenetic Modifiers
The inhibitory potency of 2-HG varies between its enantiomers (D-2-HG and L-2-HG) and among different α-KG-dependent dioxygenases. The following tables summarize the reported IC50 values for the inhibition of key histone demethylases and TET enzymes by 2-HG. The intracellular concentration of D-2-HG in IDH-mutant cells can range from 5 to 35 mM, providing a context for the physiological relevance of these inhibitory constants[2][3][4][8].
Table 1: Inhibition of Histone Lysine Demethylases (KDMs) by 2-Hydroxyglutarate
| Enzyme Family | Specific Enzyme | Substrate | 2-HG Enantiomer | IC50 (µM) |
| KDM4 | JMJD2A | H3K9me3/H3K36me3 | (R)-2-HG | ~25 |
| JMJD2C | H3K9me3/H3K36me3 | (R)-2-HG | Not specified | |
| KDM5 | KDM5A | H3K4me3 | (R)-2-HG | < 1000 |
| KDM5B | H3K4me3 | (R)-2-HG | 3600 | |
| KDM5C | H3K4me3 | (R)-2-HG | < 1000 | |
| KDM5D | H3K4me3 | (R)-2-HG | < 1000 | |
| KDM7 | JHDM1A/FBXL11 | H3K36me2 | (R)-2-HG | Not specified |
Data compiled from multiple sources[1][5][6].
Table 2: Inhibition of Ten-Eleven Translocation (TET) Enzymes by 2-Hydroxyglutarate
| Enzyme | (R)-2-HG IC50 (µM) | (S)-2-HG IC50 (µM) |
| TET1 (catalytic domain) | ~800 | ~800 |
| TET2 (catalytic domain) | 13 - 15 | 13 - 15 |
| TET3 (catalytic domain) | ~100 | ~100 |
Data from a study using an AlphaScreen assay[7]. Note that other studies have reported higher IC50 values for TET enzymes, suggesting that assay conditions can influence the results.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by 2-HG and common experimental workflows used to study its effects.
Caption: 2-HG production by mutant IDH and its inhibitory effect on epigenetic enzymes.
Caption: A typical workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Caption: Workflow for DNA methylation analysis using bisulfite sequencing.
Experimental Protocols
In Vitro Histone Demethylase (KDM) Activity Assay with 2-HG
This protocol is adapted for a 96-well plate format and measures the activity of JmjC domain-containing histone demethylases.
Materials:
-
Recombinant human KDM enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
AlphaLISA® anti-methyl-histone acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM ascorbic acid, 0.01% Tween-20
-
(R)-2-HG or (L)-2-HG solutions of varying concentrations
-
White 96-well half-area microplates
Procedure:
-
Prepare serial dilutions of 2-HG in the assay buffer.
-
In a 96-well plate, add 5 µL of the 2-HG dilution or vehicle control.
-
Add 5 µL of the KDM enzyme solution to each well.
-
Add 5 µL of the histone peptide substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of the anti-methyl-histone acceptor beads, diluted in AlphaLISA buffer.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add 5 µL of the streptavidin-coated donor beads, diluted in AlphaLISA buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
In Vitro TET Enzyme Activity Assay with 2-HG
This protocol outlines a colorimetric assay to measure the activity of TET enzymes.
Materials:
-
Recombinant human TET enzyme (e.g., TET2 catalytic domain)
-
Methylated DNA substrate (e.g., a biotinylated oligonucleotide containing 5mC)
-
Anti-5-hydroxymethylcytosine (5hmC) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Assay buffer: 50 mM HEPES (pH 8.0), 75 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM ascorbic acid, 1 mM DTT
-
(R)-2-HG or (L)-2-HG solutions of varying concentrations
-
Streptavidin-coated 96-well plates
Procedure:
-
Coat the streptavidin plate with the biotinylated methylated DNA substrate.
-
Prepare serial dilutions of 2-HG in the assay buffer.
-
Add the TET enzyme and the 2-HG dilutions to the wells.
-
Incubate at 37°C for 1-2 hours.
-
Wash the wells with PBS-T.
-
Add the anti-5hmC primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with 1 M H2SO4 and read the absorbance at 450 nm.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Modifications
This protocol provides a general workflow for performing ChIP-seq to map histone modifications.
Procedure:
-
Cell Crosslinking: Treat cells with 1% formaldehyde to crosslink proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K27me3).
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Washes: Perform a series of washes to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin and reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation: Prepare a sequencing library from the purified DNA (end-repair, A-tailing, and adapter ligation).
-
Sequencing: Perform high-throughput sequencing of the library.
-
Data Analysis: Align reads to a reference genome and perform peak calling to identify regions enriched for the histone modification.
Bisulfite Sequencing for DNA Methylation Analysis
This protocol describes the key steps for analyzing DNA methylation at single-base resolution.
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target regions of the bisulfite-converted DNA using specific primers. During PCR, uracils are replaced with thymines.
-
Library Preparation and Sequencing: Prepare a sequencing library from the PCR products and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a converted reference genome (in silico C-to-T conversion) and calculate the methylation level at each CpG site by comparing the number of C reads to the total number of C and T reads.
Conclusion and Future Directions
The discovery of 2-HG as an oncometabolite has fundamentally changed our understanding of the interplay between metabolism and epigenetics in cancer. The inhibition of histone and DNA demethylases by 2-HG leads to a profound reprogramming of the cancer cell epigenome, promoting a dedifferentiated state and driving tumorigenesis. The experimental approaches detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of 2-HG and to explore novel therapeutic strategies targeting this pathway. Future research will likely focus on developing more specific inhibitors of mutant IDH enzymes, understanding the full spectrum of 2-HG's downstream effects, and exploring the potential of epigenetic drugs to reverse the aberrant methylation patterns induced by this oncometabolite.
References
- 1. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the diffusion of D-2-hydroxyglutarate from IDH1 mutant gliomas in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the blood-brain barrier penetration of IDH1 inhibitors
An In-Depth Technical Guide to the Blood-Brain Barrier Penetration of IDH1 Inhibitors
Introduction: The Challenge of Targeting IDH1-Mutant Gliomas
Isocitrate dehydrogenase 1 (IDH1) mutations are a defining molecular characteristic in a significant portion of lower-grade gliomas and secondary glioblastomas, representing an early event in tumorigenesis.[1][2][3] These gain-of-function mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which drives cancer development through widespread epigenetic dysregulation and impaired cellular differentiation.[1][3] The discovery of this metabolic vulnerability has spurred the development of targeted small-molecule inhibitors against the mutant IDH1 enzyme.
However, the effective treatment of brain tumors is profoundly complicated by the blood-brain barrier (BBB). This highly selective, semipermeable border of endothelial cells lining the brain's capillaries prevents most therapeutic agents from reaching their intended targets within the central nervous system (CNS).[4] While early IDH1 inhibitors developed for systemic cancers like acute myeloid leukemia (AML) showed limited ability to cross the BBB, a new generation of compounds has been specifically engineered for brain penetrance, marking a significant advancement in neuro-oncology.[2][5][6][7]
This guide provides a detailed technical overview of the strategies and methodologies used to understand and optimize the BBB penetration of IDH1 inhibitors, intended for researchers, scientists, and drug development professionals in the field.
The Blood-Brain Barrier: A formidable Obstacle
The BBB's restrictive nature is a result of its unique anatomical and physiological features. It is composed of specialized brain microvascular endothelial cells (BMECs) connected by complex protein networks called tight junctions, which severely limit paracellular diffusion (movement between cells).[8][9] This cellular layer is supported by pericytes and the end-feet of astrocytes, forming the neurovascular unit (NVU).[9][10]
For a small molecule drug to enter the brain, it must typically traverse the endothelial cells themselves (transcellular transport). This process is governed by several factors:
-
Passive Diffusion: Small, lipid-soluble (lipophilic) molecules with a low molecular weight and a small topological polar surface area (tPSA) can more readily diffuse across the cell membranes.[6][11]
-
Active Influx Transport: Some drugs can be actively transported into the brain by solute carrier (SLC) transporters that normally handle nutrients and endogenous substances.[12]
-
Active Efflux Transport: A major challenge in CNS drug development is the presence of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[9][13][14] These efflux pumps act as "gatekeepers," actively expelling a wide range of xenobiotics, including many anticancer drugs, from the endothelial cells back into the bloodstream, thereby severely limiting their brain accumulation.[9][13][14] Even in brain tumors where the BBB may be partially disrupted, these efflux transporters can remain functional on the tumor vasculature and on the cancer cells themselves, limiting drug efficacy.[4][9][13]
A Comparative Overview of IDH1 Inhibitors
The development of IDH1 inhibitors for glioma has been an evolutionary process, with a primary focus on improving BBB penetration.
-
Ivosidenib (AG-120): As a first-in-class selective inhibitor of mutant IDH1, ivosidenib is FDA-approved for IDH1-mutant AML.[2][7] Its development, however, was not optimized for CNS penetration.[5][6] While it has demonstrated some clinical utility in non-enhancing gliomas and can achieve CNS penetration, its ability to cross the BBB is considered moderate or limited.[2][7][15][16]
-
Olutasidenib (FT-2102): Olutasidenib is a highly potent and selective oral inhibitor of mutant IDH1 designed to be brain-penetrant.[17][18][19] Clinical trial data has provided evidence of its ability to cross the BBB, with measurable concentrations detected in the cerebrospinal fluid (CSF) of patients with relapsed or refractory IDH1-mutant glioma.[17]
-
Vorasidenib (AG-881): Vorasidenib is a first-in-class, oral, dual inhibitor of both mutant IDH1 and IDH2 enzymes that was specifically developed for improved penetration across the BBB.[1][20][21] Its design focused on properties favorable for brain entry, such as a lower tPSA and fewer hydrogen-bond donors.[6] Preclinical studies confirmed its brain penetrance and ability to reduce tumor 2-HG levels in orthotopic glioma models.[1][6] The success of the Phase 3 INDIGO trial, which showed a dramatic improvement in progression-free survival for patients with IDH-mutant grade 2 glioma, provides strong clinical validation of its efficacy and, by extension, its ability to effectively reach its target in the brain.[20]
-
DS-1001b: DS-1001b is another novel, orally bioavailable, and selective mutant IDH1 inhibitor engineered for high BBB permeability.[3][22][23] Preclinical studies in orthotopic patient-derived xenograft models demonstrated its ability to suppress tumor growth and reduce 2-HG levels in the brain.[3][22][24] A first-in-human Phase I study confirmed that DS-1001 was well-tolerated and had a favorable brain distribution in patients with IDH1-mutant gliomas.[23][25]
Quantitative and Qualitative Data on BBB Penetration
The precise quantitative data for BBB penetration (e.g., Kp,uu) of these compounds are often proprietary. However, published literature provides substantial evidence to allow for a comparative summary.
| Inhibitor | Target(s) | Development Status (Glioma) | Key BBB Penetration Findings |
| Ivosidenib | mIDH1 | Investigated in clinical trials | Moderate/limited BBB penetration; demonstrated CNS activity and 2-HG reduction in tumor tissue.[2][7][15][16] |
| Olutasidenib | mIDH1 | Phase Ib/II trial completed | Described as a brain-penetrant inhibitor; presence confirmed in cerebrospinal fluid (CSF).[17][19] |
| Vorasidenib | mIDH1/2 | Phase 3 trial completed; FDA Approved | Specifically designed for brain penetration; demonstrated efficacy in a large clinical trial, implying effective target engagement in the brain.[1][6][20][21] |
| DS-1001b | mIDH1 | Phase I/II trials ongoing | High BBB permeability demonstrated in preclinical models; favorable brain distribution confirmed in Phase I clinical trial.[22][23][25] |
Experimental Protocols for Assessing BBB Penetration
A multi-stage approach combining in vitro, in vivo, and clinical methodologies is essential for a comprehensive understanding of an inhibitor's CNS pharmacokinetic profile.
In Vitro Models
In vitro BBB models are crucial for initial, high-throughput screening of drug candidates.[8][10][26]
-
Methodology: Transwell Monolayer Assay
-
Cell Seeding: Brain microvascular endothelial cells (primary, immortalized, or stem-cell derived) are seeded onto the microporous membrane of a Transwell insert, which is placed in a well of a culture plate.[8][27] The insert compartment represents the "blood" (apical) side, and the outer well represents the "brain" (basolateral) side.[8]
-
Co-Culture (Optional but Recommended): To better mimic the neurovascular unit and induce tighter junctions, astrocytes and/or pericytes are cultured on the bottom of the outer well.[10][27]
-
Barrier Integrity Measurement: The tightness of the endothelial monolayer is assessed by measuring Transendothelial Electrical Resistance (TEER). Higher TEER values indicate a more restrictive barrier.
-
Permeability Assessment: The IDH1 inhibitor is added to the apical chamber. At various time points, samples are taken from the basolateral chamber to quantify the amount of drug that has crossed the monolayer, typically using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The results are used to calculate an apparent permeability coefficient (Papp), which quantifies the rate of passage across the barrier.
-
-
Methodology: Dynamic and Microfluidic ("BBB-on-a-Chip") Models
-
Device Setup: Endothelial cells are cultured within hollow fibers or microfluidic channels, which allows for the application of physiological shear stress (flow).[11][27] This more closely mimics the in vivo environment and results in a tighter, more realistic barrier model.[11]
-
Permeability Study: The drug is introduced into the perfusate on the "vascular" side of the device.
-
Quantification: Samples are collected from the "brain" compartment over time and analyzed by LC-MS/MS to determine permeability rates.
-
In Vivo Preclinical Models
Animal models are indispensable for evaluating the BBB penetration and efficacy of a drug in a complex biological system.
-
Methodology: Pharmacokinetic (PK) Studies in Rodents
-
Drug Administration: The IDH1 inhibitor is administered to mice or rats (e.g., orally or intravenously).
-
Sample Collection: At predetermined time points, blood samples are collected. The animals are then euthanized, and brains are rapidly harvested.
-
Sample Processing: Blood is processed to plasma. Brain tissue is homogenized.
-
Concentration Measurement: Drug concentrations in both plasma and brain homogenate are measured using LC-MS/MS.
-
Parameter Calculation:
-
Brain-to-Plasma Ratio (Kp): Calculated as the total drug concentration in the brain divided by the total drug concentration in plasma.[28]
-
Unbound Fraction Measurement: In separate experiments (e.g., equilibrium dialysis), the fraction of the drug that is not bound to proteins is determined for both plasma (fu,p) and brain tissue (fu,b).
-
Unbound Brain-to-Plasma Ratio (Kp,uu): Calculated as Kp * (fu,b / fu,p). This is the most accurate predictor of brain penetration, as it reflects the concentration of free drug available to interact with the target.[28][29] A Kp,uu value > 1 suggests active influx, while a value < 1 suggests poor penetration or active efflux.
-
-
-
Methodology: Orthotopic Patient-Derived Xenograft (PDX) Models
-
Model Creation: Human glioma cells from a patient's tumor (harboring an IDH1 mutation) are surgically implanted into the brains of immunodeficient mice.[3][5][22]
-
Treatment and Monitoring: Once tumors are established (monitored by imaging), mice are treated with the IDH1 inhibitor. Tumor growth is monitored over time.
-
Efficacy and Pharmacodynamic (PD) Assessment: At the end of the study, tumors are resected. The drug's efficacy is determined by comparing tumor size between treated and control groups.[3] Pharmacodynamic effects are assessed by measuring the levels of the oncometabolite 2-HG in the tumor tissue, with a significant reduction indicating successful target engagement.[3][5][23]
-
Clinical Evaluation
Assessing BBB penetration in human trials requires specialized study designs.
-
Methodology: "Window of Opportunity" Perioperative Studies
-
Study Design: This trial design is used for patients with recurrent glioma who are scheduled for surgical resection.[29]
-
Drug Administration: The patient receives the investigational IDH1 inhibitor for a set period (e.g., several weeks) immediately prior to the planned surgery.
-
Sample Analysis: During surgery, samples of the resected tumor tissue are obtained. These samples are then analyzed to directly measure the concentration of the drug and its effect on 2-HG levels within the human brain tumor.[7] This provides definitive proof of BBB penetration and target engagement.
-
CSF Analysis: In some trials, cerebrospinal fluid is collected via lumbar puncture to measure drug concentration, serving as a surrogate for the concentration in the brain's interstitial fluid.[17]
-
Visualizing Key Pathways and Processes
IDH1 Signaling and Inhibition
Caption: The metabolic pathway of wild-type and mutant IDH1 and the mechanism of IDH1 inhibitors.
Experimental Workflow for BBB Penetration Assessment
Caption: A typical workflow for evaluating the BBB penetration of a new drug candidate.
Factors Influencing BBB Penetration
Caption: The relationship between molecular properties and successful blood-brain barrier penetration.
Conclusion and Future Directions
The journey of IDH1 inhibitors from hematological malignancies to neuro-oncology underscores a critical lesson in drug development: for CNS disorders, target engagement is contingent upon overcoming the blood-brain barrier. The evolution from ivosidenib, with its limited CNS penetration, to specifically engineered brain-penetrant molecules like vorasidenib, olutasidenib, and DS-1001b represents a paradigm shift.[1][6][7][23] The clinical success of vorasidenib, in particular, validates the strategy of rationally designing compounds with physicochemical properties that favor brain entry.[6][20]
Future efforts will likely focus on several key areas:
-
Overcoming Resistance: As with any targeted therapy, acquired resistance is a concern. Understanding mechanisms of resistance, including potential isoform switching between IDH1 and IDH2, will be crucial.[6] Dual inhibitors like vorasidenib may offer an advantage in this regard.
-
Refining Molecular Design: Continued refinement of small molecules to evade efflux transporters while maintaining high potency and target selectivity remains a primary goal.
-
Combination Therapies: Investigating IDH1 inhibitors in combination with other treatments, such as radiation or chemotherapy, may provide synergistic effects and improve outcomes for patients with higher-grade gliomas.
The successful development of brain-penetrant IDH1 inhibitors is a testament to the power of integrating medicinal chemistry, advanced preclinical modeling, and innovative clinical trial design. It provides not only a new standard of care for patients with IDH-mutant gliomas but also a hopeful blueprint for the development of other targeted therapies for primary and metastatic brain cancers.
References
- 1. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A Potent Blood-Brain Barrier-Perme ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use, access, and initial outcomes of off-label ivosidenib in patients with IDH1 mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blood-brain barrier-associated efflux transporters: a significant but underappreciated obstacle to drug development in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 12. Molecular mechanisms of drug influx and efflux transport at the blood-brain barrier [jstage.jst.go.jp]
- 13. academic.oup.com [academic.oup.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The IDH1 inhibitor ivosidenib improved seizures in a patient with drug-resistant epilepsy from IDH1 mutant oligodendroglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Olutasidenib (FT-2102) in patients with relapsed or refractory IDH1-mutant glioma: A multicenter, open-label, phase Ib/II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Olutasidenib: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Olutasidenib (FT-2102) in patients with relapsed or refractory IDH1-mutant glioma: A multicenter, open-label, phase Ib/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. neurosciencenews.com [neurosciencenews.com]
- 21. Vorasidenib in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benthamscience.com [benthamscience.com]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
Preclinical Evaluation of Novel Mutant IDH1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of novel inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4] 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[1][5][6] The development of potent and selective mutant IDH1 inhibitors represents a promising therapeutic strategy for these malignancies.
Core Signaling Pathway of Mutant IDH1
Mutant IDH1 disrupts normal cellular metabolism and epigenetic regulation. The primary mechanism involves the conversion of α-KG to 2-HG, which then acts as a competitive inhibitor of various α-KG-dependent dioxygenases, including histone and DNA demethylases like TET2.[1][5][7] This leads to global histone and DNA hypermethylation, altered gene expression, and a block in cellular differentiation, ultimately promoting cancer development.[5][6][8]
Caption: Signaling pathway of mutant IDH1 and the mechanism of its inhibitors.
Preclinical Evaluation Workflow
A typical preclinical workflow for evaluating novel mutant IDH1 inhibitors involves a series of in vitro and in vivo assays to determine potency, selectivity, and efficacy.
Caption: General experimental workflow for preclinical evaluation of mutant IDH1 inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for representative mutant IDH1 inhibitors from preclinical studies.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | IC50 (nM) | Reference |
| AG-120 (Ivosidenib) | IDH1 R132H | 40-50 | [4] |
| AG-120 (Ivosidenib) | IDH1 R132C | 40-50 | [4] |
| Novartis 530 | IDH1 R132H | 40-50 | [4] |
| Novartis 530 | IDH1 R132C | 40-50 | [4] |
| AGI-5198 | IDH1 R132H | 70 | [6] |
| AGI-5198 | IDH1 R132C | 160 | [6] |
| GSK321 | IDH1 R132H | 4.6 | [9] |
| GSK321 | IDH1 R132C | 3.8 | [9] |
| GSK321 | IDH1 R132G | 2.9 | [9] |
| Compound 35 | IDH1 R132H | (Cell IC50) 160 | [7] |
| HMS-101 | Mutant IDH1 | Not specified | [10][11] |
Table 2: Cellular 2-HG Inhibition
| Cell Line | Mutation | Compound | IC50 (nM) | Reference |
| U87 | R132H | AG-120 | ~50 | [4] |
| HT1080 | R132C | AG-120 | ~100 | [4] |
| THP-1 | R132H | AG-120 | ~50 | [4] |
| SNU1079 | R132C | AG-120 | ~100 | [4] |
| U87 | R132H | Novartis 530 | ~50 | [4] |
| HT1080 | R132C | Novartis 530 | ~100 | [4] |
| HEK-293T | R132H | FX-03 | 55,500 | [12] |
| HEK-293T | R132C | FX-03 | 68,380 | [12] |
Table 3: In Vivo Efficacy and Pharmacodynamics
| Compound | Model | Dosing | 2-HG Inhibition | Outcome | Reference |
| Ivosidenib (AG-120) | Cholangiocarcinoma, Chondrosarcoma Patients | 500 mg QD | Up to 98% in plasma | Favorable PK/PD profile | [13][14][15][16] |
| Compound 35 | U87 R132H Xenograft | BID | ~90% in tumor | Robust in vivo reduction of 2-HG | [7] |
| HMS-101 | IDH1/HoxA9 Leukemia Mouse Model | 0.5-1 mg/day IP | 3-fold reduction in serum R/S-2HG ratio | Prolonged survival | [10][17] |
| HMS-101 | AML PDX Model | 40 mg/kg/day IP | Not specified | Upregulation of myeloid differentiation markers | [11] |
| LY3410738 | AML Xenograft | Not specified | Rapid and sustained | More robust and durable efficacy than AG-120 | [18] |
Detailed Experimental Protocols
Biochemical Enzyme Inhibition Assay
Objective: To determine the in vitro potency of novel compounds against purified mutant IDH1 enzyme.
Methodology:
-
Principle: The assay measures the consumption of NADPH, a cofactor in the mutant IDH1-catalyzed reduction of α-KG to 2-HG.[19]
-
Reagents: Purified recombinant mutant IDH1 (e.g., R132H or R132C), α-KG, NADPH, assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% bovine serum albumin), and a detection system.[12][19]
-
Procedure:
-
Add the test compound at various concentrations to a 384-well plate.
-
Add the enzyme solution to initiate the reaction.
-
Add the substrate solution containing α-KG and NADPH.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[12]
-
Stop the reaction and measure the remaining NADPH. This can be done using a coupled diaphorase/resazurin system that generates a fluorescent signal proportional to the amount of NADPH consumed.[2][4]
-
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based 2-HG Measurement Assay
Objective: To assess the ability of compounds to inhibit 2-HG production in cells harboring mutant IDH1.
Methodology:
-
Cell Lines: Use cancer cell lines endogenously expressing or engineered to express mutant IDH1, such as HT1080 (R132C), U87 MG (R132H), or HCT116 (R132H).[1]
-
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 48 hours).
-
Collect the cell culture supernatant or cell lysates.
-
Measure the 2-HG concentration using Gas Chromatography-Mass Spectrometry (GC-MS) or a fluorescence-based enzymatic assay.[1][2]
-
-
Data Analysis: Determine the IC50 value for 2-HG reduction by plotting the 2-HG concentration against the compound concentration.
Cell Viability and Proliferation Assays
Objective: To evaluate the effect of mutant IDH1 inhibitors on the growth and survival of cancer cells.
Methodology:
-
Principle: Standard colorimetric or fluorometric assays are used to measure cell viability or proliferation.
-
Procedure:
-
Seed mutant IDH1 and wild-type IDH1 cell lines in 96-well plates.
-
Treat with a range of compound concentrations for an extended period (e.g., 72 hours or longer), as the effects on proliferation may be delayed.[1]
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the GI50 or IC50 values for cell growth inhibition.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of lead compounds in a living organism.
Methodology:
-
Animal Models: Use immunodeficient mice (e.g., nude or NSG mice) subcutaneously or orthotopically implanted with mutant IDH1 cancer cell lines (e.g., U87 R132H) or patient-derived xenografts (PDXs).[7][11]
-
Procedure:
-
Once tumors are established, randomize the animals into vehicle control and treatment groups.
-
Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a defined dose and schedule.[10][11]
-
Monitor tumor volume regularly using caliper measurements.
-
At the end of the study, or at specified time points, collect tumor tissue and plasma for pharmacodynamic analysis (e.g., 2-HG levels) and pharmacokinetic analysis.[7]
-
-
Data Analysis: Compare tumor growth inhibition between treated and control groups. Correlate drug exposure with 2-HG reduction and anti-tumor activity.
This guide provides a foundational framework for the preclinical assessment of novel mutant IDH1 inhibitors. The specific details of the experimental design may be adapted based on the compound's characteristics and the therapeutic indication.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. In vivo efficacy of mutant IDH1 inhibitor HMS-101 and structural resolution of distinct binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening [frontiersin.org]
- 13. [PDF] Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 14. Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study | springermedizin.de [springermedizin.de]
- 15. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. "Preclinical Studies of A Novel Idh1 Inhibitor In Acute Myeloid Leukemi" by Vivian Salama [digitalcommons.library.tmc.edu]
- 19. bpsbioscience.com [bpsbioscience.com]
The Core Cellular Pathways Affected by Mutant IDH1 Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways affected by inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). The discovery of IDH1 mutations in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, has unveiled a novel oncogenic mechanism centered on the production of the oncometabolite D-2-hydroxyglutarate (2-HG). This guide delves into the molecular consequences of mutant IDH1, the mechanism of its inhibitors, and the key cellular pathways that are modulated by these targeted therapies. We present quantitative data on inhibitor efficacy, detailed experimental protocols for studying their effects, and visual representations of the affected pathways to facilitate a deeper understanding of this important area of cancer research.
The Neomorphic Activity of Mutant IDH1 and the Role of 2-HG
Wild-type IDH1 is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH[1]. Somatic mutations in the IDH1 gene, most commonly at the R132 residue, result in a neomorphic enzymatic activity[1][2][3][4][5]. Instead of its canonical function, mutant IDH1 gains the ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG)[6][7][8][9][10][11].
The accumulation of 2-HG is a central event in IDH1-mutant cancers. 2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, a large family of enzymes that play critical roles in various cellular processes[1][4][8][10][11][12][13]. By disrupting the function of these enzymes, 2-HG drives oncogenesis through widespread effects on the epigenome and cellular metabolism.
Mechanism of Action of Mutant IDH1 Inhibitors
A new class of small-molecule inhibitors has been developed to specifically target the neomorphic activity of mutant IDH1. These inhibitors, referred to here as "Mutant IDH1-IN-1" as a representative class, are designed to bind to the mutant enzyme and block its ability to produce 2-HG[9][14]. This targeted inhibition leads to a reduction in intracellular 2-HG levels, which in turn can reverse the pathological effects of the oncometabolite, including the epigenetic blockade, and can induce differentiation in cancer cells[12][13][15][16].
Cellular Pathways Modulated by Mutant IDH1 Inhibitors
The primary mechanism of action of mutant IDH1 inhibitors—the reduction of 2-HG—triggers a cascade of downstream effects on several key cellular pathways.
Epigenetic Reprogramming
One of the most profound effects of 2-HG is the widespread alteration of the epigenetic landscape. 2-HG competitively inhibits TET DNA hydroxylases and JmjC domain-containing histone demethylases, leading to global DNA and histone hypermethylation[12][13][17]. This epigenetic dysregulation silences tumor suppressor genes and blocks cellular differentiation, contributing to tumorigenesis.
Mutant IDH1 inhibitors, by lowering 2-HG levels, can reverse these epigenetic alterations. This leads to the demethylation of histones and DNA, reactivation of silenced genes, and induction of cellular differentiation, particularly in hematological malignancies like AML.
Figure 1. Inhibition of Mutant IDH1 reverses epigenetic dysregulation.
Cellular Metabolism
The accumulation of 2-HG and the altered activity of IDH1 have significant repercussions for cellular metabolism. Key metabolic pathways affected include:
-
TCA Cycle: The conversion of α-KG to 2-HG depletes a key intermediate of the TCA cycle, impacting cellular respiration and biosynthesis[4].
-
Glutamine Metabolism: To compensate for the loss of α-KG, IDH1-mutant cells often exhibit increased dependence on glutamine anaplerosis to replenish TCA cycle intermediates[18][19].
-
Redox Homeostasis: Wild-type IDH1 is a major source of cytosolic NADPH, which is essential for regenerating reduced glutathione and mitigating oxidative stress. While the direct impact of mutant IDH1 on total NADPH levels is complex and can be cell-type dependent, the neomorphic reaction consumes NADPH[1][3][20]. Treatment with mutant IDH1 inhibitors can lead to a normalization of the NADPH/NADP+ ratio.
-
Lipid Metabolism: IDH1-derived NADPH is also crucial for fatty acid synthesis. Dysregulation of NADPH levels in IDH1-mutant cells can impact lipid metabolism[1].
References
- 1. In Vivo 2-Hydroxyglutarate Monitoring With Edited MR Spectroscopy for the Follow-up of IDH-Mutant Diffuse Gliomas: The IDASPE Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of mutant-IDH1 inhibitors in glioma patients probed by in vivo 3D MRS imaging of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring response to a clinically relevant IDH inhibitor in glioma—Hyperpolarized 13C magnetic resonance spectroscopy approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Mitochondrial metabolism supports resistance to IDH mutant inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early Noninvasive Metabolic Biomarkers of Mutant IDH Inhibition in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. IDH1 Inhibitor 9 | IDH | 3037967-71-5 | Invivochem [invivochem.com]
- 16. Comprehensive Metabolomic Analysis of IDH1R132H Clinical Glioma Samples Reveals Suppression of β-oxidation Due to Carnitine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. rndsystems.com [rndsystems.com]
- 20. Mutant IDH1 Promotes Glioma Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mutant IDH1-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3][4] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2][5] However, specific mutations, most commonly at the R132 residue, result in a neomorphic enzymatic activity.[1][2] This mutant IDH1 converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), which accumulates to high levels in tumor cells.[1][6][7] 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations, including DNA and histone hypermethylation, which ultimately drive oncogenesis by blocking cellular differentiation.[6][7]
Mutant IDH1-IN-1 is a selective inhibitor of mutant IDH1 enzymes. This document provides detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound and similar compounds.
Quantitative Data Summary
The inhibitory activity of this compound against various IDH1 genotypes is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Target | IC50 (nM) |
| Mutant IDH1 R132C/R132C | 4 |
| Mutant IDH1 R132H/R132H | 42 |
| Mutant IDH1 R132H/WT | 80 |
| Wild-Type IDH1 | 143 |
Data sourced from: TargetMol.[8]
Signaling Pathway
The signaling pathway initiated by mutant IDH1 is distinct from the wild-type enzyme's role in the citric acid cycle. The key event is the production of the oncometabolite 2-HG, which has downstream effects on epigenetic regulation.
Caption: Mutant IDH1 signaling pathway leading to tumorigenesis.
Experimental Protocols
Biochemical Assay: Mutant IDH1 Enzymatic Activity (NADPH Depletion Assay)
This protocol describes a biochemical assay to measure the enzymatic activity of mutant IDH1 by monitoring the consumption of NADPH. The decrease in absorbance at 340 nm is proportional to the enzyme's activity.
Materials:
-
Recombinant human mutant IDH1 enzyme (e.g., R132H or R132C)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM DTT, 10% glycerol
-
α-Ketoglutarate (α-KG)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
This compound or other test compounds
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a stock solution of α-KG in water.
-
Prepare a stock solution of NADPH in water.
-
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 2 µL of the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Add 20 µL of recombinant mutant IDH1 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate mix containing α-KG and NADPH in Assay Buffer.
-
Initiate the reaction by adding 28 µL of the substrate mix to each well. The final concentrations should be in the range of 10-50 µM for NADPH and 0.5-5 mM for α-KG.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in OD/min) for each well.
-
Plot the reaction rate against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Assay: 2-Hydroxyglutarate (2-HG) Production
This protocol describes a cell-based assay to measure the production of the oncometabolite 2-HG in a cell line endogenously expressing mutant IDH1 (e.g., HT1080 fibrosarcoma cells, which harbor the IDH1 R132C mutation).
Materials:
-
Mutant IDH1-expressing cell line (e.g., HT1080)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
This compound or other test compounds
-
96-well cell culture plate
-
2-HG detection kit (commercially available, typically based on an enzymatic assay coupled to a colorimetric or fluorometric readout)
-
Cell lysis buffer
-
Centrifuge
Procedure:
-
Cell Seeding:
-
Seed the mutant IDH1-expressing cells in a 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
-
Sample Preparation:
-
After incubation, collect the cell culture supernatant or lyse the cells directly in the wells according to the 2-HG detection kit manufacturer's instructions.
-
If using cell lysates, centrifuge to pellet the cell debris and collect the supernatant.
-
-
2-HG Measurement:
-
Perform the 2-HG measurement using a commercial kit, following the manufacturer's protocol. This typically involves an enzymatic reaction that converts 2-HG and produces a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the 2-HG standards provided in the kit.
-
Calculate the concentration of 2-HG in each sample.
-
Plot the 2-HG concentration against the inhibitor concentration and determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of a mutant IDH1 inhibitor.
Caption: In vitro workflow for Mutant IDH1 inhibitor testing.
References
- 1. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetmol.cn [targetmol.cn]
Application Notes and Protocols for the Use of Mutant IDH1-IN-1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a frequent and early event in several cancers, including gliomas, acute myeloid leukemia (AML), and chondrosarcomas.[1][2][3] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4][5][6] However, specific mutations, most commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4][7][8] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic alterations and a block in cellular differentiation, contributing to tumorigenesis.[2][8][9][10]
Mutant IDH1-IN-1 is a representative small molecule inhibitor designed to selectively target the mutated form of the IDH1 enzyme. By inhibiting the production of 2-HG, these inhibitors can reverse the oncogenic effects of the mutation, making them valuable tools for cancer research and potential therapeutic agents.[11] This document provides detailed application notes and protocols for the use of this compound in cell culture.
Mechanism of Action
Mutant IDH1 inhibitors are typically allosteric inhibitors that bind to the mutant enzyme. For instance, the inhibitor ML309 binds competitively with respect to α-ketoglutarate and uncompetitively with respect to NADPH.[12][13] This binding blocks the neomorphic activity of the mutant IDH1 enzyme, leading to a significant reduction in the intracellular levels of the oncometabolite 2-HG.[12][11]
Data Presentation
Biochemical and Cellular Activity of Representative Mutant IDH1 Inhibitors
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| ML309 (+)-isomer | IDH1 R132H | Biochemical | 68 nM | - | [12][13] |
| IDH1 R132C | Biochemical | Similar to R132H | - | [12][13] | |
| Wild-Type IDH1 | Biochemical | > 36 µM | - | [12][13] | |
| 2-HG Production | Cellular | 250 nM | U87MG Glioblastoma | [12][13] | |
| AGI-5198 | IDH1 R132H | Biochemical | 70 nM | - | [14] |
| IDH1 R132C | Biochemical | 160 nM | - | [14] | |
| Wild-Type IDH1 | Biochemical | > 100 µM | - | [11] | |
| 2-HG Production | Cellular | Dose-dependent reduction | TS603 Glioma | [11][14] | |
| FT-2102 | IDH1 R132H | Biochemical | 21.2 nM | - | [14] |
| IDH1 R132C | Biochemical | 114 nM | - | [14] | |
| AG-881 | IDH1 R132C/L/H/S | Biochemical | 0.04 - 22 nM | - | [14] |
Effect of Mutant IDH1 on Temozolomide (TMZ) Sensitivity in Glioma Cells
| Cell Line | IDH1 Status | TMZ IC50 | Reference |
| Ln229 | Wild-Type | 399.4 µM | [15] |
| R132H Mutant | 149.2 µM | [15] | |
| U87 | Wild-Type | 543 µM | [15] |
| R132H Mutant | 259.7 µM | [15] |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in DMSO. A common stock concentration is 10 mM. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw a stock aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 2: In Vitro Inhibition of 2-HG Production in Mutant IDH1-Expressing Cells
Objective: To determine the potency of this compound in reducing 2-HG levels in a relevant cell model.
Cell Lines:
-
Engineered Cell Lines: U87MG or LN-18 glioblastoma cells stably expressing mutant IDH1 (e.g., R132H).[7]
-
Endogenous Mutant Cell Lines: TS603 glioma cells (endogenous R132H) or HT1080 fibrosarcoma cells (endogenous R132C).[11][16]
Materials:
-
Complete cell culture medium appropriate for the chosen cell line
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
This compound working solutions
-
Vehicle control (cell culture medium with the same final concentration of DMSO)
-
Reagents for cell lysis and metabolite extraction (e.g., methanol/water)
-
2-HG quantification assay kit (commercially available) or access to LC-MS/MS
Procedure:
-
Cell Seeding: Seed the mutant IDH1-expressing cells into a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Remove the existing medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle-only control. A typical concentration range to test would be from 1 nM to 10 µM.
-
Incubation: Incubate the cells with the inhibitor for a predetermined time. A time course experiment (e.g., 24, 48, 72 hours) can be performed to determine the optimal treatment duration. A rapid drop in 2-HG levels has been observed, which can be sustained for at least 48 hours.[12]
-
Metabolite Extraction:
-
Aspirate the medium from the wells.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol) to each well.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
2-HG Quantification: Measure the 2-HG levels in the extracted samples using a 2-HG assay kit or by LC-MS/MS.
-
Data Analysis: Normalize the 2-HG levels to the total protein concentration or cell number. Plot the 2-HG levels as a function of the inhibitor concentration to determine the IC50 value for 2-HG inhibition.
Protocol 3: Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells harboring an IDH1 mutation.
Materials:
-
Complete cell culture medium
-
Multi-well cell culture plates (e.g., 96-well)
-
This compound working solutions
-
Vehicle control
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both mutant IDH1 and wild-type IDH1 cells (as a control for selectivity) into separate 96-well plates at a low density (e.g., 1,000-5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the plates for an extended period, typically 3 to 7 days, to observe effects on proliferation.
-
Proliferation Measurement: At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Signaling pathway of wild-type and mutant IDH1 and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extreme vulnerability of IDH1 mutant cancers to NAD+ depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant IDH1 Differently Affects Redox State and Metabolism in Glial Cells of Normal and Tumor Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 6. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms of IDH mutations in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical, cellular, and biophysical characterization of a potent inhibitor of mutant isocitrate dehydrogenase IDH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutant IDH1 is required for IDH1 mutated tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 2-Hydroxyglutarate (2-HG) Levels Following Treatment with Mutant IDH1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of the oncometabolite D-2-hydroxyglutarate (D-2-HG) in biological samples following treatment with Mutant IDH1-IN-1, a potent inhibitor of the isocitrate dehydrogenase 1 (IDH1) R132H mutant enzyme. Accurate measurement of 2-HG levels is critical for assessing the pharmacodynamic effects of the inhibitor and its potential therapeutic efficacy in cancers harboring IDH1 mutations.
Mutations in the IDH1 gene, particularly the R132H substitution, result in a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to 2-HG.[1][2] This accumulation of 2-HG is implicated in tumorigenesis through epigenetic alterations.[1][3] Mutant IDH1 inhibitors, such as this compound, are designed to specifically block this aberrant enzymatic activity, leading to a reduction in 2-HG levels.[4][5]
Data Presentation: Quantitative Analysis of 2-HG Levels
The following table summarizes representative data on 2-HG levels in various biological samples, highlighting the significant difference between IDH1-mutant and wild-type cells, and the effect of inhibitor treatment.
| Sample Type | Condition | 2-HG Concentration | Reference |
| Human Glioblastoma Tissue | IDH1-R132H Mutant | 5-35 µmol/g | [2] |
| IDH1 Wild-Type | >100-fold lower than mutant | [2] | |
| Serum (AML Patients) | IDH1/2-Mutant | Median: 1863 ng/mL | [6] |
| IDH1/2 Wild-Type | Median: 87 ng/mL | [6] | |
| Urine (AML Patients) | IDH1/2-Mutant | Median: 34,100 ng/mL | [6] |
| IDH1/2 Wild-Type | Median: 5,525 ng/mL | [6] | |
| U87MG Glioblastoma Cells (in vivo xenograft) | IDH1-R132H Mutant (Vehicle Control) | High | [5] |
| IDH1-R132H Mutant + Compound 35 (IDH1 inhibitor) | ~90% reduction | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Mutant IDH1 Signaling Pathway
Caption: Mutant IDH1 signaling pathway leading to 2-HG production and oncogenesis.
Experimental Workflow for 2-HG Measurement
Caption: General experimental workflow for the measurement of 2-HG levels.
Experimental Protocols
Protocol 1: 2-HG Measurement in Cultured Cells using a Colorimetric Assay
This protocol is adapted from commercially available D-2-Hydroxyglutarate Assay Kits.[7]
Materials:
-
Mutant IDH1 expressing cells and wild-type control cells
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
D-2-Hydroxyglutarate Assay Kit (e.g., Abcam ab211070 or equivalent)[7]
-
D2HG Assay Buffer
-
D2HG Enzyme
-
D2HG Substrate Mix
-
D-2-Hydroxyglutarate Standard
-
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
-
Sample Preparation (Cell Lysates): [7]
-
Harvest approximately 1 x 10^7 cells. For adherent cells, wash with cold PBS and detach. For suspension cells, pellet by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of ice-cold D2HG Assay Buffer.
-
Homogenize the cells by pipetting up and down several times.
-
Incubate the homogenate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[7]
-
Collect the supernatant, which contains the soluble metabolites, and keep on ice.
-
-
Standard Curve Preparation:
-
Reconstitute the D-2-Hydroxyglutarate Standard to a stock concentration of 100 mM as per the kit instructions.[7]
-
Prepare a 1 mM working solution by diluting the stock.
-
Generate a series of standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the 1 mM working solution in D2HG Assay Buffer. Adjust the final volume of each standard to 50 µL/well.
-
-
Assay Procedure:
-
Add 0-45 µL of the cell lysate supernatant to duplicate wells of a 96-well plate. Adjust the volume to 50 µL/well with D2HG Assay Buffer.
-
Prepare a reaction mix according to the kit protocol, typically containing D2HG Assay Buffer, D2HG Enzyme, and D2HG Substrate Mix.
-
Add 50 µL of the reaction mix to each standard and sample well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.[7]
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the 0 nmol/well standard reading from all other standard and sample readings to correct for background.
-
Plot the standard curve of absorbance versus the amount of D-2-HG.
-
Determine the concentration of 2-HG in the samples from the standard curve.
-
Normalize the 2-HG concentration to the protein concentration of the cell lysate or the cell number.
-
Protocol 2: 2-HG Measurement in Tissue Samples using LC-MS/MS
This protocol provides a general framework for the highly sensitive and specific quantification of 2-HG enantiomers by Liquid Chromatography-Mass Spectrometry.[8][9]
Materials:
-
Frozen tissue samples
-
Liquid nitrogen
-
Homogenizer
-
Methanol, ice-cold, 80% (v/v) in water
-
Internal standard (e.g., [13C5]-D-2-HG)
-
LC-MS/MS system with a suitable column (e.g., ZIC-HILIC)
-
Microcentrifuge
Procedure:
-
Sample Preparation (Tissue Homogenates):
-
Weigh the frozen tissue sample (typically 10-20 mg).
-
Immediately snap-freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Transfer the powdered tissue to a pre-weighed tube.
-
-
Metabolite Extraction:
-
Add ice-cold 80% methanol containing the internal standard to the tissue powder (e.g., 500 µL per 10 mg of tissue).
-
Homogenize the sample on ice using a mechanical homogenizer or by vortexing vigorously.
-
Incubate the mixture at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites and transfer to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with a chiral column if separation of D- and L-2-HG is required, or a HILIC column for total 2-HG measurement.[8]
-
Establish the appropriate mobile phases and gradient conditions for optimal separation of 2-HG.
-
Develop a multiple reaction monitoring (MRM) method for the specific mass transitions of 2-HG and the internal standard.
-
Inject the reconstituted samples and a series of calibration standards onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for 2-HG and the internal standard.
-
Calculate the peak area ratio of 2-HG to the internal standard.
-
Generate a standard curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of 2-HG in the tissue samples by interpolating their peak area ratios from the standard curve.[8]
-
Normalize the 2-HG concentration to the initial tissue weight.
-
Logical Relationship Diagram
Caption: Logical relationship of this compound treatment and its effect on 2-HG.
References
- 1. Mutant IDH1 Promotes Glioma Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. abcam.com [abcam.com]
- 8. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cell Viability Assay with Mutant IDH1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a frequent occurrence in several types of cancer, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG). D-2HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.
Mutant IDH1-IN-1 is a selective inhibitor of the mutant IDH1 enzyme. By blocking the production of D-2HG, this inhibitor has the potential to reverse the oncogenic effects of the IDH1 mutation. Assessing the impact of this compound on the viability of cancer cells harboring IDH1 mutations is a critical step in preclinical drug development. This document provides detailed application notes and protocols for performing cell viability assays with this compound.
Mechanism of Action and Signaling Pathway
Mutant IDH1 converts α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (D-2HG). High levels of D-2HG interfere with cellular metabolism and epigenetic regulation. One of the key downstream effects of D-2HG accumulation is the dysregulation of the hypoxia-inducible factor 1-alpha (HIF-1α) and the AKT/mTOR signaling pathways. D-2HG can lead to the destabilization of HIF-1α. Furthermore, D-2HG has been shown to activate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of mutant IDH1 by compounds like this compound reduces D-2HG levels, thereby impacting these downstream signaling cascades and ultimately affecting cell viability.
Figure 1: Mutant IDH1 Signaling Pathway and Point of Inhibition.
Data Presentation: Inhibitory Activity of Mutant IDH1 Inhibitors
The efficacy of this compound and other representative inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for various mutant IDH1 inhibitors against different IDH1 isoforms and in cancer cell lines.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | IDH1 R132C/R132C | 4 | - | Biochemical |
| IDH1 R132H/R132H | 42 | - | Biochemical | |
| IDH1 R132H/WT | 80 | - | Biochemical | |
| Wild-Type IDH1 | 143 | - | Biochemical | |
| AGI-5198 | IDH1 R132H | 70 | - | Biochemical |
| Wild-Type IDH1 | >100,000 | - | Biochemical | |
| HT1080 (R132C) | 500 | 2-HG Production | Cellular | |
| JJ012 (R132G) | 700 | 2-HG Production | Cellular | |
| BAY-1436032 | IDH1 R132H | 15 | - | Biochemical |
| IDH1 R132C | 15 | - | Biochemical | |
| HT-1080 (R132C) | 135 | Cell Viability | Cellular | |
| IDH1 mutant AML cells | 100 | Colony Formation | Cellular |
Note: The effect of mutant IDH1 inhibitors on cell viability can vary significantly between cell lines and may not always correlate directly with the inhibition of D-2HG production. Some studies report only minor effects on cell viability even with significant D-2HG reduction[1][2].
Experimental Workflow: Cell Viability Assay
The general workflow for assessing the effect of this compound on cell viability involves several key steps, from cell culture preparation to data analysis.
Figure 2: General Experimental Workflow for a Cell Viability Assay.
Experimental Protocols
Below are detailed protocols for two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Mutant IDH1-expressing cancer cell line (e.g., U87-MG IDH1-R132H, HT1080)
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells. It is recommended to test each concentration in triplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired treatment period (typically 48 to 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
Mutant IDH1-expressing cancer cell line
-
Complete culture medium
-
Opaque-walled 96-well plates
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, but use opaque-walled plates to prevent luminescence signal cross-talk.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 to 72 hours).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
-
Background Subtraction:
-
Calculate the average absorbance/luminescence from the no-cell control wells (background).
-
Subtract the average background value from the readings of all other wells.
-
-
Calculation of Percent Viability:
-
Calculate the average absorbance/luminescence of the vehicle-treated control wells.
-
Normalize the data by expressing the absorbance/luminescence of the inhibitor-treated wells as a percentage of the average vehicle control value (set to 100%).
-
Percent Viability = (Corrected Absorbance/Luminescence of Treated Wells / Corrected Absorbance/Luminescence of Vehicle Control Wells) x 100
-
-
IC50 Determination:
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
References
Application Notes and Protocols for Generating IDH1 Mutant Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene, particularly the recurrent R132H substitution, are a hallmark of several cancers, including lower-grade gliomas and secondary glioblastomas. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG). D-2HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic alterations that are thought to drive tumorigenesis.[1][2] Genetically engineered mouse models that faithfully recapitulate the genetics and pathology of human IDH1-mutant cancers are invaluable tools for elucidating disease mechanisms and for the preclinical evaluation of novel therapeutic strategies.
These application notes provide detailed protocols for the generation and characterization of two state-of-the-art IDH1 mutant mouse models: a conditional knock-in model for tissue-specific expression of IDH1 R132H, and a rapid glioma model utilizing adeno-associated virus (AAV) and CRISPR/Cas9 technology.
I. Conditional Knock-in IDH1 R132H Mouse Model
This approach allows for the expression of the IDH1 R132H mutation in a spatially and temporally controlled manner by crossing a conditional IDH1 R132H knock-in mouse with a Cre recombinase-expressing driver line. The most common strategy employs a Lox-Stop-Lox (LSL) cassette upstream of the mutant IDH1 allele, which is excised by Cre recombinase to enable expression.
Experimental Workflow: Conditional Knock-in Model
References
Application Notes and Protocols for Culturing Patient-Derived IDH1 Mutant Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and characterizing patient-derived isocitrate dehydrogenase 1 (IDH1) mutant glioma cell cultures. The protocols outlined below are designed to help researchers generate robust in vitro models that recapitulate the genomic and metabolic features of the original tumor, providing a valuable platform for basic research and preclinical drug development.
Introduction
Mutations in the IDH1 gene are a defining feature of lower-grade gliomas and secondary glioblastomas, occurring in over 80% of these tumors.[1][2] The resulting neomorphic enzyme activity leads to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which drives tumorigenesis through epigenetic and metabolic reprogramming.[1][2] Establishing stable patient-derived cell cultures that retain the endogenous IDH1 mutation has been challenging, hindering research and the development of targeted therapies.[2] This document provides detailed protocols for the successful isolation, culture, and characterization of these valuable research models.
Data Presentation
Table 1: Summary of Reagents and Conditions for Tissue Dissociation
| Parameter | Enzymatic Dissociation | Mechanical Dissociation |
| Enzymes | Papain, Collagenase D (1 mg/mL), DNase I (0.1 mg/mL), Trypsin-EDTA (0.025% - 0.05%) | Not Applicable |
| Incubation Time | 15 - 30 minutes at 37°C | Not Applicable |
| Mechanical Disruption | Gentle trituration with a pipette | Minced with scalpels, passed through a syringe or cell strainer (40-100 µm) |
| Stop Solution | Trypsin inhibitor, DMEM/F12 with serum, or soybean trypsin inhibitor | Not Applicable |
Table 2: Comparison of Culture Methods for IDH1 Mutant Glioma Cells
| Feature | Neurosphere (Suspension) Culture | Adherent Culture |
| Substrate | Ultra-low attachment flasks/plates | Tissue culture-treated flasks/plates coated with Laminin or Cultrex PathClear RGF-BME (1:100) |
| Cell Morphology | Freely floating spherical clusters (neurospheres) | Monolayer of adherent cells |
| Seeding Density | <1 x 10^5 cells/mL | 2 x 10^5 cells in a T75 flask |
| Media Renewal | Partial media change every 3-4 days | Media change every 2-3 days |
| Passaging | Enzymatic or mechanical dissociation of neurospheres | Trypsinization |
| Advantages | Enriches for stem-like cells | Amenable to high-throughput screening and imaging |
| Challenges | Heterogeneity within spheres, potential for necrotic cores | Potential for selection of faster-growing, non-representative clones |
Table 3: Characterization of Patient-Derived IDH1 Mutant Glioma Cultures
| Characterization Method | Key Markers / Analytes | Expected Results in IDH1 Mutant Cells |
| Genomic Analysis (Sequencing) | IDH1 (R132H), TP53, ATRX | Presence of heterozygous IDH1 R132H mutation; potential co-mutations in TP53 and ATRX. |
| Metabolomic Analysis (Mass Spectrometry, MRS) | D-2-hydroxyglutarate (D-2-HG) | Significantly elevated levels of D-2-HG compared to IDH-wildtype cells. |
| Immunofluorescence | Nestin, SOX2, CD133 | Expression of neural stem cell markers. |
| Metabolic Flux Analysis (Seahorse Assay) | Oxygen Consumption Rate (OCR), Extracellular Acidification Rate (ECAR) | Often show lower mitochondrial reserve capacity compared to IDH-wildtype cells.[1][3] |
Experimental Protocols
Protocol 1: Isolation of Glioma Cells from Fresh Tumor Tissue
This protocol describes the initial processing of fresh surgical glioma specimens to obtain a single-cell suspension.
Materials:
-
Fresh tumor tissue (200-500 mg)
-
DMEM/F12 medium, serum-free
-
Hanks' Balanced Salt Solution (HBSS)
-
Enzymatic Dissociation Solution (see Table 1) or sterile scalpels for mechanical dissociation
-
Stop Solution (e.g., DMEM/F12 with 10% FBS)
-
70 µm and 40 µm cell strainers
-
15 mL conical tubes
-
Centrifuge
Procedure:
-
Tissue Collection and Transport: Collect fresh tumor tissue in a sterile tube containing cold, serum-free DMEM/F12 medium. Process the tissue as soon as possible, ideally within 1-2 hours of resection.
-
Washing: In a sterile petri dish, wash the tissue several times with cold HBSS to remove blood and debris.
-
Dissociation:
-
Enzymatic Method:
-
Mince the tissue into small fragments (<1 mm³) using sterile scalpels.
-
Transfer the fragments to a 15 mL conical tube containing pre-warmed Enzymatic Dissociation Solution.
-
Incubate at 37°C for 15-30 minutes with gentle agitation.
-
Gently triturate the suspension with a P1000 pipette every 5-10 minutes to aid dissociation.
-
Neutralize the enzymatic reaction by adding an equal volume of Stop Solution.
-
-
Mechanical Method:
-
Mince the tissue thoroughly with sterile scalpels in a petri dish containing a small amount of cold HBSS.
-
Force the minced tissue through a 70 µm cell strainer using the plunger of a syringe.
-
-
-
Filtration and Cell Collection:
-
Pass the cell suspension through a 70 µm cell strainer into a fresh 15 mL conical tube.
-
For a more uniform single-cell suspension, subsequently pass the filtrate through a 40 µm cell strainer.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of DMEM/F12.
-
Repeat the wash step twice.
-
-
Cell Counting and Viability: Resuspend the final cell pellet in a known volume of culture medium and determine the cell count and viability using a hemocytometer and trypan blue exclusion. The expected yield is 1-50 x 10^6 viable cells depending on the initial tissue size.[4]
Protocol 2: Neurosphere Culture of IDH1 Mutant Glioma Cells
This protocol promotes the growth of glioma stem-like cells in non-adherent conditions.
Materials:
-
Isolated glioma cells (from Protocol 1)
-
Neurosphere Medium:
-
DMEM/F12
-
N-2 Supplement (1X)
-
B-27 Supplement (1X)
-
Recombinant human EGF (20 ng/mL)
-
Recombinant human bFGF (20 ng/mL)
-
Heparin (2 µg/mL)
-
Penicillin/Streptomycin (1X)
-
-
Ultra-low attachment T25 or T75 flasks
-
Sterile conical tubes
-
Trypsin-EDTA (0.05%) or a non-enzymatic cell dissociation solution
-
Trypsin inhibitor
Procedure:
-
Plating: Seed the single-cell suspension at a density of <1 x 10^5 cells/mL in ultra-low attachment flasks containing pre-warmed Neurosphere Medium.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Monitoring and Media Changes: Observe the formation of neurospheres over 1-3 weeks. Perform a partial media change every 3-4 days by allowing the neurospheres to settle by gravity, carefully aspirating half of the medium, and replacing it with fresh, pre-warmed Neurosphere Medium.
-
Passaging:
-
When neurospheres reach a diameter of 150-200 µm, collect them into a sterile conical tube.
-
Allow the neurospheres to settle by gravity and aspirate the supernatant.
-
Wash once with sterile PBS.
-
Enzymatic Dissociation: Add 1 mL of pre-warmed 0.05% Trypsin-EDTA and incubate for 2-3 minutes at 37°C. Gently pipette up and down to dissociate the spheres into a single-cell suspension. Neutralize the trypsin with an equal volume of trypsin inhibitor.[5]
-
Mechanical Dissociation: Alternatively, gently triturate the neurospheres in a small volume of medium using a P1000 pipette until a single-cell suspension is achieved.
-
Wash the cells with DMEM/F12 and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in fresh Neurosphere Medium and re-plate at the recommended seeding density.
-
Protocol 3: Adherent Culture of IDH1 Mutant Glioma Cells
This protocol is suitable for establishing monolayer cultures, which are advantageous for various experimental assays.
Materials:
-
Isolated glioma cells (from Protocol 1)
-
Adherent Culture Medium (same as Neurosphere Medium)
-
Tissue culture-treated T25 or T75 flasks
-
Coating solution: Laminin (10 µg/mL in PBS) or Cultrex PathClear RGF-BME (1:100 dilution in DMEM/F12)
-
Trypsin-EDTA (0.05%)
-
PBS
Procedure:
-
Coating Flasks:
-
Add the coating solution to the tissue culture flasks, ensuring the entire surface is covered.
-
Incubate at 37°C for at least 2 hours (for Laminin) or as recommended by the manufacturer.
-
Aspirate the coating solution immediately before seeding the cells.
-
-
Plating: Seed the single-cell suspension at a density of approximately 2 x 10^5 cells in a pre-coated T75 flask containing Adherent Culture Medium.[6]
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Monitoring and Media Changes: Monitor cell attachment and growth. Change the medium every 2-3 days.
-
Passaging:
-
When the cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add a minimal volume of pre-warmed 0.05% Trypsin-EDTA to cover the cell monolayer.
-
Incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin with an equal volume of Adherent Culture Medium.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh Adherent Culture Medium and re-plate into newly coated flasks at a desired split ratio (e.g., 1:3 to 1:5).
-
Protocol 4: Characterization of IDH1 Mutant Glioma Cultures
A. D-2-Hydroxyglutarate (D-2-HG) Detection
A colorimetric or fluorometric assay kit is recommended for the quantitative measurement of D-2-HG.
General Procedure (refer to manufacturer's instructions for specifics):
-
Sample Preparation:
-
Cell Lysates: Harvest approximately 1 x 10^7 cells, wash with cold PBS, and resuspend in the provided assay buffer.[7] Homogenize by pipetting and centrifuge to remove insoluble material.
-
Culture Supernatant: Collect the cell culture medium and centrifuge to remove any detached cells.
-
-
Assay:
-
Prepare standards and samples in a 96-well plate.
-
Add the reaction mix containing the D-2-HG enzyme and substrate.
-
Incubate at 37°C for the recommended time (e.g., 60 minutes), protected from light.[7]
-
Measure the absorbance (e.g., at 450 nm for colorimetric assays) or fluorescence (e.g., ex/em = 540/590 nm for fluorometric assays) using a microplate reader.[7][8]
-
-
Analysis: Calculate the D-2-HG concentration based on the standard curve.
B. Immunofluorescence Staining for Stem Cell Markers
This protocol allows for the visualization of neural stem cell marker expression (e.g., Nestin, SOX2, CD133).
Materials:
-
Cells cultured on coated coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-Nestin, anti-SOX2, anti-CD133)
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (for intracellular markers like SOX2 and Nestin): Wash with PBS and incubate with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the corresponding fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: IDH1 mutation leads to D-2-HG production, epigenetic alterations, and tumorigenesis.
Experimental Workflow Diagram
Caption: Workflow for establishing and characterizing patient-derived IDH1 mutant glioma cultures.
References
- 1. Glioma Cells with the IDH1 Mutation Modulate Metabolic Fractional Flux through Pyruvate Carboxylase | PLOS One [journals.plos.org]
- 2. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. A novel fixative for immunofluorescence staining of CD133-positive glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Expansion of Human Glioblastoma Multiforme Tumor Cells Using the Neurosphere Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.eur.nl [pure.eur.nl]
- 7. abcam.com [abcam.com]
- 8. D-2-Hydroxyglutarate (D2HG) Assay Kit sufficient for 200 fluorometric reactions [sigmaaldrich.com]
Application Notes and Protocols for Western Blot Analysis of IDH1 Mutation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene, particularly at the R132 codon, are frequently observed in several cancers, most notably gliomas. These mutations lead to a neomorphic enzymatic activity, the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis by altering cellular epigenetics and metabolism.[1][2] The detection of IDH1 mutations is therefore a vital diagnostic and prognostic marker and a key target in drug development.[1][3][4]
Western blot analysis is a powerful and widely used technique to detect the expression of specific proteins in a sample. Through the use of mutation-specific antibodies, it offers a reliable method for identifying the presence of mutated IDH1 protein, complementing genetic sequencing and immunohistochemistry.[5][6][7] This document provides detailed application notes and protocols for the use of Western blot in the analysis of IDH1 mutations.
Applications in Research and Drug Development
-
Tumor Classification and Prognosis: Western blot can be used to differentiate between wild-type and mutant IDH1 gliomas, which have distinct clinical behaviors and outcomes.[2][8] Patients with IDH1-mutant gliomas generally have a better prognosis than those with wild-type IDH1.[1][2]
-
Validation of Mutation Status: It serves as a robust method to confirm the presence of the mutant IDH1 protein, corroborating results from DNA sequencing and immunohistochemistry.[5][7][8]
-
Mechanism of Action Studies: In research settings, Western blot is instrumental in studying the downstream signaling pathways affected by mutant IDH1, such as the mTOR and PI3K/AKT pathways.[9][10]
-
Pharmacodynamic Biomarker: For drug development programs targeting mutant IDH1, Western blot can be employed to assess the in vitro and in vivo efficacy of small molecule inhibitors by measuring the levels of the target protein.
Data Presentation: Quantitative Analysis of IDH1 Expression
The following table summarizes representative quantitative data on the expression of wild-type (wt) and mutated (mut) IDH1 in glioma samples, as determined by methods including real-time PCR, which are often correlated with Western blot findings.
| Glioma Grade/Type | IDH1 Wild-Type Expression Level (Relative Concentration) | IDH1 Mutant Expression Level (Relative Concentration) | Reference |
| Control Brain Tissue | 0.007 ± 0.0016 | Not Applicable | [5][7] |
| Diffuse Glioma (WHO Grade II) | > 0.1 | 1.54 ± 0.22 | [5][7] |
| Anaplastic Glioma (WHO Grade III) | > 0.1 | 1.67 ± 0.23 | [5][7] |
| Secondary Glioblastoma (sGBM) | > 0.1 | 3.52 ± 0.55 | [5][7] |
| Primary Glioblastoma (pGBM) | > 0.1 | ~0.025 (typically negative) | [11] |
Note: These values are illustrative and can vary based on the specific detection method and normalization controls used. Western blot analysis provides semi-quantitative data that can show trends in protein expression.
Experimental Protocols
Protocol 1: Sample Preparation from Tumor Tissue
This protocol outlines the steps for preparing protein lysates from frozen tumor samples suitable for Western blot analysis.
-
Tissue Homogenization:
-
Place a small piece (20-30 mg) of snap-frozen tumor tissue in a pre-chilled Dounce homogenizer or a microcentrifuge tube with a pestle.
-
Add 200-300 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue on ice until no visible tissue clumps remain.
-
-
Cell Lysis:
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing every 10 minutes to ensure complete lysis.
-
-
Centrifugation:
-
Centrifuge the lysate at 12,000-14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully transfer the clear supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
-
Sample Preparation for Electrophoresis:
-
To an aliquot of the protein lysate, add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -80°C for future use.
-
Protocol 2: Western Blot for IDH1 Mutation Detection
This protocol describes the Western blot procedure for detecting wild-type and mutant IDH1 protein.
-
SDS-PAGE:
-
Load 20-50 µg of protein lysate per lane onto a 10-12% polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Ensure good contact between the gel and the membrane and avoid air bubbles.
-
Transfer for 1-2 hours at a constant current or overnight at a lower voltage at 4°C.
-
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature. The dilution is typically between 1:5,000 and 1:20,000.[7]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect another protein (e.g., a loading control like β-actin), the membrane can be stripped of the first set of antibodies and re-probed.
-
Incubate the membrane in a stripping buffer, wash thoroughly, block, and then proceed with the primary antibody incubation for the next protein of interest.
-
Mandatory Visualizations
IDH1 Signaling Pathway: Wild-Type vs. Mutant
Caption: Comparison of wild-type and mutant IDH1 signaling pathways.
Experimental Workflow for IDH1 Western Blot
References
- 1. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. worldscientific.com [worldscientific.com]
- 5. Qualitative and Quantitative Analysis of IDH1 Mutation in Progressive Gliomas by Allele-Specific qPCR and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative and Quantitative Analysis of IDH1 Mutation in Progressive Gliomas by Allele-Specific qPCR and Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of R132H Mutation‐specific IDH1 Antibody Binding in Brain Tumors | Semantic Scholar [semanticscholar.org]
- 9. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wild-type IDH1 affects cell migration by modulating the PI3K/AKT/mTOR pathway in primary glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asco.org [asco.org]
- 12. researchgate.net [researchgate.net]
- 13. IDH1 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vitro Studies of Mutant IDH1 Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the lentiviral transduction of mutant isocitrate dehydrogenase 1 (IDH1) for in vitro studies. This document includes detailed protocols for lentivirus production, transduction of target cells, and subsequent functional assays to investigate the neomorphic activity of mutant IDH1 and its impact on cellular signaling.
Mutations in the IDH1 gene, particularly at the R132 codon, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a gain-of-function activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG) from α-ketoglutarate (α-KG), which plays a crucial role in tumorigenesis.[1] Lentiviral vectors are a powerful tool for introducing mutant IDH1 into various cell lines to create stable in vitro models for studying disease mechanisms and for the development of targeted therapies.[2][3][4][5][6]
I. Signaling Pathways and Experimental Workflow
Mutant IDH1 has been shown to activate the AKT-mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[7][8][9] The production of 2-HG by mutant IDH1 can lead to widespread metabolic and epigenetic changes.[1] The following diagrams illustrate the core signaling pathway affected by mutant IDH1 and the general experimental workflow for its in vitro study using lentiviral transduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Lentiviral Vectors as Tools for the Study and Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lentiviral Vectors as Tools for the Study and Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 8. research.bau.edu.tr [research.bau.edu.tr]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Orthotopic Xenograft Models in the Study of Mutant IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining feature of several cancers, most notably lower-grade gliomas and secondary glioblastomas. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG accumulation drives tumorigenesis through epigenetic dysregulation.[1][2] Orthotopic xenograft models, where human cancer cells are implanted into the corresponding organ of an immunodeficient animal, are critical for studying the biology of mutant IDH1 tumors and for the preclinical evaluation of targeted inhibitors.[3] This document provides detailed application notes and protocols for utilizing orthotopic xenograft models to study the efficacy of mutant IDH1 inhibitors, with a focus on "Mutant IDH1-IN-1" and other relevant small molecules.
Mutant IDH1 Inhibitors: In Vitro Potency
A variety of small molecule inhibitors have been developed to selectively target mutant IDH1. "this compound" is a selective inhibitor with differential potency against various IDH1 mutations. The table below summarizes the in vitro potency of "this compound" and other commonly used research inhibitors.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | IDH1 R132C/R132C | 4 | |
| IDH1 R132H/R132H | 42 | ||
| IDH1 R132H/WT | 80 | ||
| Wild Type IDH1 | 143 | ||
| AGI-5198 | IDH1 R132H | 70 | [2] |
| IDH1 R132C | 160 | [2] | |
| BAY1436032 | IDH1 R132H | 15 | [2] |
| Vorasidenib (AG-881) | IDH1 R132C/H/L/S | 0.04 - 22 | [1][2] |
| DS-1001b | IDH1 R132H | 15 | |
| IDH1 R132C | 130 | ||
| HMS-101 | IDH1 R132C | 700 | [4] |
| IDH1 R132H | 800 | [4] |
In Vivo Efficacy of Mutant IDH1 Inhibitors in Orthotopic Xenograft Models
The following tables summarize the in vivo efficacy of various mutant IDH1 inhibitors in orthotopic glioma xenograft models.
Tumor Growth Inhibition and 2-HG Reduction
| Inhibitor | Mouse Model | Tumor Cell Line | Dosage | Route | Results | Reference |
| Compound 35 | Nude Mouse | U87 (IDH1 R132H) | 100 mg/kg BID | Oral | ~90% tumor 2-HG inhibition | [5] |
| AGI-5198 | Nude Mouse | TS603 (IDH1 R132H) | 150 mg/kg BID | Oral | Significant tumor growth inhibition, >90% 2-HG reduction | [6][7] |
| DS-1001b | NOD/SCID Mouse | Patient-Derived (IDH1 R132H) | 30 mg/kg QD | Oral | Impaired tumor growth and decreased 2-HG levels | [8] |
| SYC-435 | Nude Mouse | BT142 (IDH1 R132H) | 15 mg/kg QD | IP | 90% inhibition of cell growth at 0.5 µM in vitro | [9] |
| AG-881 | Nude Mouse | Patient-Derived | Not Specified | Oral | >90% reduction in 2-HG production | [10] |
Survival Studies
| Inhibitor | Mouse Model | Tumor Cell Line | Treatment Regimen | Median Survival (Treated vs. Control) | Reference |
| SYC-435 + Standard Therapy | Nude Mouse | IC-V0914AOA (IDH1 R132C PDX) | 15 mg/kg/day x 28 days + TMZ + XRT | 124 days vs. 106 days (Standard Therapy alone) | [9] |
| BAY1436032 | NSG Mouse | Patient-Derived AML | 150 mg/kg QD | Significantly prolonged survival | [11] |
| HMS-101 | NSG Mouse | Patient-Derived AML | 40 mg/kg | Prolonged survival | [4] |
| Vorasidenib | Human Patients | Grade 2 Glioma (IDH1/2 mutant) | 40 mg QD | 27.7 months vs. 11.1 months (Placebo) | [12][13] |
Signaling Pathways and Experimental Workflows
Mutant IDH1 Signaling Pathway
Mutant IDH1 leads to the accumulation of 2-HG, which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations. Furthermore, studies have shown that mutant IDH1 can activate the PI3K/AKT/mTOR signaling pathway, promoting cell proliferation and migration.[14][15][16][17]
References
- 1. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of mutant IDH1 inhibitor HMS-101 and structural resolution of distinct binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic anti-tumor efficacy of mutant isocitrate dehydrogenase 1 inhibitor SYC-435 with standard therapy in patient-derived xenograft mouse models of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combination treatment of an IDH1 inhibitor with chemotherapy in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vorasidenib in IDH1- or IDH2-Mutant Low-Grade Glioma. [vivo.weill.cornell.edu]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PI3K/AKT/mTOR signaling pathway activity in IDH-mutant diffuse glioma and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of D/L-2-Hydroxyglutarate Enantiomers by Chiral Derivatization and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-hydroxyglutarate (2-HG) is a metabolite increasingly recognized for its role as an oncometabolite in various cancers, particularly those with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes.[1] The accumulation of the D-enantiomer of 2-HG is a hallmark of these cancers, making its accurate quantification crucial for diagnostic, prognostic, and therapeutic monitoring purposes. Distinguishing between the D- and L-enantiomers is critical as they have different biological origins and implications.[2][3][4] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of D-2-HG and L-2-HG in biological matrices. The method employs a chiral derivatization strategy to resolve the enantiomers on a standard C18 column, eliminating the need for a specialized chiral column.[5]
Introduction
Mutations in IDH1 and IDH2 confer a new enzymatic activity that leads to the reduction of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2-HG).[1] This accumulation of D-2-HG can competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and contributing to tumorigenesis.[2] The L-enantiomer, L-2-HG, can accumulate in other metabolic disorders and under hypoxic conditions.[3][6] Therefore, a method that can accurately and selectively quantify both enantiomers is essential for cancer research and clinical diagnostics. This protocol describes a method based on derivatization with (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN), which converts the 2-HG enantiomers into diastereomers that are easily separable by standard reverse-phase chromatography.[3][5]
Principle
The core of this method is the chemical derivatization of D-2-HG and L-2-HG with DATAN. This reaction creates diastereomeric esters with distinct chromatographic properties.[5][6] Following derivatization, the samples are analyzed by LC-MS/MS. The liquid chromatography system separates the derivatized D- and L-2-HG, and the tandem mass spectrometer provides sensitive and specific detection using Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the peak areas of the analytes to those of a stable isotope-labeled internal standard.
Signaling Pathway
Caption: Production of D- and L-2-hydroxyglutarate.
Experimental Workflow
Caption: Workflow for 2-HG quantification.
Detailed Protocols
5.1. Reagents and Materials
-
D-2-hydroxyglutaric acid disodium salt, L-2-hydroxyglutaric acid disodium salt
-
D-α-hydroxyglutaric acid-¹³C₅ disodium salt (Internal Standard, IS)[5]
-
(+)-O,O'-diacetyl-L-tartaric anhydride (DATAN)[5]
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes, 96-well plates
-
Centrifuge, evaporator (e.g., SpeedVac)
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6490 triple quadrupole MS)[5]
5.2. Standard and Internal Standard Preparation
-
Stock Solutions (10 mM): Prepare individual 10 mM stock solutions of D-2-HG, L-2-HG, and the ¹³C₅-D-2-HG internal standard in LC-MS grade water.[5]
-
Working Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions with water or 80% methanol, depending on the sample matrix.
5.3. Sample Preparation
-
Cultured Cells:
-
Wash cells (e.g., in a 6-well plate) once with 2 ml of ice-cold PBS.
-
Place the plate on dry ice and add 1 ml of pre-cooled (-80°C) 80% aqueous methanol containing the internal standard.[7]
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells and transfer the extract to a microcentrifuge tube.
-
Centrifuge at high speed to pellet debris.
-
Transfer the supernatant for drying.
-
-
Plasma/Serum:
-
To 50 µL of plasma or serum, add 200 µL of cold methanol containing the internal standard to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for drying.
-
5.4. Derivatization Procedure
-
Transfer 200 µL of sample extract or standard to a 2 ml screw-cap microcentrifuge tube.
-
Evaporate the samples to complete dryness using a SpeedVac or under a stream of nitrogen. This step is critical as water inhibits the derivatization reaction.[7]
-
Prepare the derivatization reagent by dissolving DATAN in a 4:1 (v/v) mixture of acetonitrile and acetic acid to a final concentration of 50 mg/ml.[7]
-
Add 50 µL of the DATAN reagent to each dry sample tube.
-
Incubate at 70°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
Evaporate the derivatization reagent to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
5.5. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate. Optimization is required. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6490)[5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (Negative mode is common for underivatized 2-HG[8], while positive mode may be used for derivatized forms) |
| MRM Transitions | See Table 1 below. |
Data and Results
Table 1: MRM Transitions for 2-HG Analysis
The exact mass transitions can vary based on whether the derivatized or underivatized form is being monitored. For the DATAN-derivatized method, a common approach is to monitor the fragmentation of the derivatized precursor ion back to the 2-HG product ion.[6][7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Derivatized 2-HG (D and L) | 363.057 | 147.030 | The precursor represents the [M-H]⁻ ion of the DATAN-2HG ester. The product ion is the underivatized 2-HG. The signal for the 147 > 129 transition is often stronger and used for quantification.[6][7] |
| Underivatized 2-HG | 147.030 | 129.019 | This transition is for underivatized 2-HG and can be used for confirmation or if a non-derivatization method is employed.[7] |
| ¹³C₅-D-2-HG (Internal Std) | 152.047 | 134.036 | Corresponds to the stable isotope-labeled internal standard (underivatized). The derivatized IS transition would also be monitored. |
Table 2: Method Performance Characteristics
The performance of LC-MS/MS methods for 2-HG quantification is typically robust, with wide linear ranges and low limits of quantification.
| Parameter | Typical Value | Reference |
| Linear Range | 0.8 - 104 nmol/mL (or 0.34 - 135 µM) | [3][5] |
| Correlation Coefficient (R²) | > 0.995 | [3] |
| Limit of Quantitation (LOQ) | ~0.20 µM | [5] |
| Intra-day Precision (%CV) | ≤ 8.0% | [3] |
| Inter-day Precision (%CV) | ≤ 6.3% | [3] |
| Accuracy (Relative Error) | ≤ 2.7% | [3] |
Conclusion
This application note provides a comprehensive protocol for the sensitive and specific quantification of D- and L-2-hydroxyglutarate using LC-MS/MS. The chiral derivatization strategy with DATAN allows for excellent chromatographic resolution of the enantiomers on a standard C18 column, making the method accessible to laboratories without specialized chiral chromatography setups. The detailed procedures for sample preparation, derivatization, and LC-MS/MS analysis, along with typical performance data, offer a solid foundation for researchers in cancer biology and drug development to accurately measure this critical oncometabolite.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of 2-hydroxyglutaric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of Mutant IDH1-IN-1 using Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG accumulation drives tumorigenesis by altering cellular metabolism and epigenetics. Mutant IDH1 inhibitors, such as Mutant IDH1-IN-1, represent a promising therapeutic strategy. This document provides detailed protocols for utilizing the colony formation assay to assess the efficacy of this compound in inhibiting the anchorage-independent growth of cancer cells harboring IDH1 mutations.
Principle of the Colony Formation Assay
The colony formation assay, particularly the soft agar variant, is a gold-standard in vitro method to evaluate the ability of a single cell to undergo sufficient proliferation to form a colony.[3] This assay is a robust indicator of cellular transformation and tumorigenicity, as it measures anchorage-independent growth, a key characteristic of cancer cells. In the context of drug development, a reduction in the number and size of colonies formed in the presence of an inhibitor, such as this compound, indicates its potential anti-cancer activity.
Data Presentation: Efficacy of Mutant IDH1 Inhibitors
While specific quantitative data for "this compound" is not publicly available, the following tables represent typical results obtained from colony formation assays with potent and selective mutant IDH1 inhibitors like AGI-5198, which is structurally and functionally similar to many research-grade inhibitors. These tables are provided to illustrate the expected data structure and outcomes.
Table 1: Effect of a Mutant IDH1 Inhibitor on Colony Formation in IDH1-Mutant Glioma Cells (TS603)
| Treatment Group | Concentration (µM) | Number of Colonies (Mean ± SD) | Colony Size (Mean Diameter, µm ± SD) | Inhibition of Colony Formation (%) |
| Vehicle (DMSO) | - | 254 ± 21 | 150 ± 25 | 0% |
| Mutant IDH1 Inhibitor | 0.1 | 188 ± 15 | 125 ± 20 | 26% |
| Mutant IDH1 Inhibitor | 0.5 | 112 ± 12 | 90 ± 15 | 56% |
| Mutant IDH1 Inhibitor | 1.0 | 76 ± 9 | 65 ± 10 | 70% |
| Mutant IDH1 Inhibitor | 5.0 | 31 ± 5 | 40 ± 8 | 88% |
Data are representative and compiled based on descriptive reports of AGI-5198 effects on TS603 glioma cells.[3]
Table 2: Specificity of a Mutant IDH1 Inhibitor on Colony Formation in IDH1-Mutant vs. IDH1-Wildtype Cells
| Cell Line | IDH1 Status | Treatment (1 µM Inhibitor) | Number of Colonies (Mean ± SD) | % of Vehicle Control |
| TS603 | Mutant (R132H) | Vehicle | 260 ± 25 | 100% |
| Inhibitor | 80 ± 10 | 31% | ||
| HT1080 | Mutant (R132C) | Vehicle | 180 ± 18 | 100% |
| Inhibitor | 55 ± 7 | 31% | ||
| U87MG | Wildtype | Vehicle | 210 ± 20 | 100% |
| Inhibitor | 205 ± 22 | 98% |
This table illustrates the selectivity of mutant IDH1 inhibitors, showing significant effects only in cells harboring the mutation. Data is representative based on published studies.[3][4]
Experimental Protocols
Protocol 1: Soft Agar Colony Formation Assay
This protocol details the steps for assessing the anchorage-independent growth of cancer cells treated with this compound.
Materials:
-
IDH1-mutant cancer cell line (e.g., TS603, HT1080)
-
IDH1-wildtype cancer cell line (e.g., U87MG) for specificity control
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (and vehicle control, e.g., DMSO)
-
Noble Agar
-
Sterile PBS
-
Trypsin-EDTA
-
6-well plates
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Crystal Violet staining solution (0.05% Crystal Violet in 20% ethanol)
Procedure:
1. Preparation of Agar Layers:
-
Bottom Agar Layer (1% Agar):
-
Prepare a 2% Noble Agar solution in sterile water and autoclave.
-
Melt the 2% agar and cool to 42°C in a water bath.
-
Prepare a 2x complete medium solution.
-
Mix equal volumes of the 2% agar and 2x complete medium to create a 1% agar solution in 1x medium.
-
Add 1.5 mL of the bottom agar mixture to each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.
-
-
Top Agar Layer (0.7% Agar with Cells):
-
Prepare a 1.4% Noble Agar solution and cool to 42°C.
-
Harvest and count the cells. Prepare a single-cell suspension in complete medium at a concentration of 2 x 10⁴ cells/mL.
-
Mix equal volumes of the cell suspension and the 1.4% agar solution to get a final concentration of 1 x 10⁴ cells/mL in 0.7% agar.
-
2. Plating Cells:
-
Gently layer 1 mL of the top agar/cell mixture onto the solidified bottom agar layer in each well.
-
Allow the top layer to solidify at room temperature.
3. Treatment with this compound:
-
Prepare various concentrations of this compound in complete medium.
-
Add 100 µL of the medium containing the inhibitor (or vehicle control) to the top of each well.
4. Incubation and Maintenance:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 14-21 days.
-
Feed the cells twice a week by adding 100 µL of fresh medium with the respective inhibitor concentration.
5. Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of Crystal Violet solution to each well and incubating for 1 hour.
-
Wash the wells gently with water.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of ≥50 cells.
-
The size of the colonies can also be measured using imaging software.
Visualizations
Experimental Workflow
Caption: Workflow for the Soft Agar Colony Formation Assay.
Signaling Pathways Affected by Mutant IDH1 and its Inhibition
Mutant IDH1 produces the oncometabolite 2-HG, which can impact several downstream signaling pathways. Evidence suggests that mutant IDH1 can promote the PI3K/AKT/mTOR pathway and impair the ATM/CHK2 DNA damage response pathway.[5][6][7][8] Mutant IDH1 inhibitors, by reducing 2-HG levels, are expected to reverse these effects.
Caption: Signaling pathways modulated by mutant IDH1 and its inhibitor.
References
- 1. Targeting of Mutant Isocitrate Dehydrogenase in Glioma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel IDH1 Targeted Glioma Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemistry for IDH1 R132H in Tumor Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism. The specific point mutation, R132H, in the IDH1 gene is a frequent and early event in the development of several cancers, most notably gliomas.[1][2] This mutation leads to a neomorphic enzymatic activity, the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a significant role in tumorigenesis.[3][4] The detection of the IDH1 R132H mutation is a powerful diagnostic and prognostic marker and is integral to the molecular classification of brain tumors.[4][5]
Immunohistochemistry (IHC) using antibodies specific to the IDH1 R132H mutant protein offers a rapid, cost-effective, and reliable method for detecting this mutation in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[6][7] This technique is widely used in both clinical diagnostics and research to identify tumors harboring this specific mutation, aiding in patient stratification, and is a valuable tool in drug development for targeted therapies.[3][8][9]
These application notes provide detailed protocols and performance data for the immunohistochemical detection of the IDH1 R132H mutation in tumor samples.
Data Presentation
The performance of anti-IDH1 R132H antibodies in immunohistochemistry has been evaluated in numerous studies. The following tables summarize the quantitative data on the sensitivity and specificity of these antibodies compared to genetic sequencing methods.
| Study Cohort (Tumor Type) | Antibody Clone | Sensitivity (%) | Specificity (%) | Concordance with Sequencing (%) | Reference |
| Diffuse Gliomas | DIA-H09 & IMab-1 | Not explicitly stated, but high concordance | Not explicitly stated, but high concordance | 98.9% (between antibodies) | [6] |
| Glioblastoma | Not specified | 81.82% | Not explicitly stated | Not explicitly stated | [10] |
| Astrocytoma | Not specified | 92.3% | 97.9% | 96.7% | [11] |
| Adult Diffuse Glioma | Not specified | 80% | 100% | 80.77% (with CAST-PCR) | [12] |
| Gliomas | IMab-1 | Higher than sequencing in some cases | Not explicitly stated | Not explicitly stated | [7] |
Table 1: Performance of IDH1 R132H Immunohistochemistry in Glioma Subtypes. This table summarizes the reported sensitivity, specificity, and concordance rates of various anti-IDH1 R132H antibodies in different glioma cohorts when compared to genetic sequencing methods.
| Antibody Clone | Positive Cases / Total Cases (Tumor Type) | Reference |
| MRQ-67 | 16 / 22 (Diffuse Astrocytomas) | [13] |
| MRQ-67 | 9 / 15 (Oligodendrogliomas) | [13] |
| MRQ-67 | 3 / 3 (Secondary Glioblastomas) | [13] |
| MRQ-67 | 0 / 24 (Primary Glioblastomas) | [13] |
| H09 | Data comparable to MRQ-67 | [13][14] |
Table 2: Detection Rates of IDH1 R132H Mutation by IHC in Different Glioma Types. This table presents the detection frequency of the IDH1 R132H mutation using specific antibody clones in various types of gliomas.
Experimental Protocols
Protocol 1: Manual Immunohistochemical Staining for IDH1 R132H
This protocol is a general guideline for the manual staining of IDH1 R132H in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)
-
Peroxidase blocking solution (e.g., 3% Hydrogen Peroxide in methanol)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (mouse or rabbit monoclonal anti-IDH1 R132H)
-
HRP-conjugated secondary antibody (anti-mouse or anti-rabbit)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes, 3 minutes each).
-
Immerse slides in 95% ethanol (1 change, 3 minutes).
-
Immerse slides in 70% ethanol (1 change, 3 minutes).
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Solution.[15]
-
Use a steamer, water bath, or pressure cooker. For example, heat in citrate buffer (pH 6.0) for 20-60 minutes at 95-100°C.[6][7]
-
Allow slides to cool at room temperature for 20 minutes.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in peroxidase blocking solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[15]
-
Rinse slides with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-IDH1 R132H antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the diluted primary antibody for 60 minutes at room temperature or overnight at 4°C.[15]
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes.[7]
-
Rinse slides with deionized water.
-
"Blue" the slides in a suitable bluing reagent or running tap water.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Automated Immunohistochemical Staining for IDH1 R132H
Automated staining platforms (e.g., Ventana BenchMark, Leica Bond) provide high-throughput and standardized staining. The following is an example protocol outline; specific parameters should be optimized based on the instrument and antibody manufacturer's recommendations.
Materials:
-
FFPE tissue sections on positively charged slides
-
Automated staining system and associated reagents (e.g., detection kits, buffers)
-
Primary antibody (mouse or rabbit monoclonal anti-IDH1 R132H)
Procedure (Example for Ventana BenchMark ULTRA):
-
Slide Preparation: Load prepared FFPE slides onto the instrument.
-
Deparaffinization: Performed automatically by the instrument.
-
Cell Conditioning (Antigen Retrieval): Select the appropriate antigen retrieval solution (e.g., CC1) and protocol (e.g., standard or extended time). A recommended starting point is CC1 for 64 minutes.[15]
-
Primary Antibody Incubation: Dilute the primary antibody according to the manufacturer's instructions (e.g., 1:100) and incubate for a specified time (e.g., 32 minutes at 37°C).[15]
-
Detection: Select a suitable detection system (e.g., OptiView DAB IHC Detection Kit or ultraView Universal DAB Detection Kit).
-
Counterstaining and Coverslipping: Performed automatically by the instrument.
Interpretation of Results:
-
Positive Staining: A brown, granular cytoplasmic staining in tumor cells indicates the presence of the IDH1 R132H mutant protein.[2][16] Weaker nuclear staining may also be observed.[16][17]
-
Negative Staining: The absence of staining in tumor cells, in the presence of appropriate positive and negative controls, indicates the absence of the IDH1 R132H mutation.
-
Controls:
Visualizations
Caption: Experimental workflow for IDH1 R132H immunohistochemistry.
Caption: Signaling pathways affected by the IDH1 R132H mutation.
References
- 1. biosb.com [biosb.com]
- 2. Characterization of R132H Mutation‐specific IDH1 Antibody Binding in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. biocare.net [biocare.net]
- 5. Clinical Relevance of IDH1 R132H Mutation | IDH1R132H.com [idh1r132h.com]
- 6. academic.oup.com [academic.oup.com]
- 7. med-tohoku-antibody.com [med-tohoku-antibody.com]
- 8. ejmjih.com [ejmjih.com]
- 9. Immunohistochemistry in Drug Discovery [immunohistochemistry.us]
- 10. Poor diagnostic value of isocitrate dehydrogenase 1 R132H immunohistochemistry for determination of isocitrate dehydrogenase 1 status in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Characterization of an IDH1 R132H Rabbit Monoclonal Antibody, MRQ-67, and Its Applications in the Identification of Diffuse Gliomas [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. eaglebio.com [eaglebio.com]
- 16. Recombinant Anti-IDH1 Antibody [IDH1.R132H/7277R] (A315129) [antibodies.com]
- 17. ihc.testcatalog.org [ihc.testcatalog.org]
Application Notes and Protocols for Establishing Stable Cell Lines Expressing Mutant IDH1
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism. Somatic point mutations in the IDH1 gene, most commonly at arginine 132 (R132), are frequently observed in several types of cancer, including gliomas, acute myeloid leukemia (AML), and chondrosarcomas.[1][2] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (2-HG), which is considered an oncometabolite.[2][3] The accumulation of 2-HG can lead to epigenetic alterations and a block in cellular differentiation, contributing to tumorigenesis.[4]
The establishment of stable cell lines that express mutant IDH1 is a critical tool for researchers and drug development professionals to study the biological effects of these mutations and to screen for potential therapeutic inhibitors. These cell models provide a consistent and reproducible system to investigate the downstream signaling pathways affected by mutant IDH1 and to test the efficacy of novel drug candidates.
This document provides detailed protocols for the generation and validation of stable cell lines expressing mutant IDH1, targeted at researchers in both academic and industrial settings.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| Mammalian Expression Vector (e.g., pcDNA3.1, pLenti) | Thermo Fisher Scientific, Addgene | Cloning of mutant IDH1 cDNA |
| Mutant IDH1 cDNA (e.g., R132H, R132C) | Gene synthesis service | Gene of interest |
| Restriction Enzymes | New England Biolabs | Vector and insert preparation |
| T4 DNA Ligase | New England Biolabs | Ligation of insert into vector |
| Competent E. coli | Thermo Fisher Scientific | Plasmid amplification |
| Plasmid Miniprep/Maxiprep Kit | Qiagen | Plasmid purification |
| Mammalian Cell Line (e.g., U87MG, HT1080, HEK293T) | ATCC | Host for stable expression |
| Cell Culture Medium (e.g., DMEM, EMEM) | Gibco | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell culture medium |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |
| Transfection Reagent (e.g., Lipofectamine 3000) | Thermo Fisher Scientific | Delivery of plasmid DNA into cells |
| Lentiviral Packaging Plasmids (e.g., psPAX2, pMD2.G) | Addgene | Production of lentiviral particles |
| Polybrene | MilliporeSigma | Enhancer for lentiviral transduction |
| Selection Antibiotic (e.g., G418, Puromycin, Hygromycin B) | Thermo Fisher Scientific | Selection of stably transfected cells |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |
| Trypsin-EDTA | Gibco | Cell detachment |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | Protein extraction for Western Blot |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | Prevention of protein degradation |
| BCA Protein Assay Kit | Thermo Fisher Scientific | Quantification of protein concentration |
| Primary Antibody (anti-IDH1-R132H, anti-Flag, anti-V5) | Cell Signaling Technology, Santa Cruz Biotechnology | Detection of mutant IDH1 protein |
| Secondary Antibody (HRP-conjugated) | Cell Signaling Technology | Detection of primary antibody |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | Chemiluminescent detection |
| Methanol (80%, ice-cold) | Fisher Scientific | Metabolite extraction for 2-HG analysis |
| D-2-Hydroxyglutarate (2-HG) Standard | Cayman Chemical | Standard for LC-MS analysis |
| Liquid Chromatography-Mass Spectrometry (LC-MS) system | Agilent, Sciex | Quantification of 2-HG |
Experimental Protocols
Protocol 1: Vector Construction for Mutant IDH1 Expression
This protocol describes the cloning of a mutant IDH1 cDNA into a mammalian expression vector. A C-terminal tag (e.g., V5 or Flag) can be included to facilitate detection.
-
Primer Design: Design PCR primers to amplify the full-length coding sequence of the desired IDH1 mutant (e.g., R132H). Incorporate restriction enzyme sites at the 5' and 3' ends that are compatible with the multiple cloning site of the chosen expression vector.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the mutant IDH1 cDNA.
-
Restriction Digest: Digest both the PCR product and the expression vector with the selected restriction enzymes.
-
Ligation: Ligate the digested PCR product into the linearized vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli.
-
Colony Screening and Plasmid Purification: Select antibiotic-resistant colonies and screen for the presence of the insert by colony PCR or restriction digest. Purify the plasmid DNA from a positive clone using a plasmid miniprep or maxiprep kit.
-
Sequence Verification: Verify the sequence of the insert by Sanger sequencing to confirm the presence of the desired mutation and the absence of other mutations.
Protocol 2: Generation of Stable Cell Lines via Plasmid Transfection
This method is suitable for cell lines that are amenable to transfection with lipid-based reagents.
-
Cell Seeding: The day before transfection, seed the chosen parental cell line in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Transfect the cells with the mutant IDH1 expression vector using a lipid-based transfection reagent according to the manufacturer's protocol.[5] Include a negative control (empty vector) and a mock transfection control (transfection reagent only).
-
Recovery: Allow the cells to recover for 24-48 hours post-transfection in complete growth medium without the selection antibiotic.[6]
-
Selection: After the recovery period, passage the cells into a larger culture vessel and begin selection by adding the appropriate antibiotic to the culture medium. The optimal concentration of the selection antibiotic should be determined beforehand by generating a kill curve for the parental cell line.[7]
-
Maintenance of Selected Population: Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until resistant colonies appear. This may take several days to a few weeks.[5]
-
Clonal Isolation (Optional but Recommended): To obtain a homogenous population, isolate single colonies using cloning cylinders or by performing limiting dilution in a 96-well plate.[6]
-
Expansion of Clones: Expand the isolated clones in selection medium.
-
Validation: Validate the expression and function of mutant IDH1 in the expanded clones as described in Protocols 4 and 5.
Protocol 3: Generation of Stable Cell Lines via Lentiviral Transduction
Lentiviral transduction is a highly efficient method for generating stable cell lines, especially for cells that are difficult to transfect.[5][8]
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector containing the mutant IDH1 construct and the packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentiviral particles from the supernatant of the HEK293T cells at 48 and 72 hours post-transfection. The supernatant can be filtered and concentrated if necessary.
-
Transduction: Seed the target cells in a 6-well plate. On the following day, replace the medium with fresh medium containing the harvested lentivirus and polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Recovery and Selection: After 24-48 hours of transduction, replace the virus-containing medium with fresh complete growth medium. After another 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin).[1][9]
-
Clonal Isolation and Expansion: Follow steps 6-8 from Protocol 2 to isolate and expand clonal cell lines.
Protocol 4: Validation of Mutant IDH1 Expression by Western Blot
-
Protein Extraction: Lyse the cells from the parental line, empty vector control, and mutant IDH1-expressing clones using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the mutant IDH1 (e.g., anti-IDH1-R132H) or the epitope tag overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
Protocol 5: Measurement of 2-Hydroxyglutarate (2-HG) Production
The neomorphic activity of mutant IDH1 results in the production of 2-HG.[2][3] Measuring 2-HG levels is a key functional validation for the stable cell lines.
-
Cell Culture and Metabolite Extraction:
-
Culture the parental, empty vector control, and mutant IDH1-expressing cells to ~80-90% confluency.
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells and scrape them from the plate.[10]
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the samples and incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Quantify the concentration of D-2-HG by comparing the peak area to a standard curve generated with known concentrations of a D-2-HG standard.[10]
-
Normalize the 2-HG levels to the cell number or total protein content of the original sample.
-
Data Presentation
Table 1: Recommended Antibiotic Concentrations for Selection
| Antibiotic | Commonly Used Concentration Range | Cell Line Examples |
| G418 (Geneticin) | 200 - 1000 µg/mL | HeLa, CHO, U87MG |
| Puromycin | 0.5 - 10 µg/mL | HT1080, HEK293T, Ln229 |
| Hygromycin B | 50 - 500 µg/mL | Various |
| Blasticidin | 2 - 10 µg/mL | Various |
Note: The optimal concentration must be determined empirically for each cell line through a dose-response (kill curve) experiment.[7]
Table 2: Expected 2-HG Levels in Mutant IDH1 Stable Cell Lines
| Cell Line | IDH1 Status | Method of 2-HG Quantification | Fold Increase in 2-HG (vs. Parental) | Reference |
| U87MG | R132H | LC-MS | ~18-fold | [11] |
| HT1080 (endogenous) | R132C | Not specified | - | [1] |
| GL261 (mouse glioma) | R132H | LC-MS | Significantly increased | [12] |
| NHA (normal human astrocytes) | R132H | LC-MS | Significantly increased | [12] |
Visualizations
Caption: Workflow for establishing and validating mutant IDH1 stable cell lines.
Caption: Signaling pathway of mutant IDH1 leading to epigenetic changes.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low transfection/transduction efficiency | Suboptimal health of cells | Use cells at a low passage number (<30) and ensure they are actively dividing.[6] |
| Incorrect amount of DNA or virus | Optimize the amount of plasmid DNA or viral titer for your specific cell line. | |
| Inefficient delivery method for the cell type | For difficult-to-transfect cells, consider using lentiviral transduction or electroporation instead of lipofection.[6][13] | |
| No resistant colonies after selection | Antibiotic concentration is too high | Perform a kill curve to determine the minimum effective concentration of the selection antibiotic for your cell line.[7] |
| Cells were not allowed to recover after transfection | Allow cells to recover for 24-48 hours before adding the selection antibiotic.[6] | |
| Integration of the plasmid was unsuccessful | Ensure the expression vector is of high quality. Linearizing the plasmid before transfection can sometimes improve integration efficiency.[8] | |
| Loss of mutant IDH1 expression over time | Unstable integration or silencing of the transgene | Re-clone the cell line from a single cell to ensure a homogenous population. Periodically check expression by Western blot. |
| Selective pressure against mutant IDH1 expression | This has been observed in some primary glioma cultures.[14][15] Using established, robust cell lines may mitigate this issue. Maintain a low level of selection antibiotic in the culture medium. | |
| No detectable 2-HG production despite protein expression | Insufficient sensitivity of the detection method | Ensure the LC-MS method is optimized for 2-HG detection.[10][16] |
| The expressed mutant protein is non-functional | Verify the sequence of the expression construct to rule out any unintended mutations. | |
| Low levels of substrate (α-KG) or cofactor (NADPH) | Ensure cells are cultured in appropriate media to support metabolic activity. |
References
- 1. Mutant IDH1 is required for IDH1 mutated tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. knowledge.lonza.com [knowledge.lonza.com]
- 7. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Isocitrate dehydrogenase mutations suppress STAT1 and CD8+ T cell accumulation in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 14. Glioma cells showing IDH1 mutation cannot be propagated in standard cell culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
In Vivo Efficacy Testing of Mutant IDH1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a frequent oncogenic driver in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG). D-2HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation, which contributes to tumorigenesis.
Mutant IDH1-IN-1 is a potent and selective inhibitor of the mutant IDH1 enzyme. In vitro studies have demonstrated its activity against the R132H and R132C variants of mutant IDH1. This document provides an overview of the mechanism of action of mutant IDH1 inhibitors and detailed protocols for evaluating their in vivo efficacy, using a representative inhibitor with publicly available data as a model.
Note: As of the last update, specific in vivo efficacy, pharmacokinetic, and dosing data for this compound are not publicly available. Therefore, the following protocols and data tables are presented using the well-characterized mutant IDH1 inhibitor, AGI-5198, as an illustrative example to guide the experimental design for similar compounds.
Mechanism of Action
Mutant IDH1 converts α-ketoglutarate (α-KG) to D-2HG. Inhibitors like this compound are designed to specifically bind to the mutated enzyme, blocking its catalytic activity and thereby reducing the intracellular levels of D-2HG. The intended therapeutic effect is the restoration of normal cellular differentiation and inhibition of tumor growth.
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Mutant IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a frequent and early event in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2] However, neomorphic mutations, most commonly at the R132 residue, confer a new enzymatic activity, the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation, including histone and DNA hypermethylation, which ultimately impairs cellular differentiation and promotes tumorigenesis.[4][5]
Selective inhibitors of mutant IDH1, such as AGI-5198 and the FDA-approved drug ivosidenib (AG-120), have been developed to block the production of 2-HG.[2][6][7] These inhibitors are designed to reverse the oncogenic effects of mutant IDH1 and have shown therapeutic promise.[7] One of the cellular consequences of mutant IDH1 expression is an alteration in cell cycle progression, often leading to a G1 phase arrest.[3] This application note provides a detailed protocol for analyzing the effects of mutant IDH1 inhibitors on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2n) DNA content.
-
S phase: Cells are actively replicating their DNA, resulting in a DNA content between 2n and 4n.
-
G2/M phase: Cells have a duplicated (4n) DNA content prior to cell division.
By treating mutant IDH1-harboring cancer cells with a specific inhibitor, it is anticipated that the block in differentiation will be released, potentially leading to a shift in the cell cycle distribution. This can be quantified by measuring the percentage of cells in the G0/G1, S, and G2/M phases before and after treatment.
Data Presentation
The following table summarizes the effect of mutant IDH1 (R132H) expression on the cell cycle distribution of U87-MG glioma cells. This data indicates that the presence of the IDH1 mutation leads to an increase in the proportion of cells in the G1 phase and a decrease in the S phase, which is indicative of a G1 cell cycle arrest.[3] Treatment with a mutant IDH1 inhibitor would be expected to reverse this effect, leading to a decrease in the G1 population and an increase in the S and G2/M populations as cells re-enter the cell cycle.
| Cell Line | Genetic Status | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| U87-MG | Wild-Type IDH1 | 57.83 | 34.41 | 7.76 | [3] |
| U87-MG | Mutant IDH1 (R132H) | 72.83 | 19.39 | 7.78 | [3] |
Table 1: Effect of Mutant IDH1 Expression on Cell Cycle Distribution in U87-MG Glioma Cells.
Experimental Protocols
Materials
-
Mutant IDH1 cancer cell line (e.g., U87-MG expressing IDH1 R132H)
-
Wild-type IDH1 cancer cell line (as a control)
-
Mutant IDH1 inhibitor (e.g., AGI-5198 or Ivosidenib)
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Cell strainer (40 µm)
-
Flow cytometer
Cell Culture and Treatment
-
Culture mutant IDH1 and wild-type IDH1 cancer cells in appropriate complete medium until they reach approximately 70-80% confluency.
-
Seed the cells into 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of the mutant IDH1 inhibitor. Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Harvesting and Fixation
-
Harvest the cells by first collecting the culture medium (to include any floating cells) and then washing the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1-2 mL of ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
Propidium Iodide Staining
-
Pellet the fixed cells by centrifugation at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet with 1-2 mL of PBS. Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL).
-
Incubate at 37°C for 30 minutes to degrade RNA.
-
Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Filter the stained cell suspension through a 40 µm cell strainer into a flow cytometry tube to remove cell clumps.
Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate red channel (e.g., PE-Texas Red or a similar channel with emission around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Signaling Pathway of Mutant IDH1
Caption: Signaling pathway of mutant IDH1 leading to tumorigenesis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for cell cycle analysis.
References
- 1. A Computational Model for Quantitative Analysis of Cell Cycle Arrest and Its Contribution to Overall Growth Inhibition by Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH1 gene mutation activates Smad signaling molecules to regulate the expression levels of cell cycle and biological rhythm genes in human glioma U87-MG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ivosidenib induces deep durable remissions in patients with newly diagnosed IDH1-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating ivosidenib for the treatment of relapsed/refractory AML: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mutant IDH1-IN-1 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mutant IDH1 inhibitor, Mutant IDH1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Mutant isocitrate dehydrogenase 1 (IDH1) enzymes, commonly found in certain cancers like glioma, catalyze the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[1] this compound is a selective inhibitor of mutant IDH1 enzymes. By binding to the mutant IDH1 protein, it blocks the production of 2-HG, thereby aiming to restore normal cellular processes and inhibit cancer cell growth.
Q2: What is a recommended starting concentration for this compound in cell culture?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its known IC50 values, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell lines harboring IDH1 mutations. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How does this compound affect cell signaling pathways?
The primary effect of this compound is the reduction of 2-HG levels. This can indirectly influence several downstream signaling pathways that are affected by the accumulation of this oncometabolite. For instance, high levels of 2-HG can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), promoting a pseudohypoxic state. By reducing 2-HG, this compound can lead to the destabilization of HIF-1α. Additionally, some studies suggest a link between mutant IDH1 and the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation.[2][3][4] Inhibition of mutant IDH1 may, therefore, lead to a modulation of this pathway.
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific IDH1 mutation. The following table summarizes the reported IC50 values.
| IDH1 Mutation | IC50 (nM) |
| R132C/R132C | 4 |
| R132H/R132H | 42 |
| R132H/WT | 80 |
Troubleshooting Guide
Problem 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell seeding density, variations in inhibitor concentration, or differences in incubation times.
-
Solution: Ensure a consistent cell seeding protocol. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to minimize variability. Standardize incubation times across all experiments.
Problem 2: No significant inhibition of cell growth or 2-HG production.
-
Possible Cause: The concentration of this compound may be too low for the specific cell line. The cells may have developed resistance to the inhibitor. The inhibitor may have degraded.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Consider potential resistance mechanisms such as "isoform switching" where the cancer cells begin to express a different mutant IDH isoform (e.g., IDH2) that is not targeted by the inhibitor.[5] Always use freshly prepared inhibitor solutions and store the stock solution according to the manufacturer's instructions (typically at -20°C or -80°C).
Problem 3: Unexpected cytotoxicity observed.
-
Possible Cause: The concentration of this compound is too high, leading to off-target effects. The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration.
-
Solution: Determine the cytotoxic concentration of the inhibitor by performing a cell viability assay with a broad range of concentrations. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically below 0.5% for DMSO).
Problem 4: Difficulty in culturing IDH1-mutant cells.
-
Possible Cause: Some IDH1-mutant glioma cell lines are notoriously difficult to maintain in standard cell culture conditions.
-
Solution: Consider using specialized culture media or establishing explant cultures which can sometimes better maintain the characteristics of the original tumor.[6]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that effectively inhibits cell viability.
Materials:
-
IDH1-mutant cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Measurement of 2-Hydroxyglutarate (2-HG) in Cell Culture Media
This protocol describes a method to quantify the levels of the oncometabolite 2-HG produced by mutant IDH1 cells.
Materials:
-
Conditioned cell culture medium from treated and untreated cells
-
Centrifuge
-
Reagents for your chosen 2-HG detection method (e.g., LC-MS/MS or a commercially available 2-HG assay kit)
Procedure:
-
Sample Collection: Collect the conditioned cell culture medium from cells treated with different concentrations of this compound and from untreated control cells.
-
Sample Preparation: Centrifuge the collected medium to pellet any detached cells and debris. Transfer the supernatant to a clean tube.
-
2-HG Quantification: Follow the specific protocol for your chosen 2-HG detection method. For LC-MS/MS, this will involve sample derivatization and analysis. For a kit-based assay, follow the manufacturer's instructions.
-
Data Analysis: Determine the concentration of 2-HG in each sample. Normalize the 2-HG levels to the cell number or total protein concentration. Plot the 2-HG concentration against the inhibitor concentration to assess the dose-dependent inhibition.
Visualizations
Caption: Signaling pathway affected by Mutant IDH1 and its inhibitor.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for experiments.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 4. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Protocol for Explant Cultures of IDH1-mutant Diffuse Low-grade Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Mutant IDH1-IN-1 solubility and stability issues
Welcome to the Technical Support Center for Mutant IDH1-IN-1. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges related to the solubility and stability of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of mutated Isocitrate Dehydrogenase 1 (IDH1).[1] Mutations in IDH1, such as R132H and R132C, confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D2-HG).[2][3][4] High levels of D2-HG interfere with α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and promoting tumorigenesis.[2] this compound specifically inhibits this neomorphic activity, reducing the production of D2-HG.
Q2: In which solvents is this compound soluble?
This compound is a crystalline solid that is soluble in several organic solvents but has limited aqueous solubility.[5] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[1][5]
Q3: How should I prepare stock solutions of this compound?
It is crucial to use a high-purity, anhydrous grade of solvent, as hygroscopic (water-absorbing) solvents can significantly impact solubility.[1][6] For detailed, step-by-step instructions, please refer to the "Experimental Protocols" section below.
Q4: What are the recommended storage conditions for the compound and its stock solutions?
Proper storage is critical to maintain the stability and activity of this compound. Recommendations vary slightly by supplier, but general guidelines are summarized below.
Q5: How can I prevent compound precipitation when diluting my stock solution into aqueous media?
Precipitation is a common issue due to the low aqueous solubility of many small molecule inhibitors. To mitigate this:
-
Lower the final concentration: Ensure the final concentration in your aqueous buffer or cell culture medium is well below the compound's aqueous solubility limit.
-
Use a multi-step dilution: Perform serial dilutions, ensuring the compound is fully dissolved at each step before proceeding to the next.
-
Increase the percentage of DMSO (if permissible): While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated and can help maintain solubility. Always include a vehicle control (e.g., media with the same percentage of DMSO) in your experiments.
-
Sonication: Briefly sonicating the solution can help dissolve small precipitates.[7]
-
Warming: Gently warming the solution to 37°C may aid in dissolution.[7]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Molar Equivalent | Source |
| DMSO | ≥ 45 mg/mL | ~90.25 mM | [1] |
| DMSO | 20 mg/mL | ~40.11 mM | [5] |
| DMF | 30 mg/mL | ~60.17 mM | [5] |
| Ethanol | 10 mg/mL | ~20.06 mM | [5] |
Note: Solubility can vary based on the purity of the compound and the solvent. It is recommended to use newly opened, anhydrous-grade solvents.[1][6]
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Source |
| Solid Powder | -20°C | Refer to datasheet | Store in a dry, dark place. | [5][8] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [9] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [9] |
Visualizations
Mutant IDH1 Signaling Pathway
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting compound precipitation in aqueous media.
Troubleshooting Guide
Issue 1: My compound precipitated out of solution after I diluted my DMSO stock into my aqueous cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium. While highly soluble in DMSO, its aqueous solubility is significantly lower.
-
Troubleshooting Steps:
-
Verify Maximum Solubility: Check that your final working concentration is well below the known aqueous solubility limit. If this limit is not known, a solubility test is recommended (see protocols below).
-
Reduce Final Concentration: Attempt the experiment with a lower final concentration of the inhibitor.
-
Optimize Vehicle Concentration: The final concentration of DMSO in the medium can be critical. A final concentration of <0.1% may be too low to maintain solubility. If your cells can tolerate it, consider increasing the final DMSO concentration to 0.5%. Always run a parallel vehicle control with the matching DMSO concentration.
-
Check Buffer/Media: Ensure your buffer or media is correctly prepared, at the proper pH, and free of any precipitates before adding the compound.
-
Issue 2: I am observing inconsistent or no biological activity in my cell-based assays.
-
Possible Cause 1: The compound has degraded due to improper storage or handling. Stock solutions of small molecules can be sensitive to repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: When you first prepare a stock solution, divide it into smaller, single-use aliquots to minimize freeze-thaw cycles.[9]
-
Prepare Fresh Solutions: If stability is a concern, prepare fresh working dilutions from a frozen stock aliquot for each experiment.
-
Confirm Storage Conditions: Ensure that both the solid compound and the stock solutions have been stored at the recommended temperatures and protected from light.[6]
-
-
Possible Cause 2: The compound is not sufficiently soluble at the tested concentration in the assay medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations to determine the IC50.[10] If the curve is flat or shifted significantly to the right, it may indicate a solubility issue.
-
Visually Inspect for Precipitation: Before adding the final dilution to your cells, visually inspect the solution (against a dark background) for any signs of precipitation.
-
Conduct a Solubility Test: Use a nephelometer or a similar method to determine the kinetic solubility of the compound in your specific assay medium.[11]
-
Issue 3: I'm concerned about the stability of the compound in my multi-day experiment.
-
Possible Cause: The compound may degrade over time when incubated at 37°C in cell culture medium.
-
Troubleshooting Steps:
-
Review Literature: Check for any published data on the stability of this compound under similar experimental conditions.
-
Replenish Compound: For long-term experiments, consider replacing the medium with freshly prepared compound-containing medium every 24-48 hours.
-
Stability Assessment: Conduct a simple stability test. Prepare the compound in your medium, incubate it under your experimental conditions (e.g., 37°C for 48 hours), and then test its activity in a short-term functional assay compared to a freshly prepared solution.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (Molecular Weight: ~498.5 g/mol , confirm with supplier)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile tips
Methodology:
-
Equilibrate Compound: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weigh Compound: Carefully weigh out a precise amount of the solid compound (e.g., 1 mg) into a sterile tube.
-
Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) For 1 mg of compound to make a 10 mM (0.01 M) solution: Volume (L) = 0.001 g / (0.01 mol/L * 498.5 g/mol ) = 0.0002006 L = 200.6 µL
-
Dissolve Compound: Add the calculated volume of DMSO to the tube containing the solid.
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes.[7] If necessary, gently warm the tube to 37°C or use a water bath sonicator for a few minutes to ensure all solid has dissolved.[7] Visually confirm that the solution is clear and free of particulates.
-
Store Properly: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.[9]
Protocol 2: General Protocol for Kinetic Solubility Assessment by Nephelometry
This protocol outlines a general workflow to determine the concentration at which a compound begins to precipitate from a solution, providing a measure of its kinetic solubility.[11]
Principle: Nephelometry measures the amount of light scattered by suspended particles in a solution. A soluble compound will show low light scattering, while a precipitated compound will cause a significant increase in scattering. This method is adaptable to a microplate format for higher throughput.[11]
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Assay buffer or cell culture medium of interest
-
Microplate nephelometer
-
Low-binding 96-well or 384-well microplates
-
Multichannel pipette or automated liquid handler
Methodology:
-
Prepare Serial Dilutions: In a microplate, prepare serial dilutions of the compound stock solution in DMSO.
-
Transfer to Assay Plate: Transfer a small, equal volume of each DMSO dilution into a new microplate.
-
Add Aqueous Buffer: Rapidly add the aqueous assay buffer or medium to all wells. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Incubate: Allow the plate to incubate at a constant temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measure Light Scattering: Read the plate on a microplate nephelometer.
-
Data Analysis: Plot the light scattering units (nephelometric turbidity units, NTU) against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is determined to be the kinetic solubility limit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1355326-21-4 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Mutant IDH1 inhibitor CAS#: 1429180-08-4 [amp.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
Technical Support Center: Culturing IDH1 Mutant Glioma Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isocitrate dehydrogenase 1 (IDH1) mutant glioma cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why are patient-derived IDH1 mutant glioma cells so difficult to culture compared to IDH wild-type cells?
A1: The difficulty in culturing IDH1 mutant glioma cells is a well-documented challenge.[1][2][3][4][5][6] Several factors contribute to this:
-
Slower Growth Rate: IDH1 mutant cells inherently have a slower proliferation rate compared to their wild-type counterparts.[7][8] This can lead to them being outcompeted by non-tumor cells from the patient sample or lead to the selection of faster-growing, IDH wild-type clones over time.
-
Metabolic Reprogramming: The hallmark of the IDH1 mutation is the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG) from alpha-ketoglutarate (α-KG).[1][9] This significantly alters cellular metabolism, including the TCA cycle and redox balance, making the cells highly dependent on specific metabolic pathways, such as glutaminolysis, for survival and growth.[7][10][11] Standard culture conditions may not adequately support these altered metabolic needs.
-
Loss of Mutant Allele: It is common for IDH1 mutant cells to lose the mutated allele during in vitro propagation, especially under suboptimal conditions.[3][4][12] This suggests a strong selective pressure against the IDH1 mutation in standard culture environments.
-
Differentiation State: The IDH1 mutation is associated with a block in cellular differentiation, maintaining cells in a more progenitor-like state.[13][14][15] Standard culture media, particularly those containing serum, can induce differentiation and are often not suitable for maintaining the desired undifferentiated phenotype.
Q2: What is the recommended culture medium for IDH1 mutant glioma cells?
A2: Serum-free media is strongly recommended for the successful culture of IDH1 mutant glioma cells.[1][2][16] Serum can promote the growth of contaminating normal cells and induce differentiation of the glioma cells, leading to the loss of the mutant population.[4][17]
A commonly used basal medium is a combination of DMEM and F-12 or Neurobasal medium.[18] This is typically supplemented with:
-
N2 and B27 supplements: These provide essential vitamins, hormones, and other factors required for the growth of neural stem and progenitor cells.[18][19]
-
Growth Factors: Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) are critical for maintaining the proliferation and stem-like state of glioma-initiating cells.[19]
-
Heparin: Often added to stabilize and enhance the activity of growth factors.[20]
Q3: My IDH1 mutant glioma cells are growing very slowly. Is this normal, and what can I do to improve their growth?
A3: Yes, a slow growth rate is a characteristic feature of IDH1 mutant glioma cells.[7][8] Patience is key when working with these models. To optimize their growth, consider the following:
-
Confirm Media Composition: Ensure your serum-free medium is correctly formulated with all necessary supplements and growth factors at the appropriate concentrations.
-
Cell Seeding Density: Avoid seeding cells at too low a density, as this can inhibit their growth. Experiment with different seeding densities to find the optimal range for your specific cell line.
-
Gentle Passaging: Over-trypsinization can damage the cells. Use a gentle dissociation reagent and minimize the incubation time. Some protocols suggest using non-enzymatic dissociation methods or mechanical dissociation.
-
Patience Between Passages: Allow sufficient time for the cells to reach an appropriate confluency before passaging. This may take longer than for IDH wild-type cells.
-
Microscopic Monitoring: Regularly monitor the cultures to ensure the morphology is consistent with glioma cells and to check for the overgrowth of non-tumor cells.[2]
Q4: I am concerned that my culture is losing the IDH1 mutation over time. How can I verify the mutation status?
A4: This is a valid concern, as the loss of the IDH1 mutation is a known issue.[3][4][12] Regular verification of the mutation status is crucial. This can be done through:
-
Sanger Sequencing: This is the gold standard for confirming the specific point mutation in the IDH1 gene.[3]
-
Immunohistochemistry (IHC) or Immunocytochemistry (ICC): Use an antibody specific to the IDH1-R132H mutation, the most common variant. This allows for visualization of the protein expression within the cell population.
-
Mass Spectrometry: Measure the levels of D-2-hydroxyglutarate (D-2-HG) in your cell culture medium or cell lysates.[1][21] High levels of D-2-HG are indicative of a functional IDH1 mutation.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to establish a primary culture from a patient tumor sample. | Suboptimal tissue handling. Inappropriate culture medium. Overgrowth of non-neoplastic cells. | Transport tumor tissue on ice and process it as quickly as possible.[20] Use a serum-free medium specifically formulated for neural stem/progenitor cells.[1][2] Consider using an explant culture method initially to preserve the tumor microenvironment.[13][20] Manually select and isolate colonies with tumor cell morphology.[4] |
| Cells are not proliferating or are dying after a few passages. | Loss of essential growth factors. Suboptimal seeding density. Accumulation of toxic metabolites. Senescence. | Replenish media with fresh growth factors regularly. Optimize cell seeding density. Perform regular media changes to remove waste products. Be aware that primary cultures have a limited lifespan; consider establishing cryopreserved stocks at early passages. |
| Change in cell morphology (e.g., becoming more fibroblastic or differentiated). | Contamination with non-glioma cells. Inappropriate culture conditions promoting differentiation. Loss of the IDH1 mutation. | Use cell sorting or selective sub-culturing to isolate the desired cell population. Strictly adhere to serum-free culture conditions.[17] Verify the IDH1 mutation status of the culture. |
| Inconsistent experimental results. | Genetic drift or clonal selection in culture. Variation in the metabolic state of the cells. | Use low-passage cells for critical experiments. Regularly perform cell line authentication and characterization. Standardize culture conditions, including media changes and passaging schedule, to ensure a consistent metabolic state. |
Data Presentation
Table 1: Summary of Metabolic Differences Between IDH1 Mutant and Wild-Type Glioma Cells
| Metabolic Feature | IDH1 Wild-Type Glioma Cells | IDH1 Mutant Glioma Cells | References |
| D-2-Hydroxyglutarate (D-2-HG) | Low / Undetectable | High | [1][9] |
| Primary Energy Source | Aerobic Glycolysis (Warburg Effect) | Increased reliance on oxidative phosphorylation and glutaminolysis | [10] |
| TCA Cycle Intermediates (e.g., α-KG, Succinate) | Generally higher | Often decreased | [7] |
| Glutamate Levels | Higher | Lower | [7][22] |
| Lactate Production | High | Lower | [22] |
| NADPH/NADP+ Ratio | Higher | Lower | [7] |
| Mitochondrial Reserve Capacity | Higher | Lower | [1][2] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived IDH1 Mutant Glioma Cultures
This protocol is adapted from methodologies that have proven successful for establishing and maintaining IDH1 mutant glioma cell cultures.[1][2][20]
-
Tissue Collection and Transport:
-
Collect fresh tumor tissue from surgery in a sterile container with a basal medium (e.g., DMEM/F-12) on ice.
-
Process the tissue as soon as possible, ideally within 2 hours of resection.[20]
-
-
Tissue Processing:
-
In a sterile biosafety cabinet, wash the tissue with phosphate-buffered saline (PBS) to remove blood and debris.
-
Mechanically dissociate the tissue into small fragments (approximately 1 mm³) using sterile scalpels.
-
(Optional) Enzymatically digest the tissue fragments with a gentle enzyme cocktail (e.g., Accutase or a low concentration of trypsin-EDTA) for a short duration to obtain a single-cell suspension. Be cautious, as over-digestion can be detrimental.
-
-
Cell Seeding (Two common methods):
-
Adherent Culture:
-
Plate the cell suspension or small tissue fragments onto plates coated with an extracellular matrix component like laminin or poly-L-ornithine.
-
Culture in serum-free neural stem cell medium.
-
-
Neurosphere Culture:
-
-
Culture Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
For adherent cultures, perform partial media changes every 2-3 days. For neurosphere cultures, add fresh media every 2-3 days.
-
Closely monitor the cultures for the emergence of glioma cell colonies or neurospheres and the presence of contaminating cells.
-
Once established, passage the cells gently when they reach 70-80% confluency (for adherent cultures) or when neurospheres become large and dark in the center.
-
Visualizations
Signaling and Metabolic Pathways
References
- 1. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glioma cells showing IDH1 mutation cannot be propagated in standard cell culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Mutant IDH1 Differently Affects Redox State and Metabolism in Glial Cells of Normal and Tumor Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Differential metabolic alterations in IDH1 mutant vs. wildtype glioma cells promote epileptogenesis through distinctive mechanisms [frontiersin.org]
- 11. Inhibition of glutaminase preferentially slows growth of glioma cells with mutant IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Protocol for Explant Cultures of IDH1-mutant Diffuse Low-grade Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Releasing the Block: Setting Differentiation Free with Mutant IDH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Culture conditions defining glioblastoma cells behavior: what is the impact for novel discoveries? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. R132H IDH1 sensitizes glioma to the antiproliferative and cytotoxic effects of BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolic Reprogramming in Mutant IDH1 Glioma Cells | PLOS One [journals.plos.org]
Off-target effects of Mutant IDH1-IN-1 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mutant IDH1-IN-1, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor that selectively targets cancer cells harboring mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, most commonly the R132H and R132C variants.[1][2] Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG). In contrast, mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[2][3] High levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.[2][3] this compound binds to the mutant IDH1 enzyme and inhibits the production of D-2HG.[4][5]
Q2: What is the reported selectivity of inhibitors similar to this compound?
A2: While a comprehensive off-target kinase panel for this compound is not publicly available, extensive studies on its close analog, AGI-5198, have demonstrated high selectivity. AGI-5198 potently inhibits IDH1 R132H and R132C mutants while showing no significant activity against wild-type IDH1 or IDH2 isoforms.[1][6]
Data on AGI-5198 Selectivity
| Target | IC50 | Reference |
| Mutant IDH1 (R132H) | 70 nM | [2][6] |
| Mutant IDH1 (R132C) | 160 nM | [2] |
| Wild-Type IDH1 | >100 µM | [1] |
| Wild-Type IDH2 | >100 µM | [1] |
| Mutant IDH2 (R140Q) | >100 µM | [1] |
| Mutant IDH2 (R172K) | >100 µM | [1] |
Q3: What are the expected effects of this compound on cancer cells in vitro?
A3: Treatment of IDH1-mutant cancer cells with an effective inhibitor like this compound is expected to lead to:
-
A dose-dependent decrease in intracellular and extracellular D-2HG levels.[4][5]
-
Expression of genes associated with cellular differentiation.[5]
-
Impaired growth and reduced colony formation in IDH1-mutant cells, but not in IDH1 wild-type cells.[2][5]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: No significant decrease in D-2HG levels after treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Verify the final concentration of this compound in your culture medium. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Cell line does not harbor an IDH1 mutation | Confirm the IDH1 mutation status of your cell line through sequencing. |
| Inhibitor instability | Prepare fresh stock solutions of the inhibitor. Avoid repeated freeze-thaw cycles. |
| Assay-related issues | Ensure proper sample preparation and that the D-2HG assay is functioning correctly by using appropriate controls. Refer to the D-2HG measurement assay protocol below. |
| Acquired resistance | Consider the possibility of acquired resistance, which can occur through secondary mutations in IDH1 or isoform switching to mutant IDH2.[7] |
Issue 2: Unexpected cytotoxicity or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| High inhibitor concentration | Reduce the concentration of this compound to the lowest effective dose for D-2HG inhibition. |
| Off-target kinase inhibition | While specific data for this compound is limited, some IDH1 inhibitors have been shown to have anti-kinase activity.[8] Consider performing a kinase panel screen or a Cellular Thermal Shift Assay (CETSA) to identify potential off-targets. |
| Metabolic reprogramming | Inhibition of mutant IDH1 can lead to significant metabolic shifts beyond the reduction of D-2HG.[4] Perform metabolomic analysis to understand the broader metabolic consequences of treatment in your system. |
| Cellular context | The effects of IDH1 inhibition can be cell-type specific. Compare results across multiple IDH1-mutant cell lines if possible. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, seeding densities, and media conditions. |
| Inhibitor degradation | Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. |
| Assay variability | Standardize all steps of your experimental protocols, including incubation times and reagent preparation.[9] Run appropriate positive and negative controls in every experiment. |
Experimental Protocols
1. Measurement of D-2-Hydroxyglutarate (D-2HG) Levels
This protocol provides a general workflow for measuring D-2HG in cell culture supernatants or cell lysates using a colorimetric or fluorometric assay kit.
Methodology:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a standard curve using the D-2HG standard provided in the assay kit.[10]
-
-
Assay Reaction:
-
Detection:
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the engagement of this compound with its target (mutant IDH1) in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble mutant IDH1 in the supernatant by Western blotting. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Signaling Pathways and Logical Relationships
Mutant IDH1 Signaling Pathway
The following diagram illustrates the core mechanism of mutant IDH1 and the point of intervention for this compound.
This guide is intended to support your research efforts with this compound. For further assistance, please consult the relevant product datasheets and published literature.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AGI 5198 | Isocitrate Dehydrogenase 1 (IDH1) | Tocris Bioscience [tocris.com]
- 7. Disabling Uncompetitive Inhibition of Oncogenic IDH Mutations Drives Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. abcam.com [abcam.com]
- 10. abcam.co.jp [abcam.co.jp]
Technical Support Center: Overcoming Resistance to Mutant IDH1-IN-1 Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Mutant IDH1 (mIDH1) inhibitors, such as Mutant IDH1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mutant IDH1 inhibitors?
Mutant isocitrate dehydrogenase 1 (IDH1) is an enzyme that plays a role in cellular metabolism.[1][2] When mutated, IDH1 produces an oncometabolite called 2-hydroxyglutarate (2-HG).[1][3][2] 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis.[1][3][2][4][5] Mutant IDH1 inhibitors, such as ivosidenib (AG-120), are small molecules that selectively bind to and inhibit the mutated IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular processes.[6][7][8]
Q2: What are the common types of cancers with IDH1 mutations?
IDH1 mutations are found in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, chondrosarcoma, and low-grade glioma.[1][3][2] The most common mutation is a substitution at the R132 residue of the IDH1 enzyme.[9]
Q3: What are the known mechanisms of resistance to Mutant IDH1 inhibitor therapy?
Resistance to mIDH1 inhibitors can be categorized as primary (lack of initial response) or acquired (relapse after an initial response).[10] The primary mechanisms include:
-
Isoform Switching: Cancer cells can develop mutations in the mitochondrial isoform of the enzyme, IDH2, to maintain 2-HG production when IDH1 is inhibited.[4][10][14]
-
Activation of Alternative Signaling Pathways: Upregulation of pathways like the receptor tyrosine kinase (RTK) and JAK/STAT signaling pathways can promote cell survival and proliferation independently of 2-HG levels.[10][14][15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No reduction in 2-HG levels after treatment | 1. Ineffective inhibitor concentration. 2. Acquired resistance through secondary IDH1 mutations. 3. Isoform switching to mutant IDH2. | 1. Perform a dose-response experiment to determine the optimal inhibitor concentration. 2. Sequence the IDH1 gene to check for secondary mutations. 3. Sequence the IDH2 gene to check for mutations. Consider using a dual IDH1/2 inhibitor. |
| Cells continue to proliferate despite 2-HG reduction | 1. Activation of bypass signaling pathways (e.g., RTK, STAT5). 2. Cell line may not be dependent on 2-HG for proliferation. | 1. Perform pathway analysis (e.g., Western blot for phosphorylated RTKs or STAT5) to identify activated pathways. Consider combination therapy with an inhibitor of the activated pathway. 2. Confirm the oncogenic role of mutant IDH1 in your cell model. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Degradation of the inhibitor. 3. Inconsistent assay performance. | 1. Standardize cell passage number, seeding density, and growth conditions. 2. Aliquot and store the inhibitor at the recommended temperature, avoiding repeated freeze-thaw cycles. 3. Ensure proper assay controls and follow a standardized protocol. |
Data Presentation
Table 1: IC50 Values of Selected Mutant IDH1 Inhibitors
| Inhibitor | Target Mutation | Cell Line | IC50 (nM) | Reference |
| Ivosidenib (AG-120) | IDH1-R132H | U87-MG | ~30 | [16] |
| Ivosidenib (AG-120) | IDH1-R132C | HT1080 | ~60 | [16] |
| AG-881 | IDH1 R132C/H/L/S | - | 0.04–22 | [9][17] |
| HMS-101 | mIDH1 | - | 4000 | [18] |
Table 2: Frequency of IDH1 Mutations in Different Cancers
| Cancer Type | Frequency of IDH1 Mutations | Reference |
| Low-Grade Glioma | ~80% | [19] |
| Secondary Glioblastoma | ~80% | [19] |
| Acute Myeloid Leukemia (AML) | 16-33% | [10] |
| Intrahepatic Cholangiocarcinoma (IHCC) | ~20% | [20] |
Experimental Protocols
Protocol 1: Measurement of 2-Hydroxyglutarate (2-HG) Levels
This protocol describes the measurement of intracellular 2-HG levels using a colorimetric assay kit.
Materials:
-
Cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
2-HG Assay Kit (e.g., from a commercial supplier)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Harvest 1-5 x 10^6 cells and wash with cold PBS.
-
Resuspend the cell pellet in the assay buffer provided in the kit.
-
Homogenize the cells on ice.
-
Centrifuge to remove insoluble material.
-
-
Deproteinization:
-
Add perchloric acid to the cell lysate to precipitate proteins.
-
Centrifuge and neutralize the supernatant with potassium hydroxide.
-
-
Assay:
-
Add the reaction mix containing a specific enzyme and probe to the deproteinized samples in a 96-well plate.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the 2-HG concentration based on a standard curve generated with known concentrations of 2-HG.
-
Protocol 2: Sequencing of IDH1/2 for Resistance Mutations
This protocol outlines the general steps for identifying resistance mutations in IDH1 and IDH2 genes using Sanger sequencing.
Materials:
-
Genomic DNA extracted from resistant and sensitive cell lines
-
Primers flanking the coding regions of IDH1 and IDH2
-
PCR reagents
-
DNA purification kit
-
Sanger sequencing service
Procedure:
-
PCR Amplification:
-
Amplify the coding regions of IDH1 and IDH2 from genomic DNA using gene-specific primers.
-
Verify the PCR product size by agarose gel electrophoresis.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Submit the purified PCR products and sequencing primers to a sequencing facility.
-
-
Sequence Analysis:
-
Align the obtained sequences with the reference sequences of IDH1 and IDH2 to identify any mutations.
-
Visualizations
Caption: Signaling pathways in Mutant IDH1-driven cancer and mechanisms of resistance.
Caption: Troubleshooting workflow for investigating resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reviewing the IDH1 Mutation-Mediated Mechanism of Drug Resistance and Revisiting Its Overcoming Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reviewing the IDH1 Mutation‐Mediated Mechanism of Drug Resistance and Revisiting Its Overcoming Strategies | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The mechanisms of IDH mutations in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming drug-resistant cancer mutations with novel inhibitors | Department of Chemistry [chem.ox.ac.uk]
- 7. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 10. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disabling Uncompetitive Inhibition of Oncogenic IDH Mutations Drives Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ajmc.com [ajmc.com]
Technical Support Center: 2-Hydroxyglutarate (2-HG) Measurement Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxyglutarate (2-HG) measurement assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring 2-HG?
The most common methods for quantifying 2-HG are Liquid Chromatography-Mass Spectrometry (LC-MS) and commercially available colorimetric or fluorometric assay kits. LC-MS offers high sensitivity and the ability to distinguish between D- and L-enantiomers of 2-HG, which is crucial for studying diseases like IDH-mutant cancers.[1][2] Colorimetric and fluorometric assays provide a more high-throughput and less instrument-intensive approach, often relying on the enzymatic conversion of D-2-HG to α-ketoglutarate (α-KG), which then generates a detectable signal.[3][4]
Q2: Why is it important to differentiate between D-2-HG and L-2-HG?
Elevated levels of D-2-HG are a hallmark of cancers with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes and are also associated with the neurometabolic disorder D-2-hydroxyglutaric aciduria.[1][5] Conversely, high levels of L-2-HG are primarily linked to L-2-hydroxyglutaric aciduria, a different inherited metabolic disorder.[1][6] L-2-HG can also be produced under hypoxic conditions by the non-specific action of enzymes like malate dehydrogenase and lactate dehydrogenase.[1][2] Therefore, accurately distinguishing between the two enantiomers is critical for correct diagnosis, prognosis, and research into their distinct biological roles.
Q3: What are the primary sources of variability in 2-HG assays?
Variability in 2-HG assays can arise from multiple sources, including:
-
Sample Preparation: Inconsistent extraction methods, sample degradation, or the presence of interfering substances can all impact results.[7][8]
-
Assay Protocol: Deviations from the recommended protocol, such as incorrect incubation times or temperatures, can affect enzyme kinetics and signal development.[9]
-
Instrument Settings: For plate-based assays, incorrect wavelength settings or focal height can lead to inaccurate readings.[5] For LC-MS, issues with the column, mobile phase, or mass spectrometer settings can affect peak resolution and quantification.[10][11]
-
Reagent Quality: Degradation of standards or reagents can lead to a loss of signal or increased background.
Troubleshooting Guides
High Background
Q4: My colorimetric/fluorometric assay shows high background in my negative control wells. What could be the cause?
High background in negative controls can obscure the true signal from your samples. Common causes include:
-
Contaminated Reagents or Buffers: Buffers or reagents may be contaminated with fluorescent or colored substances.[12]
-
Solution: Prepare fresh buffers with high-purity water and reagents. Filter-sterilize buffers to remove any microbial contamination.
-
-
Presence of Endogenous NADH: Cell or tissue extracts can contain endogenous NADH, which will generate a background signal in assays where NADH is a product.
-
Solution: Set up a sample background control for each sample by omitting the D-2-HG enzyme from the reaction mix. Subtract this background reading from the sample reading.
-
-
Insufficient Washing: Inadequate washing between steps in an ELISA-like format can leave behind unbound reagents that contribute to background.
-
Solution: Increase the number and duration of wash steps. Ensure complete removal of wash buffer between steps.
-
-
Autofluorescence: Some microplates can exhibit autofluorescence.[12] Media components like phenol red or fetal bovine serum can also be a source of background fluorescence.[5]
-
Solution: Use black plates for fluorescence assays to minimize background.[9] If possible, perform measurements in a buffer like PBS instead of culture media.
-
Low or No Signal
Q5: I am not getting a signal, or the signal is very low in my samples and standards. What should I check?
A lack of signal can be frustrating. Here are some potential causes and solutions:
-
Incorrect Assay Buffer Temperature: The assay buffer should be at room temperature for optimal enzyme activity.[9]
-
Solution: Ensure all kit components, including the assay buffer, are equilibrated to room temperature before use.
-
-
Degraded Reagents or Standards: Improper storage or repeated freeze-thaw cycles can degrade enzymes and standards.
-
Solution: Aliquot reagents and standards upon first use to avoid multiple freeze-thaw cycles. Store all components at the recommended temperature, protected from light.
-
-
Omission of a Protocol Step: Accidentally skipping a step, such as the addition of a key reagent, will result in no signal.[9]
-
Solution: Carefully review the protocol and create a checklist to ensure all steps are performed in the correct order.
-
-
Incorrect Instrument Settings: Using the wrong wavelength or filter set for your assay will prevent signal detection.[9]
-
Solution: Double-check the recommended excitation and emission wavelengths for fluorometric assays or the absorbance wavelength for colorimetric assays.
-
Standard Curve Issues
Q6: My 2-HG standard curve is not linear or has a low R-squared value. How can I improve it?
A reliable standard curve is essential for accurate quantification.[13] Issues with the standard curve often point to problems with pipetting or standard preparation.
-
Pipetting Inaccuracy: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to a poor standard curve.[9]
-
Solution: Use calibrated pipettes and proper pipetting technique. When preparing serial dilutions, ensure thorough mixing between each step.
-
-
Improper Standard Preparation: Errors in the initial dilution of the stock standard will affect the entire curve.
-
Solution: Carefully follow the protocol for preparing the standards. Prepare fresh dilutions for each experiment.
-
-
Contamination of L-2-HG Standard with D-2-HG: In LC-MS assays designed to separate enantiomers, contamination of the L-2-HG standard with D-2-HG can lead to inaccurate quantification.[1]
-
Solution: Use high-purity standards and verify their purity if possible.
-
LC-MS Specific Issues
Q7: In my LC-MS analysis, I am seeing poor peak shape or co-elution of D- and L-2-HG. What could be the problem?
Achieving good chromatographic separation is key for accurate LC-MS analysis of 2-HG enantiomers.
-
Suboptimal Derivatization: Incomplete or inconsistent derivatization of 2-HG can lead to poor peak shape and inaccurate quantification.[14]
-
Solution: Optimize the derivatization reaction time and temperature. Ensure the derivatizing agent is not degraded.
-
-
Column Issues: The analytical column may be degraded or not suitable for the separation.
-
Solution: Use a new column or a column specifically designed for chiral separations. Ensure the mobile phase composition is correct.[10]
-
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of 2-HG, leading to inaccurate results.[10]
-
Solution: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. Use a stable isotope-labeled internal standard to correct for matrix effects.
-
Data and Protocols
Table 1: Common Quantitative Parameters for 2-HG Assays
| Parameter | Colorimetric/Fluorometric Assays | LC-MS Assays |
| Lower Limit of Detection (LOD) | ~4-10 µM[3][4] | ~0.8 nmol/mL[1][2] |
| Linear Range | Up to 100 µM or 1 mM[3] | 0.8 - 104 nmol/mL[1][2] |
| Sample Volume | 20-50 µL[3] | Varies, can be as low as 200 µL[1] |
| Incubation Time | 60 minutes | N/A (derivatization may take 30 min - 2h)[14] |
Experimental Protocol: Colorimetric D-2-HG Assay
This protocol is a generalized example based on commercially available kits.[4]
-
Sample Preparation:
-
For cell or tissue lysates, homogenize in the provided assay buffer on ice.
-
Centrifuge at 10,000 x g for 5-10 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant for the assay.
-
If high levels of endogenous NADH are expected, deproteinize the sample using a 10 kDa spin column or perchloric acid (PCA) precipitation.[15]
-
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of the D-2-HG standard.
-
Perform serial dilutions in the assay buffer to generate standards ranging from 0 to the highest concentration in the linear range.
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample to separate wells of a clear 96-well plate.
-
For each sample, prepare a background control well containing 50 µL of the sample.
-
Prepare a Reaction Mix containing the D-2-HG enzyme and substrate.
-
Prepare a Background Reaction Mix that omits the D-2-HG enzyme.
-
Add 50 µL of the Reaction Mix to the standard and sample wells.
-
Add 50 µL of the Background Reaction Mix to the sample background control wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculations:
-
Subtract the zero standard reading from all standard readings.
-
Subtract the sample background control reading from the corresponding sample reading.
-
Plot the standard curve and determine the concentration of D-2-HG in the samples.
-
Experimental Protocol: LC-MS based 2-HG Enantiomer Quantification
This protocol is a summary of a common workflow for separating and quantifying D- and L-2-HG.[1][14]
-
Sample Extraction:
-
Extract metabolites from cells, tissues, or biofluids using a cold solvent mixture, typically 80% methanol.
-
Include a stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG) to control for extraction efficiency and matrix effects.
-
Centrifuge to pellet precipitated proteins and lipids.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution containing a chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (DATAN).
-
Incubate at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes to 2 hours) to allow the reaction to complete.[14]
-
The derivatization creates diastereomers of D- and L-2-HG that can be separated on a standard C18 reverse-phase column.
-
-
LC-MS Analysis:
-
Inject the derivatized sample into an LC-MS system.
-
Perform chromatographic separation using a C18 column and a gradient of mobile phases (e.g., water and acetonitrile with an additive like formic acid).
-
Detect the derivatized 2-HG enantiomers using a mass spectrometer in selected reaction monitoring (SRM) or a similar targeted mode.
-
-
Data Analysis:
-
Integrate the peak areas for the D-2-HG and L-2-HG diastereomers and the internal standard.
-
Generate a standard curve by analyzing derivatized standards of known concentrations.
-
Calculate the concentration of each 2-HG enantiomer in the samples based on the standard curve.[14]
-
Visualizations
Caption: Workflow for a typical colorimetric 2-HG assay.
Caption: Decision tree for troubleshooting high background in 2-HG assays.
Caption: Simplified pathway of D-2-HG production by mutant IDH enzymes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Troubleshooting - High background [immunohistochemistry.us]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
Improving Mutant IDH1-IN-1 delivery across the blood-brain barrier
Technical Support Center: Mutant IDH1-IN-1
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for experiments involving the delivery of this compound across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for mutant IDH1 in gliomas?
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene, most commonly at the R132 residue, are a frequent event in the development of gliomas.[1][2][3] This mutation confers a new enzymatic function (neomorphic activity), causing the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4][5][6][7] The accumulation of 2-HG in tumor cells competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[4][6] This leads to widespread epigenetic alterations, such as DNA hypermethylation, which disrupt normal cell differentiation and contribute to tumorigenesis.[4][6][8]
Q2: What is the primary challenge in delivering this compound to brain tumors?
The primary challenge is the blood-brain barrier (BBB), a highly selective, semipermeable border of endothelial cells that prevents most solutes and larger molecules in the circulating blood from non-selectively crossing into the central nervous system (CNS).[9][10][11][12] Many small molecule inhibitors, including some first-generation IDH1 inhibitors, exhibit poor BBB penetration, which limits their therapeutic efficacy against brain tumors like gliomas.[13]
Q3: What are the general characteristics of a small molecule that can effectively cross the BBB?
Typically, small molecules that are more successful at crossing the BBB are characterized by:
-
Low molecular weight (< 500 Da).[14]
-
High lipophilicity (fat-solubility), allowing them to diffuse across the lipid membranes of the endothelial cells.
-
Low hydrogen bonding potential.[12]
-
Not being a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain.[10][15]
Q4: Are there newer mutant IDH1 inhibitors with better BBB permeability?
Yes, significant research has focused on developing inhibitors with improved brain penetration. For example, DS-1001b is a novel, orally bioavailable mutant IDH1 inhibitor specifically designed for high BBB permeability.[7][13][16] Preclinical studies have shown its efficacy in reducing 2-HG levels and impairing tumor growth in orthotopic patient-derived xenograft models.[7][13][16] Another inhibitor, BAY1436032, has also been investigated for its brain penetration.[17]
Troubleshooting Experimental Issues
This section addresses common problems encountered during preclinical evaluation of this compound.
Q: My in vivo experiment shows a low brain-to-plasma concentration ratio for this compound. What are the potential causes and solutions?
Potential Causes:
-
Poor Physicochemical Properties: The inhibitor may have low lipophilicity or a high number of hydrogen bonds, limiting its ability to passively diffuse across the BBB.
-
Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the brain endothelial cells back into the bloodstream.[10]
-
Rapid Metabolism: The compound might be rapidly metabolized in the periphery or within the brain endothelial cells themselves, reducing the amount of active drug available to enter the brain parenchyma.
-
High Plasma Protein Binding: A high fraction of the drug may be bound to plasma proteins (e.g., albumin), rendering it unable to cross the BBB. Only the unbound, free fraction of a drug can typically cross the barrier.[15]
Troubleshooting Solutions:
-
Step 1: Re-evaluate Physicochemical Properties: Compare the logP, molecular weight, and polar surface area of your compound against established parameters for CNS drugs.
-
Step 2: Conduct an In Vitro Efflux Assay: Use a transwell assay with cell lines overexpressing P-gp or BCRP to determine if your compound is a substrate. If it is, consider co-administration with a known efflux pump inhibitor (e.g., verapamil, elacridar) in subsequent in vivo studies to confirm the mechanism.
-
Step 3: Assess Formulation: Experiment with different delivery vehicles. Formulations using agents like PEG400, DMSO, or cyclodextrins can improve solubility and bioavailability.[18]
-
Step 4: Consider Structural Modification: If feasible, medicinal chemistry efforts can modify the inhibitor to increase lipophilicity or mask features recognized by efflux transporters, creating a prodrug.[9][11][19]
-
Step 5: Explore Advanced Delivery Systems: For valuable but poorly-penetrant compounds, investigate advanced strategies such as encapsulation in nanoparticles, conjugation to receptor-targeting ligands, or co-administration with focused ultrasound to transiently open the BBB.[10][19]
Q: I am observing high variability in 2-HG levels between animals in the same treatment group. What could be the cause?
Potential Causes:
-
Inconsistent Dosing: Errors in dose calculation, preparation, or administration (e.g., incomplete oral gavage or intraperitoneal injection) can lead to significant differences in drug exposure.
-
Pharmacokinetic Variability: Individual animals can have different rates of drug absorption, distribution, metabolism, and excretion (ADME), leading to varied drug levels in the brain.
-
Tumor Heterogeneity: The orthotopic xenograft tumors themselves may vary in size, vascularity, and integrity of the blood-tumor barrier, affecting both drug delivery and baseline 2-HG production.
-
Sample Collection and Processing: Inconsistent timing of sample collection relative to the last dose, or degradation of 2-HG during tissue harvesting and storage, can introduce significant variability.
Troubleshooting Solutions:
-
Step 1: Refine Dosing Protocol: Ensure precise and consistent preparation and administration of the inhibitor. For oral gavage, confirm proper placement to avoid dosing into the lungs.
-
Step 2: Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variability.
-
Step 3: Normalize 2-HG Levels: When possible, measure tumor size (e.g., via bioluminescence imaging or MRI) and normalize 2-HG levels to tumor mass or total protein concentration in the sample lysate.
-
Step 4: Standardize Sample Handling: Harvest all brain and plasma samples at a consistent time point post-dosing. Immediately snap-freeze tissues in liquid nitrogen and store them at -80°C until analysis to prevent metabolite degradation.
-
Step 5: Perform Pharmacokinetic Analysis: In a satellite group of animals, collect plasma and brain tissue at multiple time points after dosing to build a pharmacokinetic profile. This will help you understand the time to maximum concentration (Tmax) and ensure you are sampling at an appropriate time point in your efficacy studies.
Quantitative Data Summary
The following table summarizes key quantitative data for various mutant IDH1 inhibitors found in the literature.
| Inhibitor | Target(s) | IC₅₀ (IDH1 R132H) | Cell-Based 2-HG EC₅₀ | Notes |
| AGI-5198 | mIDH1 | 70 nM | ~500 nM | Potent and selective inhibitor, induces demethylation.[20] |
| GSK321 | mIDH1 | N/A | < 100 nM | Allosteric inhibitor, effective against multiple R132 mutants.[18] |
| DS-1001b | mIDH1 | N/A | N/A | Orally bioavailable with high BBB permeability.[7][16] |
| AG-120 (Ivosidenib) | mIDH1 | N/A | N/A | Approved for AML, but has poor BBB penetration.[13][21] |
| AG-881 | mIDH1/mIDH2 | 0.04–22 nM | N/A | Dual inhibitor with high brain penetration, in clinical trials.[20] |
N/A: Data not available in the provided search results.
Key Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay (Transwell Model)
This protocol assesses the ability of this compound to cross an endothelial cell monolayer, mimicking the BBB.
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Human Brain Microvascular Endothelial Cells (hBMECs)
-
Co-culture cells (e.g., primary human astrocytes)
-
Appropriate cell culture media and supplements
-
This compound and a control compound with known permeability (e.g., caffeine - high, sucrose - low)
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding:
-
Coat the luminal (top) side of the Transwell insert membrane with an appropriate extracellular matrix (e.g., collagen/fibronectin).
-
Seed hBMECs onto the coated membrane at a high density.
-
Seed astrocytes on the bottom of the basolateral (bottom) chamber.
-
-
Monolayer Formation: Culture the cells for 5-7 days until a confluent monolayer with tight junctions is formed.
-
Integrity Check:
-
Measure the Trans-Endothelial Electrical Resistance (TEER) using a voltohmmeter. A high TEER value (e.g., >200 Ω·cm²) indicates a tight monolayer.
-
Add Lucifer yellow to the luminal chamber. After incubation, measure its concentration in the basolateral chamber. Low passage (<1%) confirms monolayer integrity.
-
-
Permeability Assay:
-
Replace the media in both chambers with a serum-free transport buffer.
-
Add this compound (at a known concentration, e.g., 10 µM) to the luminal chamber.
-
At various time points (e.g., 15, 30, 60, 120 minutes), take a small aliquot from the basolateral chamber. Replace the volume with fresh transport buffer.
-
At the final time point, collect samples from both chambers.
-
-
Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the luminal chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study (Mouse Orthotopic Glioma Model)
This protocol determines the concentration of this compound in plasma and brain tissue over time.
Materials:
-
Immunocompromised mice (e.g., NSG or athymic nude)
-
Human glioma cells with an IDH1 mutation (e.g., U87-MG IDH1 R132H)
-
Stereotactic surgery setup
-
This compound formulated in an appropriate vehicle
-
Blood collection supplies (e.g., heparinized capillaries)
-
Dissection tools and liquid nitrogen
-
LC-MS/MS system for quantification
Methodology:
-
Tumor Implantation: Using a stereotactic frame, intracranially inject IDH1-mutant glioma cells into the striatum of the mice. Allow tumors to establish for 2-3 weeks.
-
Drug Administration: Administer a single dose of this compound to the mice via the desired route (e.g., oral gavage, IV injection).
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), euthanize a cohort of mice (n=3-4 per time point).
-
Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma.
-
Perfuse the mice with ice-cold saline to remove blood from the brain.
-
Carefully dissect the brain, separating the tumor-bearing hemisphere from the non-tumor hemisphere if desired.
-
Snap-freeze all plasma and brain tissue samples in liquid nitrogen and store at -80°C.
-
-
Sample Processing:
-
Homogenize brain tissue samples in a suitable buffer.
-
Perform protein precipitation on plasma and brain homogenates (e.g., with acetonitrile) to extract the drug.
-
-
Quantification: Analyze the concentration of the inhibitor in the processed samples by LC-MS/MS.[22][23]
-
Data Analysis:
-
Plot the mean plasma and brain concentrations versus time.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Determine the brain-to-plasma ratio (AUCbrain / AUCplasma) to quantify BBB penetration.
-
Visualizations
Signaling and Experimental Diagrams
Caption: Signaling pathway of mutant IDH1 leading to 2-HG production and oncogenesis.
Caption: Preclinical workflow for evaluating BBB penetration and efficacy of a CNS drug.
Caption: Decision tree for troubleshooting low brain concentration of an inhibitor.
References
- 1. Targetable signaling pathway mutations and progression of <em>IDH</em>-mutant glioma. - ASCO [asco.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 5. The Roles of 2-Hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 10. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Potent Blood-Brain Barrier-Perme ... | Article | H1 Connect [archive.connect.h1.co]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Non-Invasive Measurement of Drug and 2-HG Signals Using 19F and 1H MR Spectroscopy in Brain Tumors Treated with the Mutant IDH1 Inhibitor BAY1436032 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Validated HPLC method for simultaneous quantification of mutant IDH1/2 inhibitors (enasidenib, ivosidenib and vorasidenib) in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of Mutant IDH1-IN-1 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Mutant IDH1-IN-1 (also known as AGI-5198) effectively in primary cell experiments while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (AGI-5198) is a potent and selective small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] In cancer cells harboring specific IDH1 mutations (e.g., R132H, R132C), the enzyme gains a new function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2][3] D-2HG accumulation can drive tumorigenesis through epigenetic dysregulation.[1] this compound selectively binds to the mutant IDH1 enzyme, blocking the production of D-2HG.[2]
Q2: I am observing significant cell death in my primary cell culture after treatment with this compound. What is the likely cause?
A2: While this compound is highly selective for the mutant IDH1 enzyme over its wild-type counterpart, toxicity in primary cells (which typically express wild-type IDH1) can occur due to several factors:
-
High Inhibitor Concentration: At concentrations significantly above the effective dose for 2-HG reduction, off-target effects can lead to cytotoxicity. Studies have shown that doses over 10 µM can decrease cell viability in both mutant and wild-type IDH1 cell lines.[4]
-
Solvent Toxicity: The most common solvent for this compound is DMSO. High concentrations of DMSO can be toxic to primary cells. It is crucial to ensure the final DMSO concentration in your culture medium is kept to a minimum, typically below 0.1%.
-
Cell Type Sensitivity: Primary cells can be more sensitive to chemical treatments than immortalized cell lines. The metabolic state and proliferation rate of your specific primary cell type can influence its susceptibility to any compound.
-
Prolonged Exposure: Continuous exposure to even low concentrations of a compound can sometimes lead to cumulative toxicity.
Q3: What is a recommended starting concentration for this compound in primary cell experiments, and how can I determine the optimal, non-toxic dose?
A3: For initial experiments in primary cells, it is advisable to start with a concentration range that is effective in mutant IDH1 cell lines without causing toxicity. A concentration of 2.5 µM has been shown to reduce D-2HG levels by over 99% in mutant IDH1 glioma cells without affecting cell viability in the short term.[4]
To determine the optimal, non-toxic dose for your specific primary cell type, a dose-response experiment is essential. See the detailed Protocol for Determining Optimal Concentration and Assessing Cytotoxicity below.
Q4: My primary cells are not showing any phenotypic changes, but I want to confirm the inhibitor is active. How can I do this?
A4: Since primary cells express wild-type IDH1, you will not observe a decrease in 2-HG. To confirm the activity of your inhibitor stock, you can use a positive control cell line that harbors an IDH1 mutation (e.g., a patient-derived glioma cell line with an R132H mutation). Treat these cells with the same batch of inhibitor and measure the reduction in 2-HG levels. A significant decrease in 2-HG in the positive control cell line will validate the activity of your compound.
Q5: Are there any strategies to reduce the required concentration of this compound and further minimize potential toxicity?
A5: Yes, one study has suggested that supplementing the culture medium with L-glutamine may enhance the differentiation-promoting effects of AGI-5198 in IDH1-mutant glioma cells.[5][6] This suggests that in some contexts, it might be possible to use a lower concentration of the inhibitor in combination with other agents to achieve the desired biological effect, thereby reducing the potential for off-target toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High toxicity/cell death observed at all tested concentrations. | 1. Inhibitor concentration is too high. 2. Solvent (DMSO) toxicity. 3. Primary cells are highly sensitive. | 1. Perform a dose-response curve starting from a much lower concentration (e.g., nanomolar range). 2. Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control (medium with DMSO only) to assess solvent toxicity. 3. Reduce the treatment duration and perform viability assays at earlier time points (e.g., 12, 24, 48 hours). |
| Inconsistent results between experiments. | 1. Inconsistent cell health or passage number. 2. Instability of the inhibitor in solution. 3. Pipetting errors during serial dilutions. | 1. Use primary cells at a consistent and low passage number. Ensure high cell viability before starting the experiment. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Use calibrated pipettes and be meticulous during the preparation of inhibitor dilutions. |
| No observable effect at any concentration. | 1. Inhibitor is inactive or degraded. 2. The chosen assay is not sensitive enough to detect the expected phenotype in primary cells. | 1. Test the inhibitor on a positive control cell line known to be sensitive to this compound (i.e., a mutant IDH1 cancer cell line). 2. Consider more sensitive endpoints or alternative assays to measure the biological response. |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations and cellular effects of this compound (AGI-5198).
Table 1: In Vitro Inhibitory Activity of this compound (AGI-5198)
| Target | IC50 (µM) |
| Mutant IDH1 (R132H) | 0.07[1] |
| Mutant IDH1 (R132C) | 0.16[1] |
| Wild-Type IDH1 | > 100 |
| IDH2 Isoforms | > 100 |
Table 2: Effective and Toxic Concentrations of this compound (AGI-5198) in Cell-Based Assays
| Cell Type Context | Concentration | Observed Effect | Reference |
| Mutant IDH1 Glioma Cells | 2.5 µM | >99% reduction in D-2HG levels with no effect on cell viability. | [4] |
| Mutant and Wild-Type IDH1 Cultures | >10 µM | Decreased cell viability, suggesting off-target toxicity. | [4] |
| Chondrosarcoma Cell Lines | 1.5 µM | Prolonged treatment (up to 20 passages) did not affect proliferation or migration. | [7] |
Experimental Protocols
Protocol for Determining Optimal Concentration and Assessing Cytotoxicity
This protocol describes how to perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your primary cells using a standard MTT assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (AGI-5198)
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density for your cell type.
-
Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM, 50 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared inhibitor dilutions and the vehicle control to the respective wells. Include wells with untreated cells (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve to determine the concentration at which no significant toxicity is observed.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining the optimal non-toxic concentration.
Caption: Troubleshooting logic for high toxicity.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDH1 mutation inhibits differentiation of astrocytes and glioma cells with low oxoglutarate dehydrogenase expression by disturbing α-ketoglutarate-related metabolism and epigenetic modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDH1 mutation inhibits differentiation of astrocytes and glioma cells with low oxoglutarate dehydrogenase expression by disturbing α-ketoglutarate-related metabolism and epigenetic modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Challenges in developing faithful in vitro models of IDH1-mutant cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro models of Isocitrate Dehydrogenase 1 (IDH1)-mutant cancers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to establish and maintain primary IDH1-mutant cancer cell cultures?
A1: Establishing stable, long-term cultures of primary IDH1-mutant cancer cells, particularly from gliomas, is notoriously challenging. Many researchers report that the tumor cells with the IDH1 mutation are often eliminated in standard culture conditions.[1][2] This difficulty may be attributed to several factors:
-
Metabolic Fragility: The IDH1 mutation induces significant metabolic reprogramming, making the cells highly dependent on specific nutrients and sensitive to oxidative stress.[3] Standard culture media and atmospheric oxygen levels may not be optimal for their survival.
-
Slower Growth Rate: IDH1-mutant cells often exhibit a slower proliferation rate compared to their wild-type counterparts, allowing non-mutant cells in a heterogeneous tumor sample to outcompete them in vitro.
-
Loss of the IDH1 Mutation: Over subsequent passages in 2D culture, there can be a selection pressure against cells carrying the IDH1 mutation, leading to the loss of the mutant allele.[1]
Q2: What is the significance of 2-hydroxyglutarate (2-HG) in IDH1-mutant cancer models?
A2: The primary consequence of the IDH1 mutation is the neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] 2-HG is a hallmark of IDH1-mutant cancers and plays a crucial role in tumorigenesis by competitively inhibiting α-KG-dependent dioxygenases.[6][7] This inhibition leads to:
-
Epigenetic Alterations: Widespread changes in DNA and histone methylation, leading to the Glioma-CpG Island Methylator Phenotype (G-CIMP).[8][9]
-
Altered Cellular Differentiation: A block in cellular differentiation.[10]
-
Metabolic Reprogramming: Significant shifts in cellular metabolism.[5][6]
Therefore, a faithful in vitro model of IDH1-mutant cancer must produce and maintain high levels of 2-HG.
Q3: What are the main differences between 2D and 3D in vitro models for studying IDH1-mutant cancers?
A3: 2D and 3D culture systems offer different advantages and disadvantages for modeling IDH1-mutant cancers.
| Feature | 2D Cell Culture | 3D Culture (Spheroids/Organoids) |
| Cell-Cell/Cell-Matrix Interactions | Disturbed; cells grow in a monolayer on a flat, artificial surface.[11][12][13] | More representative of in vivo conditions, allowing for complex interactions.[11][12] |
| Tumor Microenvironment (TME) | Poorly recapitulated; lacks the complex architecture and gradients of the TME.[11][14] | Can better mimic aspects of the TME, including nutrient and oxygen gradients.[15][16] |
| Cellular Heterogeneity | Often leads to a more homogenous cell population over time.[11] | Can maintain the cellular heterogeneity present in the original tumor.[17][18] |
| Drug Response | May not accurately predict in vivo drug efficacy due to the artificial environment.[11] | Often show different, and potentially more predictive, drug sensitivities.[15] |
| Establishment & Maintenance | Can be difficult to establish and maintain long-term for IDH1-mutant cells.[1] | Can be more successful for long-term culture of patient-derived IDH1-mutant cells.[19][20][21] |
Q4: Are there established cell lines available for IDH1-mutant cancer research?
A4: While challenging to establish, some patient-derived IDH1-mutant glioma cell cultures and isogenic cell line models have been developed.[22][23] Additionally, isogenic cell lines, where the IDH1 mutation is introduced into a cancer cell line (e.g., U-87 MG), are commercially available and can be useful for studying the specific effects of the mutation. However, it is crucial to verify the presence and expression of the mutant IDH1 protein and the production of 2-HG in these models.
Troubleshooting Guides
Problem 1: Primary IDH1-mutant cells fail to grow or are lost after a few passages.
| Potential Cause | Troubleshooting Step |
| Inappropriate Culture Medium | Use a serum-free neural stem cell medium supplemented with growth factors like EGF and FGF.[23] Avoid standard serum-containing media which can promote the growth of non-mutant cells. |
| Oxygen Toxicity | Culture cells under hypoxic conditions (e.g., 5% O2) to better mimic the in vivo tumor microenvironment and reduce oxidative stress.[3] |
| Loss of Adhesion/Anoikis | Use coated culture vessels (e.g., with laminin) to promote cell attachment.[24] |
| Outgrowth of Wild-Type Cells | If starting from a primary tumor, consider methods to enrich for the mutant cell population, although this can be challenging. Regularly monitor the IDH1 mutation status. |
Problem 2: Low or undetectable levels of 2-HG in the culture medium.
| Potential Cause | Troubleshooting Step |
| Loss of Mutant IDH1 Expression | Verify the presence of the IDH1 mutation at the genomic level (sequencing) and expression of the mutant protein (Western blot).[4] |
| Metabolic Shift in Culture | Ensure the culture medium contains adequate glutamine, as it is a key substrate for 2-HG production.[6] |
| Cell Density | 2-HG production is dependent on cell number. Ensure sufficient cell density before measuring 2-HG levels. |
| Measurement Technique | Use a sensitive and validated method for 2-HG detection, such as mass spectrometry.[23] |
Problem 3: 3D organoid/spheroid models are not forming or are disaggregating.
| Potential Cause | Troubleshooting Step |
| Incorrect Extracellular Matrix (ECM) | Use a qualified basement membrane extract (e.g., Matrigel) and ensure it is properly polymerized. |
| Low Cell Viability | Start with a sufficient number of viable cells. Optimize the dissociation protocol to minimize cell death. |
| Culture Medium Composition | Use a medium specifically formulated for organoid culture, which may include specific growth factors and inhibitors.[25] |
| Mechanical Disruption | Handle the culture plates gently to avoid disturbing the ECM domes. |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived IDH1-Mutant Glioma Cultures
This protocol is adapted from methodologies for establishing patient-derived glioma cell cultures.[23]
-
Tissue Acquisition and Dissociation:
-
Obtain fresh tumor tissue from surgery in a sterile collection medium on ice.
-
Mechanically dissociate the tissue into small pieces.
-
Enzymatically digest the tissue fragments (e.g., using a gentle dissociation kit).
-
Filter the cell suspension to remove debris.
-
-
Cell Plating and Culture:
-
Plate the single-cell suspension in serum-free neural stem cell medium supplemented with EGF, FGF, and heparin.
-
Use flasks or plates coated with a suitable substrate like laminin.
-
Incubate at 37°C in a humidified incubator with 5% CO2 and, if possible, reduced oxygen (5% O2).
-
-
Monitoring and Maintenance:
-
Monitor the cultures for cell attachment and growth.
-
Change the medium every 2-3 days.
-
Once confluent, passage the cells using a gentle detachment solution.
-
Regularly verify the IDH1 mutation status and 2-HG production.
-
Protocol 2: Measurement of D-2-Hydroxyglutarate (2-HG)
This protocol outlines the general steps for quantifying 2-HG levels using mass spectrometry.[23]
-
Sample Collection:
-
For cell cultures, collect a known number of cells and the corresponding conditioned medium.
-
Quench metabolism rapidly (e.g., with cold methanol).
-
-
Metabolite Extraction:
-
Perform a metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Use a stable isotope-labeled 2-HG internal standard for accurate quantification.
-
Compare the signal to a standard curve of known 2-HG concentrations.
-
Visualizations
Caption: The IDH1 mutation leads to the production of 2-HG, which inhibits α-KG-dependent dioxygenases, causing epigenetic changes and a block in cell differentiation.
References
- 1. Glioma cells showing IDH1 mutation cannot be propagated in standard cell culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolic consequences of oncogenic IDH mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Altered cancer cell metabolism in gliomas with mutant IDH1 or IDH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond the Influence of IDH Mutations: Exploring Epigenetic Vulnerabilities in Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant IDH1 Promotes Glioma Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR editing of mutant IDH1 R132H induces a CpG methylation-low state in patient-derived glioma models of G-CIMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Registered report: IDH mutation impairs histone demethylation and results in a block to cell differentiation | eLife [elifesciences.org]
- 11. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Engineering cancer microenvironments for in vitro 3-D tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. The Applications and Challenges of the Development of In Vitro Tumor Microenvironment Chips - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Protocol for Explant Cultures of IDH1-mutant Diffuse Low-grade Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Applications of 3D models in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cholangiocarcinoma Disease Modelling Through Patients Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A patient-derived cell model for malignant transformation in IDH-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. resources.bio-techne.com [resources.bio-techne.com]
Time-course considerations for Mutant IDH1-IN-1 treatment
Welcome to the technical support center for Mutant IDH1-IN-1. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] In cancer cells harboring IDH1 mutations (most commonly R132H), the enzyme gains a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations such as hypermethylation of histones (e.g., H3K9me3) and DNA.[4][5][6] This epigenetic dysregulation blocks cellular differentiation and contributes to tumorigenesis.[3][7] this compound specifically binds to and inhibits the mutant IDH1 enzyme, leading to a rapid reduction in 2-HG levels.[2] The decrease in 2-HG restores the activity of histone and DNA demethylases, leading to a reversal of the hypermethylation phenotype and subsequent induction of cellular differentiation.[8]
Q2: What is the expected time-course for observing the effects of this compound treatment?
A2: The effects of this compound treatment occur in a stepwise manner. A significant reduction in intracellular and extracellular 2-HG levels is the most immediate effect, typically observed within hours to a few days of treatment.[9][10] Reversal of histone methylation marks, such as H3K9me3, can be detected following the reduction in 2-HG, often within several days of continuous treatment.[2] Changes in global DNA methylation patterns may take longer to become apparent.[2][11] The induction of cellular differentiation, evidenced by changes in cell morphology and expression of lineage-specific markers, is a downstream consequence and can be observed after several days to weeks of treatment.[7][12] It is important to note that the precise timing can vary depending on the cell type, inhibitor concentration, and experimental conditions.
Q3: Does this compound affect wild-type IDH1?
A3: this compound is highly selective for the mutant form of the IDH1 enzyme.[1][2] It has a significantly lower affinity for the wild-type IDH1 enzyme, and at effective concentrations for inhibiting the mutant enzyme, it does not significantly affect the function of wild-type IDH1.[1]
Q4: What are the typical working concentrations for in vitro experiments?
A4: The optimal in vitro working concentration of this compound can vary between cell lines. However, a common starting point is in the range of 1-10 µM.[13] It is recommended to perform a dose-response experiment to determine the IC50 for 2-HG reduction in your specific cell model. A concentration of 2.5 µM has been shown to reduce D-2-HG levels by over 99% in some IDH-mutant cell cultures.[14]
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution. For AGI-5198, a stock solution can be prepared in DMSO.[13] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. For in vivo studies, specific formulations may be required, and it is often recommended to prepare fresh solutions daily.[13]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant reduction in 2-HG levels after treatment. | 1. Incorrect inhibitor concentration: The concentration may be too low for the specific cell line. 2. Degraded inhibitor: Improper storage or handling may have led to inhibitor degradation. 3. Cell line does not harbor an IDH1 mutation: The cell line may be wild-type for IDH1. 4. Insufficient treatment duration: The treatment time may be too short to observe a significant decrease. | 1. Perform a dose-response curve: Determine the IC50 for 2-HG inhibition in your cell line to identify the optimal concentration. 2. Use a fresh aliquot of the inhibitor: Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles. 3. Verify the IDH1 mutation status of your cell line: Use sequencing to confirm the presence of the target mutation. 4. Extend the treatment duration: Measure 2-HG levels at multiple time points (e.g., 24, 48, 72 hours) to establish the kinetics of 2-HG reduction. |
| No observable changes in cell differentiation markers. | 1. Insufficient treatment duration: The induction of differentiation is a downstream effect and requires longer treatment times. 2. Suboptimal inhibitor concentration: The concentration might be sufficient to reduce 2-HG but not to induce differentiation. 3. Cell line is resistant to differentiation: Some cell lines may be less prone to differentiate in response to mIDH1 inhibition alone. 4. Inappropriate differentiation markers: The selected markers may not be relevant for the specific cell lineage. | 1. Extend the treatment period: Continue treatment for 7-14 days or longer, with regular media changes containing fresh inhibitor. 2. Optimize inhibitor concentration: Use a concentration that achieves maximal and sustained 2-HG inhibition. 3. Consider combination therapies: In some cases, combining the mIDH1 inhibitor with other agents (e.g., differentiating agents) may be more effective. 4. Select a panel of well-established differentiation markers: Use markers for different stages of differentiation and relevant to the cell type of interest. |
| High variability in experimental results. | 1. Inconsistent inhibitor concentration: Inaccurate pipetting or dilution of the stock solution. 2. Cell culture variability: Differences in cell passage number, confluency, or overall health. 3. Inconsistent treatment duration: Variations in the timing of inhibitor addition and sample collection. | 1. Prepare a master mix of the inhibitor-containing medium: Ensure all wells or flasks receive the same concentration. 2. Standardize cell culture practices: Use cells within a defined passage number range, seed at a consistent density, and ensure cells are healthy before starting the experiment. 3. Adhere to a strict timeline: Precisely control the duration of inhibitor treatment for all samples. |
| Observed cytotoxicity at effective concentrations. | 1. Off-target effects: Although selective, high concentrations may lead to off-target effects. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Perform a viability assay: Determine the concentration range where the inhibitor is effective without causing significant cell death. 2. Maintain a low final solvent concentration: Ensure the final concentration of DMSO or other solvents in the culture medium is below the toxic threshold for your cells (typically <0.5%). |
Quantitative Data Summary
Table 1: Time-Course of 2-HG Reduction
| Treatment Duration | Cell/Tumor Type | Inhibitor (Concentration) | % Reduction in 2-HG | Reference |
| 72 hours | Chondrosarcoma Cell Lines (JJ012, HT1080, L835) | AGI-5198 (dose-dependent) | >90% | [10] |
| 7 days | IDH-mutant Glioma Cell Cultures | AGI-5198 (2.5 µM) | >99% | [14] |
| 1 week | Glioma Patients | IDH305 | ~70% | [9] |
| Cycle 2 Day 1 | Patients with Advanced Solid Tumors | Ivosidenib | Mean plasma 2-HG reduced from 1108 ng/mL to 97.7 ng/mL | [15] |
Table 2: Time-Course of Epigenetic and Differentiation Effects
| Effect | Treatment Duration | Cell/Tumor Type | Inhibitor | Observations | Reference |
| Histone Demethylation | Several days | Glioma Cells | AGI-5198 | Induced demethylation of H3K9me3. | [2] |
| Gene Expression | Several days | Glioma Cells | AGI-5198 | Expression of genes associated with gliogenic differentiation. | [2][8] |
| Cellular Differentiation | 14 days | IDH1-mutant AML cells | GSK321 | Morphological changes consistent with granulocytic differentiation. | [12] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on 2-HG Levels and Cell Viability
1. Cell Culture:
- Culture IDH1-mutant and wild-type (as a control) cells in their recommended growth medium and conditions.
- Seed cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
2. Inhibitor Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
3. Treatment:
- Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
- Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
4. 2-HG Measurement (LC-MS/MS):
- At each time point, collect both the cell culture supernatant and the cell pellets.
- Perform a metabolite extraction from the samples.
- Analyze the extracted metabolites using a targeted LC-MS/MS method to quantify 2-HG levels.
- Normalize 2-HG levels to cell number or protein concentration.
5. Cell Viability Assay:
- At the end of the treatment period, assess cell viability using a standard method such as MTT, WST-1, or a fluorescence-based live/dead assay according to the manufacturer's instructions.
Protocol 2: Analysis of Differentiation Markers by Western Blot
1. Cell Culture and Treatment:
- Seed IDH1-mutant cells in 6-well plates.
- Treat cells with an effective concentration of this compound (determined from Protocol 1) or vehicle control for an extended period (e.g., 7, 14, or 21 days). Change the medium with fresh inhibitor every 2-3 days.
2. Protein Extraction:
- At the desired time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify the protein concentration of the lysates using a BCA or Bradford assay.
3. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against differentiation markers (e.g., GFAP for astrocytic differentiation, Tuj1 for neuronal differentiation) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify band intensities using densitometry software.
Visualizations
Caption: Mutant IDH1 pathway and inhibitor action.
Caption: In vitro experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. IDH1: Linking Metabolism and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation therapy for IDH1/2 mutant malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Releasing the Block: Setting Differentiation Free with Mutant IDH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of mutant-IDH1 inhibitors in glioma patients probed by in vivo 3D MRS imaging of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutant-IDH1-dependent chromatin state reprogramming, reversibility, and persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Selecting the right cell line for Mutant IDH1-IN-1 studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mutant IDH1-IN-1 and related inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: Which cell line is most suitable for my this compound study?
A1: The choice of cell line is critical and depends on your specific research question. Two main categories of cell lines are recommended: those with endogenous IDH1 mutations and isogenic cell line models where the mutation has been introduced.
-
Endogenously Mutant Cell Lines: These lines naturally carry an IDH1 mutation and are valuable for studying the effects of inhibitors in a more physiologically relevant context. However, patient-derived glioma cell lines with IDH1 mutations can be notoriously difficult to culture under standard conditions.[1][2][3] Some may lose the mutation over several passages.[1][3]
-
Isogenic Cell Line Models: These models consist of a parental cell line (wild-type IDH1) and a genetically engineered counterpart expressing a mutant IDH1 allele (e.g., R132H). This provides a controlled system to directly attribute observed effects to the mutant enzyme.
Q2: Are there specific culture conditions required for IDH1-mutant cell lines?
A2: Yes, particularly for patient-derived glioma cells. Standard serum-containing media can lead to the loss of the IDH1 mutation.[1][3] It is often recommended to use serum-free neurosphere culture conditions to maintain the genotype and phenotype of these cells.[3][4] For commercially available lines like HT1080 or engineered lines like U-87 MG IDH1-R132H, standard recommended culture conditions are usually sufficient, but it is always best to consult the supplier's guidelines.
Q3: What is the mechanism of action of this compound and what cellular effects should I expect?
A3: Mutant IDH1 enzymes have a neomorphic function, meaning they gain a new enzymatic activity. Instead of converting isocitrate to α-ketoglutarate (α-KG), they convert α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[5][6] High levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations (histone and DNA hypermethylation) and a block in cellular differentiation.[5][7][8][9]
This compound and similar inhibitors are designed to specifically block the activity of the mutant IDH1 enzyme, leading to a dose-dependent reduction in D-2HG levels.[10][11] The expected downstream cellular effects include:
-
Reversal of histone hypermethylation marks (e.g., H3K9me3).[10]
-
Potential for delayed growth inhibition or cytotoxicity.[10][11][14]
Q4: How long should I treat my cells with an IDH1 inhibitor to see an effect?
A4: The timeframe for observing effects can vary. A significant reduction in D-2HG levels can often be seen within 24-72 hours of treatment.[10][11] However, effects on cell viability and differentiation may take longer to manifest, potentially requiring several days or even weeks of continuous treatment.[14] Some studies have shown that short-term treatment may not significantly impact cell proliferation even with substantial D-2HG reduction.[11]
Troubleshooting Guides
Problem 1: I am not observing a significant reduction in 2-HG levels after inhibitor treatment.
| Possible Cause | Suggested Solution |
| Inhibitor Potency/Stability | Verify the inhibitor's purity and activity. Ensure proper storage conditions and consider preparing fresh stock solutions. |
| Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. IC50 values can vary between cell lines.[9] |
| Assay Sensitivity | Ensure your 2-HG detection method is sensitive enough. For low levels, a mass spectrometry-based method may be more appropriate than a colorimetric or fluorometric assay. |
| Cell Line Integrity | Confirm that your cell line still expresses the mutant IDH1 allele, as some primary lines can lose the mutation over time in culture.[1][3] |
Problem 2: My IDH1 inhibitor reduces 2-HG levels, but I don't see an effect on cell viability.
| Possible Cause | Suggested Solution |
| Time-dependent Effects | Effects on cell proliferation and viability can be delayed. Extend the duration of your experiment, as some studies show effects only after prolonged treatment.[11][14] |
| Cell Line Dependence | Not all IDH1-mutant cell lines show a strong growth inhibition phenotype upon inhibitor treatment. The cellular context and additional mutations can influence the response.[11] |
| Focus on Differentiation | The primary effect of IDH1 inhibitors is often the induction of differentiation rather than immediate cytotoxicity.[7][12][13] Assess differentiation markers (e.g., GFAP for glioma cells) in addition to viability.[15] |
Problem 3: I am having trouble with my Western blot for mutant IDH1.
| Possible Cause | Suggested Solution |
| Antibody Specificity | Use an antibody specifically validated to detect the R132H mutation if you want to distinguish it from the wild-type protein.[16][17][18] Antibodies that recognize total IDH1 will detect both wild-type and mutant forms.[18] |
| Low Protein Expression | Ensure you are loading a sufficient amount of protein lysate. Use a positive control cell line or tissue known to express mutant IDH1. |
| Sample Preparation | Follow a standard Western blot protocol with appropriate lysis buffers and protein quantification. |
Data Presentation
Table 1: Comparison of Selected Cell Lines for Mutant IDH1 Studies
| Cell Line | Cancer Type | IDH1 Mutation | Key Characteristics |
| Patient-Derived Glioma Lines (e.g., BT142, TS603) | Glioma | Endogenous (e.g., R132H) | High physiological relevance; may be difficult to culture and can lose the mutation.[1][3] |
| U-87 MG IDH1-R132H | Glioblastoma | Engineered R132H | Isogenic model with a wild-type parental control (U-87 MG); allows for direct comparison. |
| HT1080 | Fibrosarcoma | Endogenous R132C | Commercially available and relatively easy to culture; produces high levels of 2-HG.[9] |
| JJ012 | Chondrosarcoma | Endogenous R132C/G | Another commercially available option for studying endogenous mutant IDH1.[9][14] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of concentrations of the Mutant IDH1 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours or longer).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Intracellular 2-HG Measurement (LC-MS/MS)
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency and treat with the IDH1 inhibitor for the desired time.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge at high speed to pellet cellular debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.[19]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate metabolites using a suitable chromatography column (e.g., reversed-phase with an ion-pairing agent).[19]
-
Detect and quantify 2-HG using a mass spectrometer set to the appropriate mass-to-charge ratio for 2-HG and its fragments.[20][21]
-
-
Data Analysis: Quantify the 2-HG concentration by comparing the peak area to a standard curve of known 2-HG concentrations. Normalize the results to cell number or protein concentration.
Protocol 3: Western Blot for Mutant IDH1 (R132H)
-
Protein Extraction:
-
Wash treated and untreated cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the IDH1-R132H mutation overnight at 4°C.[16][18] Also, probe a separate blot or strip and re-probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensity of mutant IDH1 between samples, normalized to the loading control.
Visualizations
Caption: Signaling pathway of wild-type vs. mutant IDH1 and the mechanism of inhibition.
Caption: A generalized workflow for conducting studies with Mutant IDH1 inhibitors.
Caption: A decision tree for troubleshooting common issues in IDH1 inhibitor experiments.
References
- 1. Glioma cells showing IDH1 mutation cannot be propagated in standard cell culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 7. Efficient induction of differentiation and growth inhibition in IDH1 mutant glioma cells by the DNMT Inhibitor Decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Releasing the Block: Setting Differentiation Free with Mutant IDH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Novel IDH1 Targeted Glioma Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Precision Oncology in Lower-Grade Gliomas: Promises and Pitfalls of Therapeutic Strategies Targeting IDH-Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effective immuno-targeting of the IDH1 mutation R132H in a murine model of intracranial glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IDH1 (mutant R132H) Monoclonal Antibody (OTI3E12) (CF190113) [thermofisher.com]
- 18. Characterization of R132H Mutation‐specific IDH1 Antibody Binding in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]
- 21. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Preclinical Results of IDH1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the variable preclinical results of Isocitrate Dehydrogenase 1 (IDH1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why are we observing significant variability in the efficacy of our IDH1 inhibitor across different preclinical models?
A1: Variability in the preclinical efficacy of IDH1 inhibitors is a common observation and can be attributed to several factors:
-
Model-Specific Differences: The genetic and epigenetic landscape of different cancer models significantly influences their response to IDH1 inhibitors. Patient-derived xenografts (PDXs) may better recapitulate the heterogeneity of human tumors compared to engineered cell lines.[1]
-
Mutant IDH Isoform Switching: Acquired resistance can occur through isoform switching, where a subclone with a mutation in IDH2 emerges, rendering the IDH1-specific inhibitor ineffective.[2]
-
Second-Site IDH1 Mutations: Mutations can arise in the IDH1 gene at locations other than the primary R132 hotspot. These second-site mutations can interfere with inhibitor binding and restore the production of the oncometabolite 2-hydroxyglutarate (2-HG).[3][4]
-
Activation of Alternative Signaling Pathways: Resistance can be mediated by the activation of parallel signaling pathways that promote cell survival and proliferation, such as the CLEC5A-SYK-STAT5 axis in acute myeloid leukemia (AML).[1]
Q2: Our IDH1 inhibitor shows potent enzymatic inhibition but weak anti-proliferative effects in cell-based assays. What could be the reason?
A2: This discrepancy is a known challenge. While enzymatic assays confirm target engagement, the ultimate biological effect depends on the cellular context. Here are possible explanations:
-
Focus on Differentiation vs. Cytotoxicity: IDH1 inhibitors primarily act by inducing cellular differentiation rather than causing immediate cell death.[2][5] Therefore, standard cytotoxicity assays (e.g., MTT, CellTiter-Glo) may not capture the full effect. Consider assays that measure differentiation markers.
-
Insufficient 2-HG Reduction: While the inhibitor may be potent, it might not be achieving a sufficient or sustained reduction of intracellular 2-HG levels to trigger a phenotypic response.
-
Cellular Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps, resulting in low intracellular concentrations.[6]
-
Off-Target Effects: At higher concentrations, off-target effects of the inhibitor might confound the results.
Q3: We are seeing inconsistent results in our in vivo studies. How can we improve the robustness of our animal experiments?
A3: In vivo studies introduce additional layers of complexity. To improve consistency:
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Relationship: Establish a clear relationship between drug exposure (PK) and the desired biological effect (PD), such as 2-HG reduction in the tumor.[6][7] This will help in optimizing the dosing regimen.
-
Appropriate Animal Model: The choice of animal model is critical. Orthotopic xenografts, which involve implanting tumor cells into the corresponding organ, can provide a more clinically relevant tumor microenvironment compared to subcutaneous models.[8]
-
Biomarker Analysis: Incorporate biomarker analysis to monitor treatment response. This can include measuring 2-HG levels in plasma or tumor tissue and using imaging techniques like magnetic resonance spectroscopy (MRS) to non-invasively monitor metabolic changes.[8][9][10]
-
Tumor Heterogeneity: Be mindful of the inherent heterogeneity within tumors. Even in a single patient-derived xenograft (PDX) model, different subclones may exhibit varied responses to the inhibitor.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Assay Method | Different assays measure different endpoints (e.g., metabolic activity, cell number, ATP levels). Ensure the chosen assay is appropriate for the expected mechanism of action (differentiation vs. cytotoxicity). Compare results from orthogonal assays. |
| Cell Line Integrity | Authenticate cell lines regularly to check for misidentification or cross-contamination. Monitor passage number, as high-passage cells can undergo genetic drift. |
| Inhibitor Stability | Ensure the inhibitor is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation time with the inhibitor, and serum concentration in the media. |
Issue 2: Lack of in vivo Efficacy Despite Potent in vitro Activity
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics | Conduct a full pharmacokinetic profiling of the compound in the chosen animal model to assess absorption, distribution, metabolism, and excretion (ADME).[6] The compound may have low bioavailability or rapid clearance. |
| Inadequate Target Engagement in vivo | Measure 2-HG levels in tumor tissue and plasma at different time points after dosing to confirm that the inhibitor is reaching the target and reducing oncometabolite production.[7] |
| Blood-Brain Barrier Penetration (for brain tumors) | For glioma models, assess the ability of the inhibitor to cross the blood-brain barrier.[11][12] |
| Acquired Resistance | Analyze tumor samples from non-responding animals for mechanisms of resistance, such as second-site IDH1 mutations or IDH2 isoform switching.[2][3] |
Quantitative Data Summary
Table 1: Preclinical Efficacy of Selected IDH1 Inhibitors
| Inhibitor | Model System | Key Findings | Reference |
| Ivosidenib (AG-120) | IDH1-mutant AML xenografts | Induced differentiation and demonstrated a clear PK/PD relationship with 2-HG inhibition.[6] | [6] |
| IDH1-mutant chondrosarcoma cells | Expression of an IDH2 mutation conferred resistance to ivosidenib.[2] | [2] | |
| Vorasidenib (AG-881) | NHAIDH1mut and U87IDH1mut glioma cells | Significantly decreased steady-state 2-HG levels.[8] | [8] |
| Orthotopic glioma mouse model | Reduced tumor 2-HG levels by >96%.[12] | [12] | |
| BAY-1436032 | IDH1-mutant glioma models | Reduced 2-HG levels, decreased cell proliferation, and induced glial differentiation, leading to a survival benefit.[13][14] | [13][14] |
| LY3410738 | IDH1-mutant AML cell lines and PDX models | Showed more profound and sustained 2-HG inhibition compared to ivosidenib.[15] | [15] |
Experimental Protocols
Protocol 1: Cell-Based 2-HG Measurement Assay
This protocol is adapted from a fluorescent D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) enzymatic assay.[16]
-
Cell Culture and Treatment: Plate IDH1-mutant cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the IDH1 inhibitor for 48-72 hours.
-
Sample Preparation:
-
Carefully transfer the cell culture media to a new plate.
-
Perform a deproteination step on the media samples.
-
-
Enzymatic Reaction:
-
Prepare a reaction mix containing D2HGDH enzyme.
-
Add the reaction mix to the deproteinated media samples.
-
-
Detection:
-
Incubate the plate at room temperature.
-
Measure the fluorescence to quantify the 2-HG concentration. The signal is inversely proportional to the 2-HG level.
-
Protocol 2: In Vivo Tumor Growth Assessment in a Xenograft Model
This is a general protocol for assessing the efficacy of an IDH1 inhibitor in a subcutaneous xenograft model.
-
Cell Implantation: Subcutaneously inject IDH1-mutant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.
-
Drug Administration: Administer the IDH1 inhibitor and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis, histology).
Visualizations
Caption: Signaling pathway of wild-type and mutant IDH1.
Caption: Preclinical experimental workflow for IDH1 inhibitors.
Caption: Key factors contributing to variable preclinical results.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Disabling Uncompetitive Inhibition of Oncogenic IDH Mutations Drives Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies | Semantic Scholar [semanticscholar.org]
- 7. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MR-detectable metabolic biomarkers of response to mutant IDH inhibition in low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early volumetric, perfusion, and diffusion MRI changes after mutant isocitrate dehydrogenase (IDH) inhibitor treatment in IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. "Preclinical Studies of A Novel Idh1 Inhibitor In Acute Myeloid Leukemi" by Vivian Salama [digitalcommons.library.tmc.edu]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Inhibitory Activity of Mutant IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of "Mutant IDH1-IN-1," a representative inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), with other notable inhibitors in the field. The data presented is compiled from various preclinical and clinical studies to offer an objective overview of their performance. This guide is intended to assist researchers in selecting the appropriate tools for their studies and to provide a baseline for the development of new therapeutic agents targeting mutant IDH1.
Introduction to Mutant IDH1 as a Therapeutic Target
Isocitrate dehydrogenase (IDH) is a critical enzyme in the citric acid cycle, responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Mutations in the IDH1 gene, most commonly at the R132 residue, are frequently found in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations result in a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis. The development of small molecule inhibitors that selectively target mutant IDH1 and block the production of 2-HG has emerged as a promising therapeutic strategy.
Comparative Analysis of Inhibitor Potency and Cellular Activity
The following table summarizes the in vitro potency (IC50) and cellular activity (EC50 for 2-HG inhibition) of several key mutant IDH1 and IDH2 inhibitors. "this compound" is represented here by the well-characterized preclinical compound AGI-5198.
| Inhibitor | Target(s) | IC50 (nM) | Cellular 2-HG Inhibition (EC50/Activity) | Selectivity |
| AGI-5198 | IDH1 R132H/R132C | 70 (R132H), 160 (R132C) | Dose-dependent inhibition in glioma cells. | >1000-fold vs WT IDH1 and IDH2 |
| Ivosidenib (AG-120) | IDH1 R132H/C/G/L/S | 8-13 | 7.5 nM (HT1080 cells) | Highly selective for mutant IDH1 |
| Enasidenib (AG-221) | IDH2 R140Q/R172K | 100 (R140Q), 400 (R172K) | >90% inhibition in patient samples | Selective for mutant IDH2 |
| Olutasidenib (FT-2102) | IDH1 R132H/C/G/L/S | 21.2 (R132H), 114 (R132C) | 8-116 nM in cell lines | Highly selective for mutant IDH1 |
| Vorasidenib (AG-881) | IDH1 & IDH2 mutants | 0.04-22 (IDH1), 7-130 (IDH2) | >90% reduction in patient tumors | Dual inhibitor of mutant IDH1/2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Assay for Mutant IDH1 Inhibitor IC50 Determination
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against mutant IDH1 enzymes.
Principle: The assay measures the enzymatic activity of mutant IDH1 by monitoring the consumption of the cofactor NADPH. The rate of NADPH depletion is proportional to the enzyme's activity.
Materials:
-
Recombinant mutant IDH1 (e.g., R132H) enzyme
-
Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.05% BSA, 2 mM β-mercaptoethanol
-
NADPH
-
α-ketoglutarate (α-KG)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant mutant IDH1 enzyme, and NADPH to each well.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at room temperature for a pre-determined period (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding α-KG to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for 2-Hydroxyglutarate (2-HG) Inhibition
This protocol outlines a method to measure the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cells expressing mutant IDH1.
Principle: The intracellular and extracellular levels of 2-HG are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after treating mutant IDH1-expressing cells with the test compound.
Materials:
-
Cancer cell line endogenously expressing or engineered to express mutant IDH1 (e.g., HT1080, U87-MG-IDH1-R132H)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
LC-MS/MS system
-
Internal standard (e.g., 13C5-2-HG)
-
Solvents for extraction (e.g., methanol, acetonitrile)
Procedure:
-
Seed the mutant IDH1-expressing cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
To measure intracellular 2-HG, aspirate the medium, wash the cells with PBS, and then lyse the cells and extract the metabolites using a cold solvent mixture (e.g., 80% methanol).
-
To measure extracellular 2-HG, collect the cell culture medium.
-
Add the internal standard to all samples.
-
Centrifuge the samples to pellet cell debris and proteins.
-
Analyze the supernatant containing the metabolites by LC-MS/MS.
-
Quantify the concentration of 2-HG by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.
-
Calculate the percentage of 2-HG inhibition for each compound concentration relative to the vehicle control and determine the EC50 value.
Visualizations
Signaling Pathway and Mechanism of Inhibition
Caption: Signaling pathway of wild-type and mutant IDH1, and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Validation
Caption: Experimental workflow for validating the inhibitory activity of a mutant IDH1 inhibitor.
A Head-to-Head Comparison: Mutant IDH1-IN-1 and Ivosidenib (AG-120)
In the landscape of targeted cancer therapy, the development of inhibitors for mutant isocitrate dehydrogenase 1 (IDH1) has marked a significant advancement, particularly for malignancies such as acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2][3] These cancers often harbor a gain-of-function mutation in the IDH1 enzyme, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4] This guide provides a detailed comparison of the preclinical inhibitor, represented here as "Mutant IDH1-IN-1" (a composite profile based on published potent and selective preclinical inhibitors like ML309 and HMS-101), and the FDA-approved drug, Ivosidenib (AG-120).[5][6][7]
Mechanism of Action: A Shared Strategy
Both this compound and Ivosidenib are small molecule inhibitors designed to selectively target the mutated form of the IDH1 enzyme.[4][5] The normal, or wild-type, IDH1 enzyme plays a crucial role in the citric acid cycle by converting isocitrate to α-ketoglutarate (α-KG).[4] However, specific mutations, most commonly at the R132 residue, alter the enzyme's function, causing it to convert α-KG to 2-HG.[2][8] Elevated levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[1][8]
Ivosidenib and similar preclinical inhibitors work by binding to the mutant IDH1 enzyme, blocking its ability to produce 2-HG.[4][5] This targeted inhibition leads to a reduction in intracellular 2-HG levels, which in turn can restore normal cellular differentiation processes and impede cancer cell proliferation.[4][9] Ivosidenib has demonstrated high selectivity for the mutant IDH1 enzyme over the wild-type form, which is a critical feature for minimizing off-target effects.[4]
Biochemical and Cellular Activity: A Quantitative Look
The potency and selectivity of these inhibitors can be quantified through various biochemical and cellular assays. The following tables summarize key performance metrics.
Table 1: Biochemical Activity against Mutant IDH1
| Compound | Target | IC50 (nM) | Inhibition Mechanism |
| Ivosidenib (AG-120) | IDH1-R132H | 12[10] | Rapid-equilibrium inhibition[1][11] |
| IDH1-R132C | 13[10] | ||
| IDH1-R132G | 8[10] | ||
| IDH1-R132L | 13[10] | ||
| IDH1-R132S | 12[10] | ||
| This compound (ML309) | IDH1-R132H | 68[5] | Competitive with α-ketoglutarate, uncompetitive with NADPH[5] |
| IDH1-R132C | Similar to R132H[5] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 (nM) |
| Ivosidenib (AG-120) | HT1080 (IDH1-R132C) | 2-HG Production | 7.5[9] |
| This compound (ML309) | U87MG glioblastoma (IDH1-R132H) | 2-HG Production | 250[5] |
In Vivo Efficacy and Clinical Translation
Ivosidenib has undergone extensive preclinical and clinical development, leading to its approval for medical use.[7] In mouse xenograft models with IDH1-mutated tumors, Ivosidenib demonstrated a dose-dependent reduction in 2-HG levels.[2] A single oral dose of 50 mg/kg or 150 mg/kg in mice with HT1080 xenografts resulted in a rapid decline in tumor 2-HG concentrations, with maximum inhibition of 92.0% and 95.2%, respectively, at approximately 12 hours post-dose.[1][11]
Clinical trials have further established the efficacy and safety profile of Ivosidenib. In a phase 1 study in patients with newly diagnosed AML with an IDH1 mutation, Ivosidenib monotherapy showed a complete remission (CR) rate of 30% and an overall response rate (ORR) of 55%.[12][13] When combined with azacitidine, the CR rate increased to 57% with a 12-month survival rate of 82% in newly diagnosed AML patients not eligible for intensive chemotherapy.
Preclinical inhibitors like HMS-101 have also shown promising in vivo activity, reducing 2-HG levels and inducing myeloid differentiation in primary human AML cells with IDH1 mutations.[6] However, these compounds have not progressed to the same clinical stage as Ivosidenib.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway and a typical experimental workflow for evaluating these inhibitors.
Experimental Protocols
IDH1-R132H Enzymatic Assay (Biochemical)
This assay is designed to measure the ability of a compound to inhibit the production of 2-HG by the mutant IDH1 enzyme.
-
Reagents: Recombinant human IDH1-R132H enzyme, α-ketoglutarate (substrate), NADPH (cofactor), and the test inhibitor (e.g., Ivosidenib or this compound).
-
Procedure:
-
The inhibitor, at varying concentrations, is pre-incubated with the IDH1-R132H enzyme in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of α-KG and NADPH.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).
-
The reaction is stopped, and the amount of remaining NADPH is measured by fluorescence or absorbance. The decrease in NADPH is proportional to the enzyme activity.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.
2-HG Measurement in Cells (Cellular)
This assay quantifies the reduction of intracellular 2-HG levels in cancer cells harboring an IDH1 mutation following treatment with an inhibitor.
-
Cell Culture: IDH1-mutant cancer cell lines (e.g., HT1080 or U87MG engineered to express mutant IDH1) are cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of the inhibitor for a specified duration (e.g., 24-48 hours).
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells using a suitable solvent (e.g., methanol/water).
-
Quantification: The concentration of 2-HG in the cell extracts is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 value for 2-HG reduction is determined from the dose-response curve.
Conclusion
Ivosidenib (AG-120) represents a successful translation of a targeted therapeutic concept from preclinical research to a clinically approved drug. Its high potency and selectivity for mutant IDH1 have been demonstrated in a range of biochemical, cellular, and in vivo studies, culminating in positive clinical trial outcomes for patients with specific IDH1-mutated cancers.[1][11] Preclinical inhibitors, exemplified by our "this compound" profile, have laid the crucial groundwork by validating the therapeutic strategy and elucidating the mechanism of action.[5][6] While both Ivosidenib and potent preclinical inhibitors share the same fundamental mechanism, the extensive clinical data supporting Ivosidenib's efficacy and safety firmly establishes it as a cornerstone in the treatment of IDH1-mutant malignancies. Future research will likely focus on overcoming potential resistance mechanisms and exploring combination therapies to further enhance patient outcomes.
References
- 1. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 5. Biochemical, cellular, and biophysical characterization of a potent inhibitor of mutant isocitrate dehydrogenase IDH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo efficacy of mutant IDH1 inhibitor HMS-101 and structural resolution of distinct binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivosidenib - Wikipedia [en.wikipedia.org]
- 8. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of Mutant IDH1 Inhibitors: R132C vs. R132H Mutations
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations, most commonly occurring at the R132 residue, result in a neomorphic enzymatic activity that produces the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis. While the R132H mutation is the most prevalent, other variants such as R132C are also clinically significant. The development of inhibitors targeting these mutant enzymes has become a promising therapeutic strategy. This guide provides a comparative analysis of the specificity of various mutant IDH1 inhibitors for the R132C versus the R132H mutations, supported by experimental data and protocols.
Inhibitor Specificity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for several well-characterized mutant IDH1 inhibitors against the R132H and R132C variants.
| Inhibitor | IDH1 R132H IC50 (nM) | IDH1 R132C IC50 (nM) | Reference |
| (+)-ML309 | 68 ± 1.2 | 30 ± 1.4 | [1] |
| (-)-ML309 | 29,000 ± 1,300 | 15,000 ± 1,500 | [1] |
| AG-120 (Ivosidenib) | < 20 | < 20 | [1] |
| T001-0657 | - | 1,311 (cellular IC50) | [2] |
Note: Some studies report cellular IC50 values, which measure the inhibitor's effect on cell proliferation, as opposed to direct enzymatic inhibition.
The data indicates that inhibitors can exhibit varying degrees of selectivity. For instance, (+)-ML309 shows potent inhibition of both R132H and R132C mutants, with slightly higher potency against the R132C variant[1]. In contrast, its enantiomer, (-)-ML309, is significantly less active against both mutations[1]. AG-120 (Ivosidenib) demonstrates potent inhibition of a broad spectrum of IDH1 mutations, including R132H and R132C, with IC50 values below 20 nM for both[1][3]. The compound T001-0657 has been identified as a potent and selective inhibitor of cancer cells harboring the IDH1-R132C mutation[2].
Experimental Protocols
The determination of inhibitor specificity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used in the characterization of mutant IDH1 inhibitors.
Biochemical Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified mutant IDH1 protein.
Objective: To determine the IC50 value of an inhibitor against a specific IDH1 mutant (e.g., R132H or R132C).
Materials:
-
Purified recombinant homodimeric IDH1 R132H or R132C enzyme.
-
NADPH (nicotinamide adenine dinucleotide phosphate).
-
α-ketoglutarate (α-KG), the substrate for the neomorphic reaction.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.01% Tween 20).
-
Test inhibitor compound.
-
384-well or 1536-well microplates.
-
Plate reader capable of measuring NADPH absorbance or a coupled detection reagent.
Procedure:
-
Prepare a solution of the IDH1 mutant enzyme and NADPH in the assay buffer.
-
Dispense the enzyme/NADPH mixture into the wells of the microplate.
-
Add the test inhibitor at various concentrations to the wells. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes at 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, α-KG.
-
Incubate the reaction for a specific time (e.g., 1.5 hours at 37°C).
-
Stop the reaction and measure the amount of NADPH consumed. This can be done by directly measuring the decrease in absorbance at 340 nm or by using a coupled enzymatic assay that generates a fluorescent or colorimetric signal[4][5][6].
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular 2-HG Production Assay
This assay measures the inhibitor's ability to reduce the production of the oncometabolite 2-HG in cancer cells harboring a specific IDH1 mutation.
Objective: To determine the cellular efficacy of an inhibitor in reducing 2-HG levels.
Materials:
-
Cancer cell line engineered to express or endogenously harboring the IDH1 R132H or R132C mutation (e.g., U87MG-IDH1 R132H, HT-1080).
-
Cell culture medium and supplements.
-
Test inhibitor compound.
-
Multi-well cell culture plates.
-
Reagents for cell lysis and deproteination.
-
Liquid chromatography-mass spectrometry (LC-MS) or a 2-HG specific enzymatic detection kit.
Procedure:
-
Seed the mutant IDH1 cancer cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 48 hours).
-
Collect the cell culture medium or cell lysates.
-
Prepare the samples for analysis by deproteination (e.g., by adding methanol or using a filtration device).
-
Quantify the concentration of 2-HG in the samples using LC-MS or a specific enzymatic assay that couples the oxidation of 2-HG to the production of a measurable signal[7].
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Plot the 2-HG levels against the inhibitor concentration to determine the IC50 value for 2-HG reduction.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental logic is crucial for inhibitor development. The following diagrams, generated using Graphviz, illustrate the mutant IDH1 signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: Mutant IDH1 signaling pathway leading to tumorigenesis.
Caption: Experimental workflow for assessing inhibitor specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Selectivity of Mutant IDH1 Inhibitors: A Comparative Analysis of Cross-Reactivity with Wild-Type IDH1
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory activity of a prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, AG-120 (Ivosidenib), against its intended mutant target and the wild-type (WT) enzyme. This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals engaged in cancer research and targeted therapy development.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis. Consequently, inhibitors specifically targeting mutant IDH1 have emerged as a promising therapeutic strategy. A critical aspect of the development of these inhibitors is their selectivity for the mutant enzyme over the wild-type form to minimize off-target effects and potential toxicity. This guide focuses on the cross-reactivity of the well-characterized mutant IDH1 inhibitor, AG-120 (Ivosidenib), with wild-type IDH1.
Comparative Inhibitory Activity
The selectivity of a mutant IDH1 inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) against the mutant and wild-type IDH1 enzymes. A significantly higher IC50 value for the wild-type enzyme indicates greater selectivity for the mutant target.
| Compound | Target | IC50 (nM) | Selectivity (WT/Mutant) |
| AG-120 (Ivosidenib) | IDH1 R132H (Mutant) | 12 | ~1,867-fold |
| IDH1 (Wild-Type) | 22,400 |
Note: IC50 values can vary depending on the specific assay conditions.
The data clearly demonstrates the high selectivity of AG-120 for the mutant IDH1 R132H enzyme over the wild-type IDH1.
Signaling Pathways of Wild-Type and Mutant IDH1
The canonical function of wild-type IDH1 and the neomorphic activity of mutant IDH1 are depicted in the following signaling pathway diagrams.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of inhibitor activity.
Biochemical Assay: IDH1 Enzymatic Activity (NADPH Consumption/Production)
This assay measures the enzymatic activity of both wild-type and mutant IDH1 by monitoring the change in NADPH concentration, which can be detected by absorbance or fluorescence.
Materials:
-
Recombinant human wild-type IDH1 and mutant IDH1 (e.g., R132H) enzymes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) bovine serum albumin (BSA)
-
For wild-type IDH1 activity:
-
Isocitrate
-
NADP⁺
-
-
For mutant IDH1 activity:
-
α-Ketoglutarate (α-KG)
-
NADPH
-
-
Test inhibitor (e.g., AG-120) dissolved in DMSO
-
96-well or 384-well microplates (black plates for fluorescence assays)
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence at Ex/Em = 340/460 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of substrates, cofactors, and inhibitors at the desired concentrations.
-
Enzyme and Inhibitor Pre-incubation:
-
Add 25 µL of assay buffer to each well.
-
Add 1 µL of test inhibitor at various concentrations (or DMSO for control).
-
Add 24 µL of either wild-type or mutant IDH1 enzyme solution to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation:
-
For wild-type IDH1 , add 50 µL of a solution containing isocitrate and NADP⁺ to each well.
-
For mutant IDH1 , add 50 µL of a solution containing α-KG and NADPH to each well.
-
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 340 nm or fluorescence at Ex/Em = 340/460 nm every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Measurement of 2-Hydroxyglutarate (2-HG) Production
This assay quantifies the level of the oncometabolite 2-HG in cells expressing mutant IDH1, providing a measure of inhibitor efficacy in a cellular context.
Materials:
-
Cells expressing mutant IDH1 (e.g., U87MG glioblastoma cells)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., AG-120) dissolved in DMSO
-
Methanol
-
Water
-
Chloroform
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment:
-
Seed mutant IDH1-expressing cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor (or DMSO for control) for 24-48 hours.
-
-
Metabolite Extraction:
-
Aspirate the cell culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Sample Preparation:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted samples into the LC-MS system.
-
Separate the metabolites using a suitable chromatography column.
-
Detect and quantify 2-HG using mass spectrometry by monitoring its specific mass-to-charge ratio.
-
-
Data Analysis:
-
Normalize the 2-HG levels to an internal standard and cell number or protein concentration.
-
Plot the normalized 2-HG levels against the inhibitor concentration to determine the cellular IC50 value.
-
Conclusion
The presented data and methodologies provide a framework for the objective comparison of mutant IDH1 inhibitors. The high selectivity of inhibitors like AG-120 for the mutant enzyme over its wild-type counterpart is a key determinant of their therapeutic potential. The detailed experimental protocols included in this guide offer a practical resource for researchers to independently verify and extend these findings. Continued investigation into the selectivity profiles of novel mutant IDH1 inhibitors is crucial for the development of safer and more effective targeted cancer therapies.
References
Assessing the Impact of Mutant IDH1 Inhibitors on Cell Differentiation Markers in Glioma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a frequent and early event in the development of several cancers, most notably gliomas. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular processes, including cell differentiation. A new class of drugs, mutant IDH1 inhibitors, aims to counteract this effect by selectively targeting the mutated enzyme. This guide provides a comparative assessment of the impact of these inhibitors on key cell differentiation markers in glioma, supported by experimental data and detailed protocols.
Mechanism of Action: Reversing the Block on Differentiation
Wild-type IDH1 plays a crucial role in the Krebs cycle, converting isocitrate to α-ketoglutarate (α-KG). However, the mutated form of IDH1 gains a neomorphic function, converting α-KG to 2-HG.[1] This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. The resulting epigenetic alterations lead to a block in cell differentiation, contributing to tumorigenesis.[1]
Mutant IDH1 inhibitors are small molecules designed to specifically bind to and inhibit the activity of the mutated IDH1 enzyme, thereby reducing the production of 2-HG. By lowering 2-HG levels, these inhibitors aim to restore the normal function of α-KG-dependent dioxygenases, leading to the reversal of the differentiation block and promoting the maturation of cancer cells.
Mutant IDH1 Signaling Pathway and Inhibition.
Comparative Analysis of Mutant IDH1 Inhibitors on Glioma Cell Differentiation Markers
This section compares the effects of three mutant IDH1 inhibitors—AGI-5198, Ivosidenib (AG-120), and Olutasidenib (FT-2102)—on the expression of key glioma differentiation markers: Glial Fibrillary Acidic Protein (GFAP), a marker for astrocytes, and Nestin, a marker for neural stem and progenitor cells. An increase in GFAP and a decrease in Nestin are indicative of glioma cell differentiation.
| Inhibitor | Cell Line | Treatment | Change in GFAP Positive Cells (%) | Change in Nestin Positive Cells (%) | Data Source |
| AGI-5198 | TS603 (IDH1-R132H) | 1.5 µM for 7 days | ↑ (approx. 25% to 60%) | ↓ (approx. 70% to 30%) | --INVALID-LINK--[2] |
| Ivosidenib (AG-120) | Data not available in a comparable format | - | - | - | - |
| Olutasidenib (FT-2102) | Data not available in a comparable format | - | - | - | - |
Note: While clinical and preclinical studies have shown that Ivosidenib and Olutasidenib promote cell differentiation, specific quantitative data on the percentage of GFAP and Nestin positive glioma cells following treatment was not available in the reviewed literature in a format directly comparable to the AGI-5198 study.
Experimental Protocols
Immunofluorescence Staining for GFAP and Nestin
This protocol is adapted from the supplementary materials of Rohle et al., 2013, for the analysis of protein expression in glioma cell cultures.
Materials:
-
Glioma cell line (e.g., TS603)
-
Culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Retinoic Acid
-
Mutant IDH1 inhibitor (e.g., AGI-5198)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Triton X-100
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-GFAP (e.g., rabbit polyclonal), anti-Nestin (e.g., mouse monoclonal)
-
Secondary antibodies: fluorescently labeled anti-rabbit and anti-mouse IgG
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Plate glioma cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with the mutant IDH1 inhibitor or vehicle control at the desired concentration for the specified duration (e.g., 1.5 µM AGI-5198 for 7 days).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-GFAP and anti-Nestin) in the blocking solution according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibodies in the blocking solution.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Quantification:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images of multiple random fields for each condition.
-
Quantify the percentage of GFAP and Nestin positive cells by counting the number of positive cells and dividing by the total number of DAPI-stained nuclei.
-
Immunofluorescence Staining Workflow.
Western Blotting for GFAP and Nestin
Materials:
-
Treated and untreated glioma cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GFAP, anti-Nestin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection and Analysis:
-
Detect protein bands using ECL substrate and an imaging system.
-
Quantify band intensity and normalize to the loading control (β-actin).
-
Conclusion
The available data strongly suggest that inhibiting mutant IDH1 can induce differentiation in glioma cells, as evidenced by changes in the expression of key markers like GFAP and Nestin. AGI-5198 has demonstrated a clear effect in vitro, promoting an astrocytic-like phenotype. While similar mechanisms are proposed for Ivosidenib and Olutasidenib, further studies providing direct quantitative comparisons on these specific markers in glioma models are needed for a comprehensive assessment. The protocols provided here offer a standardized approach for researchers to conduct such comparative studies and further investigate the therapeutic potential of targeting mutant IDH1 in glioma.
References
A Comparative Analysis of Brain Penetration by IDH1 Inhibitors for Glioblastoma Treatment
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of effective therapies for glioblastoma, a formidable type of brain cancer, the ability of drugs to penetrate the blood-brain barrier (BBB) is a critical determinant of their success. This guide provides a comparative analysis of the brain penetration capabilities of several prominent isocitrate dehydrogenase 1 (IDH1) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape. This analysis is based on publicly available preclinical and clinical data.
Mutations in the IDH1 gene are a hallmark of a subset of gliomas, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which drives tumor progression. A new class of drugs, IDH1 inhibitors, has been developed to counter this, but their efficacy is contingent on reaching their target within the brain. This guide delves into the brain-to-plasma ratios and cerebrospinal fluid (CSF) concentrations of key IDH1 inhibitors, providing a quantitative basis for comparison.
Quantitative Comparison of Brain Penetration
The following table summarizes the available data on the brain penetration of various IDH1 inhibitors. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, dosing regimens, and analytical techniques.
| Inhibitor | Preclinical/Clinical | Species/Patient Population | Dosing Regimen | Brain-to-Plasma Ratio | CSF Concentration | Unbound Brain Partition Coefficient (Kpuu) | Reference |
| Vorasidenib (AG-881) | Preclinical | Mouse | 50 mg/kg BID for 4 days | 1.33 | - | - | [1][2] |
| Clinical (NCT03343197) | Recurrent Grade 2/3 Glioma | 50 mg QD | 2.4 | - | - | [2][3] | |
| Clinical (NCT03343197) | Recurrent Grade 2/3 Glioma | 10 mg QD | 3.16 | - | - | [4] | |
| Clinical (NCT03343197) | Recurrent Grade 2/3 Glioma | 50 mg QD | 1.74 | - | - | [4] | |
| Ivosidenib (AG-120) | Preclinical | Mouse | - | <0.04 | - | - | [2][3] |
| Clinical (NCT03343197) | Recurrent Grade 2/3 Glioma | 500 mg QD | 0.16 | - | - | [2][3] | |
| Clinical (NCT03343197) | Recurrent Grade 2/3 Glioma | 250 mg BID | 0.13 | - | - | [4] | |
| Clinical (NCT03343197) | Recurrent Grade 2/3 Glioma | 500 mg QD | 0.10 | - | - | [4] | |
| Olutasidenib (FT-2102) | Clinical (NCT02719574) | Relapsed/Refractory Glioma | 150 mg BID | - | 22.5 to 31.8 ng/mL | 0.54 and 0.79 (in two patients) | [5] |
| DS-1001b | Clinical (NCT03030066) | Recurrent/Progressive Glioma | 125-1400 mg BID | 0.19 - 0.77 | - | - | [6][7] |
Experimental Protocols
A summary of the methodologies employed in the key clinical trials cited is provided below. For complete details, readers are encouraged to consult the primary publications and clinical trial records.
Vorasidenib and Ivosidenib (NCT03343197)
-
Study Design: A Phase 1, multicenter, open-label, perioperative study in patients with recurrent, non-enhancing WHO Grade 2 or 3 IDH1-mutant oligodendroglioma or astrocytoma undergoing craniotomy.[8][9][10]
-
Patient Population: Patients with recurrent, non-enhancing Grade 2 or 3 gliomas with an IDH1 R132H mutation.[8][9]
-
Drug Administration: Patients were randomized to receive ivosidenib (500 mg once daily or 250 mg twice daily) or vorasidenib (50 mg or 10 mg once daily) for 4 weeks prior to surgery.[4][8][9]
-
Sample Collection and Analysis: Tumor tissue, plasma, and in some cases, cerebrospinal fluid were collected. Drug concentrations were measured to determine brain-to-plasma ratios.[2][3]
Olutasidenib (FT-2102) (NCT02719574)
-
Study Design: An open-label, multicenter, Phase 1b/2 clinical trial.[5][11][12]
-
Patient Population: Patients with relapsed or refractory gliomas harboring an IDH1 mutation.[5][11]
-
Drug Administration: Olutasidenib was administered orally at a dose of 150 mg twice daily in continuous 28-day cycles.[5][11]
-
Sample Collection and Analysis: Cerebrospinal fluid (CSF) samples were collected from two patients to measure olutasidenib concentration and determine the unbound brain partition coefficient (Kpuu).[5]
DS-1001b (NCT03030066)
-
Study Design: A first-in-human, multicenter, open-label, dose-escalation Phase 1 study.[6][7]
-
Patient Population: Patients with recurrent or progressive IDH1-mutant glioma.[6]
-
Drug Administration: DS-1001b was administered orally twice daily at doses ranging from 125 mg to 1400 mg.[6][7]
-
Sample Collection and Analysis: Tumor samples were obtained from patients who underwent salvage surgery to measure the concentration of the free form of DS-1001b and determine the brain/plasma ratio.[6][7]
Visualizing the Path to Brain Penetration
To better understand the challenges and processes involved in delivering IDH1 inhibitors to the brain, the following diagrams illustrate key concepts.
Conclusion
The data presented in this guide highlight the significant variability in brain penetration among different IDH1 inhibitors. Vorasidenib and DS-1001b have demonstrated promising brain-to-plasma ratios in clinical studies, suggesting efficient passage across the blood-brain barrier. Olutasidenib also shows evidence of brain penetration with measurable CSF concentrations and a favorable unbound brain partition coefficient. In contrast, ivosidenib exhibits lower brain penetration in both preclinical and clinical settings.
These findings underscore the importance of designing and selecting IDH1 inhibitors with optimal physicochemical properties to ensure adequate central nervous system exposure. The continued development of brain-penetrant IDH1 inhibitors is a critical step forward in the treatment of IDH1-mutant gliomas, offering hope for improved patient outcomes. Further research and head-to-head clinical trials will be invaluable in definitively establishing the comparative efficacy of these agents.
References
- 1. Clinical Trial: NCT03030066 - My Cancer Genome [mycancergenome.org]
- 2. Rigel Announces Collaboration with CONNECT to Conduct a Phase 2 Trial of Olutasidenib in Glioma :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 3. transpharmation.com [transpharmation.com]
- 4. Olutasidenib (FT-2102) in patients with relapsed or refractory IDH1-mutant glioma: A multicenter, open-label, phase Ib/II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR DS-1001B IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Olutasidenib (FT-2102) in patients with relapsed or refractory IDH1-mutant glioma: A multicenter, open-label, phase Ib/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Olutasidenib (FT-2102) in patients with relapsed or refractory IDH1-mutant glioma: A multicenter, open-label, phase Ib/II trial | Semantic Scholar [semanticscholar.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. sensusimpact.com [sensusimpact.com]
Evaluating the Efficacy of Mutant IDH1 Inhibitors in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mutant IDH1-IN-1 (AGI-5198) and its clinically advanced alternatives—Ivosidenib (AG-120), Olutasidenib, and Vorasidenib—for the treatment of cancers harboring isocitrate dehydrogenase 1 (IDH1) mutations. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways to inform research and development decisions.
Comparative Efficacy of Mutant IDH1 Inhibitors
Mutations in the IDH1 enzyme represent a critical therapeutic target in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The neomorphic activity of mutant IDH1 leads to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic dysregulation.[1] A new class of drugs, mutant IDH1 inhibitors, has been developed to counteract this process.
Preclinical Efficacy
The initial discovery of potent and selective mutant IDH1 inhibitors, such as this compound (AGI-5198), demonstrated the viability of this therapeutic strategy. However, subsequent drug development has yielded compounds with improved pharmacokinetic properties and clinical efficacy.
| Inhibitor | Cancer Type | Cell Line/Model | IC50 | Tumor Growth Inhibition | Citation(s) |
| This compound (AGI-5198) | Glioma | TS603 (IDH1-R132H) | 0.07 µM | Impaired growth of xenografts | [2] |
| Chondrosarcoma | L835 (IDH1-R132C) | 0.35 µM | Not specified | [3] | |
| Chondrosarcoma | HT1080 (IDH1-R132C) | 0.5 µM | Not specified | [3] | |
| Chondrosarcoma | JJ012 (IDH1-R132G) | 0.7 µM | Not specified | [3] | |
| Ivosidenib (AG-120) | AML | Primary human AML cells | Not specified | Induced myeloid differentiation | [4] |
| Olutasidenib | AML | Not specified | Not specified | Not specified | [5] |
| Vorasidenib (AG-881) | Glioma | Not specified | Not specified | Reduced tumor growth rate (-2.5% vs. 13.9% in placebo) | [6] |
Clinical Efficacy
Clinical trials have established the therapeutic benefit of second-generation mutant IDH1 inhibitors in various cancer types.
| Inhibitor | Cancer Type | Clinical Trial | Overall Response Rate (ORR) | Complete Remission (CR) / CR with Partial Hematologic Recovery (CRh) | Median Progression-Free Survival (PFS) | Citation(s) |
| Ivosidenib (AG-120) | Relapsed/Refractory AML | Phase 1 (NCT02074839) | 41.9% | 31.8% (CR+CRh) | Not specified | [7] |
| Newly Diagnosed AML | Phase 1 (NCT02074839) | 55% | 42% (CR+CRh) | Not specified | [8] | |
| Olutasidenib | Relapsed/Refractory AML | Phase 2 (NCT02719574) | 48% | 35% (CR/CRh) | Not specified | [9] |
| Vorasidenib (AG-881) | Grade 2 Glioma | Phase 3 (INDIGO, NCT04164901) | Not the primary endpoint | Not applicable | 27.7 months (vs. 11.1 months in placebo) | [6][10] |
Signaling Pathways and Experimental Workflows
Mutant IDH1 Signaling Pathway
The primary oncogenic driver in IDH1-mutated cancers is the production of 2-HG. This oncometabolite competitively inhibits α-ketoglutarate-dependent dioxygenases, including TET2 and histone lysine demethylases (KDMs).[1] This inhibition leads to widespread DNA and histone hypermethylation, resulting in altered gene expression and a block in cellular differentiation.[1] However, evidence also suggests the existence of 2-HG-independent signaling pathways, involving the activation of ERK and NFκB signaling.[11]
Caption: Mutant IDH1 signaling pathway.
Representative Experimental Workflow: In Vitro Cell Viability Assay
A common preclinical method to evaluate the efficacy of a drug is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Caption: Workflow for an MTT cell viability assay.
Experimental Protocols
Preclinical Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a mutant IDH1 inhibitor in cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines harboring IDH1 mutations (e.g., TS603 for glioma, HT1080 for chondrosarcoma) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The inhibitor is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for a defined period, typically 48 to 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the control, and the IC50 value is calculated using non-linear regression analysis.[12][13]
Clinical Trial Protocol: Ivosidenib in Relapsed/Refractory AML (NCT02074839)
Objective: To evaluate the safety, tolerability, and anti-leukemic activity of Ivosidenib in patients with IDH1-mutant relapsed or refractory AML.
Study Design: This was a phase 1, open-label, dose-escalation and dose-expansion study.[14]
Patient Population: Adult patients with a documented IDH1 mutation who had relapsed after or were refractory to standard AML therapies.[14]
Treatment: Ivosidenib was administered orally once daily in 28-day cycles.[8]
Key Endpoints:
-
Primary: Safety and tolerability, determination of the maximum tolerated dose (MTD) and recommended phase 2 dose.
-
Secondary: Overall response rate (ORR), complete remission (CR) rate, duration of response, and pharmacokinetic/pharmacodynamic profiles.[7]
Clinical Trial Protocol: Olutasidenib in Relapsed/Refractory AML (NCT02719574)
Objective: To assess the efficacy and safety of Olutasidenib in patients with IDH1-mutant relapsed or refractory AML.
Study Design: This was a phase 2, open-label, single-arm, multicenter study.[5][15]
Patient Population: Adult patients with a confirmed IDH1 mutation who had relapsed or were refractory to prior AML therapies.[9]
Treatment: Olutasidenib was administered orally twice daily.[15]
Key Endpoints:
-
Primary: Rate of complete remission (CR) plus CR with partial hematologic recovery (CRh).
-
Secondary: Overall response rate (ORR), duration of response, and overall survival.[5]
Clinical Trial Protocol: Vorasidenib in Grade 2 Glioma (INDIGO - NCT04164901)
Objective: To evaluate the efficacy of Vorasidenib in delaying the need for further intervention in patients with IDH1/2-mutant grade 2 glioma.
Study Design: A phase 3, randomized, double-blind, placebo-controlled, multicenter study.[10][16]
Patient Population: Patients aged 12 years or older with residual or recurrent grade 2 oligodendroglioma or astrocytoma with a confirmed IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[16]
Treatment: Patients were randomized 1:1 to receive either Vorasidenib or a matching placebo orally once daily in 28-day cycles.[10]
Key Endpoints:
-
Primary: Progression-free survival (PFS) as assessed by a blinded independent radiology committee.
References
- 1. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Study of Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clin.larvol.com]
- 7. Ivosidenib (IVO; AG-120) in mutant IDH1 relapsed/refractory acute myeloid leukemia (R/R AML): Results of a phase 1 study. - ASCO [asco.org]
- 8. ascopubs.org [ascopubs.org]
- 9. targetedonc.com [targetedonc.com]
- 10. INDIGO: A GLOBAL, RANDOMIZED, DOUBLE-BLINDED, PHASE 3 STUDY OF VORASIDENIB VERSUS PLACEBO IN PATIENTS WITH RESIDUAL OR RECURRENT GRADE 2 GLIOMA WITH AN IDH1/2 MUTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Final phase 1 substudy results of ivosidenib for patients with mutant IDH1 relapsed/refractory myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asco.org [asco.org]
- 16. INDIGO Trial Design - VORANIGO® (vorasidenib) [voranigohcp.com]
- 17. vjoncology.com [vjoncology.com]
A Head-to-Head Showdown: Mutant IDH1-IN-1 and Other Allosteric Inhibitors in the Spotlight
For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapy is continually evolving. A key area of focus has been the development of inhibitors for mutant isocitrate dehydrogenase 1 (IDH1), a pivotal enzyme implicated in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. This guide provides an objective comparison of Mutant IDH1-IN-1 and other prominent allosteric inhibitors, supported by experimental data, detailed protocols, and visual representations of key biological processes.
Mutant IDH1 enzymes gain a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations, such as DNA and histone hypermethylation, which ultimately drive tumorigenesis.[3][4][5][6] Allosteric inhibitors, which bind to a site distinct from the active site, have emerged as a promising therapeutic strategy to selectively target mutant IDH1. This guide delves into a comparative analysis of several key allosteric inhibitors: this compound (a term often encompassing various specific chemical entities), Ivosidenib (AG-120), GSK321, and IDH-305.
Quantitative Comparison of Allosteric Mutant IDH1 Inhibitors
The following tables summarize the biochemical potency and cellular activity of the selected allosteric inhibitors against various mutant IDH1 isoforms.
Table 1: Biochemical Potency (IC50, nM)
| Inhibitor | IDH1 R132H | IDH1 R132C | IDH1 R132G | Wild-Type IDH1 |
| Ivosidenib (AG-120) | <20 | <20 | <20 | >500-fold selectivity |
| GSK321 | 4.6 | 3.8 | 2.9 | 46 |
| IDH-305 | 27 | 28 | - | 6140 |
Data compiled from multiple sources.[7][8][9][10][11][12] Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
Table 2: Cellular Activity (2-HG Reduction EC50, nM)
| Inhibitor | Cell Line | Mutant IDH1 Isoform | EC50 (nM) |
| Ivosidenib (AG-120) | U87MG-IDH1 R132H | R132H | Potent inhibition |
| GSK321 | HT-1080 | R132C | 85 |
| IDH-305 | HCT116-IDH1 R132H+/- | R132H | 24 |
Data compiled from multiple sources.[9][11] Note: Cellular potency can be influenced by factors such as cell permeability and off-target effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of mutant IDH1 inhibitors.
Biochemical Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of mutant IDH1.
Materials:
-
Recombinant mutant IDH1 enzyme (e.g., R132H, R132C)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
α-ketoglutarate (substrate)
-
NADPH (cofactor)
-
Test compounds (inhibitors)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, α-ketoglutarate, and NADPH.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the recombinant mutant IDH1 enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader. The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay
This assay measures the intracellular levels of the oncometabolite 2-HG in cells treated with mutant IDH1 inhibitors.
Materials:
-
Cancer cell line harboring a mutant IDH1 (e.g., HT-1080, U87MG-IDH1 R132H)
-
Cell culture medium and supplements
-
Test compounds (inhibitors)
-
Lysis buffer (e.g., methanol/water)
-
LC-MS/MS system
Procedure:
-
Seed the mutant IDH1 cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a cold lysis buffer to extract intracellular metabolites.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the 2-HG levels in the supernatant using a validated LC-MS/MS method.
-
Normalize the 2-HG levels to the total protein concentration or cell number.
-
Calculate the percentage of 2-HG reduction for each compound concentration relative to a vehicle-treated control.
-
Determine the EC₅₀ value by plotting the percentage of 2-HG reduction against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the underlying biological pathways and experimental processes.
Caption: Mutant IDH1 signaling pathway and the action of allosteric inhibitors.
Caption: General experimental workflow for comparing mutant IDH1 inhibitors.
Conclusion
The development of allosteric inhibitors targeting mutant IDH1 represents a significant advancement in precision oncology. While direct head-to-head clinical trial data is still emerging for many of these compounds, the preclinical data presented here offers valuable insights into their comparative efficacy and mechanisms of action. Ivosidenib, as an FDA-approved therapeutic, has a well-established clinical profile. Newer agents like GSK321 and IDH-305 have demonstrated potent preclinical activity and selectivity. The continued investigation and comparative analysis of these and other novel allosteric inhibitors will be critical in optimizing treatment strategies for patients with IDH1-mutated cancers.
References
- 1. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant IDH1 enhances the production of 2-hydroxyglutarate due to its kinetic mechanism. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. To be Wild or Mutant: Role of Isocitrate Dehydrogenase 1 (IDH1) and 2-Hydroxy Glutarate (2-HG) in Gliomagenesis and Treatment Outcome in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant Mutant IDH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Unveiling the Epigenetic Landscape: A Comparative Guide to Mutant IDH1 Inhibitors in Reversing Oncogenic Changes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mutant IDH1-IN-1 and other prominent mutant IDH1 inhibitors. We delve into their performance, supported by experimental data, to validate their efficacy in reversing the epigenetic alterations central to IDH1-mutated cancers.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The mutant enzyme acquires a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation, including DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis.[2][3] Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy to reverse these epigenetic changes. This guide focuses on "this compound" (a designation that may refer to compounds such as GSK321) and compares its activity with other key inhibitors in the field.
Performance Comparison of Mutant IDH1 Inhibitors
The efficacy of mutant IDH1 inhibitors can be assessed by their potency in inhibiting the mutant enzyme, reducing cellular 2-HG levels, and consequently reversing downstream epigenetic modifications and inducing cellular differentiation. The following tables summarize key quantitative data for several prominent inhibitors.
| Inhibitor | Target(s) | IC50 (nM) vs. IDH1 R132H | IC50 (nM) vs. IDH1 R132C | IC50 (nM) vs. IDH1 R132G | Selectivity vs. WT IDH1 | Reference |
| GSK321 | Mutant IDH1 | 4.6 | 3.8 | 2.9 | >100-fold vs. IDH2 | [4] |
| Ivosidenib (AG-120) | Mutant IDH1 | <20 | <20 | <20 | High | [5] |
| Olutasidenib (Rezlidhia) | Mutant IDH1 | Potent | Potent | Potent | Selective for mutant IDH1 | [5] |
| Vorasidenib (AG-881) | Mutant IDH1/IDH2 | 0.04 - 22 | 0.04 - 22 | - | Dual inhibitor | [6] |
| AGI-5198 | Mutant IDH1 | 70 | 160 | - | High | [7] |
| BAY1436032 | Mutant IDH1 | 15 (cellular 2-HG release) | - | - | High | [7] |
| Inhibitor | Cellular Assay | Effect on 2-HG Levels | Effect on Histone Methylation | Effect on Differentiation | Reference |
| GSK321 | HT1080 cells (IDH1 R132C) | EC50 = 85 nM | Reduction of H3K9me2 | Induces granulocytic differentiation in primary AML cells | [4] |
| Ivosidenib (AG-120) | mIDH1-R132H nonenhancing gliomas | 91.1% reduction in tumor | Associated with reversal of epigenetic changes | - | [8] |
| Olutasidenib (Rezlidhia) | R/R mIDH1 AML patients | Induces durable responses | - | 35% CR/CRh rate | [9] |
| Vorasidenib (AG-881) | mIDH1-R132H nonenhancing gliomas | 92.6% reduction in tumor | Associated with reversal of epigenetic changes | - | [8] |
| AGI-5198 | TS603 glioma cells (IDH1 R132H) | Dose-dependent inhibition | Induces demethylation of H3K9me3 | Promotes gliogenic differentiation | [7] |
Signaling Pathways and Experimental Workflows
The accumulation of 2-HG due to mutant IDH1 has profound effects on cellular signaling, primarily through the inhibition of α-KG-dependent dioxygenases. This leads to a cascade of events culminating in a block of cellular differentiation. Recent evidence also points to the activation of the mTOR signaling pathway by mutant IDH1, further promoting cell proliferation and invasion.[1][10] Inhibitors of mutant IDH1 aim to reverse these aberrant signaling cascades.
Caption: Mutant IDH1 signaling pathway and inhibitor action.
The validation of a mutant IDH1 inhibitor's efficacy follows a systematic workflow, beginning with the assessment of target engagement and culminating in the analysis of downstream biological effects.
Caption: Experimental workflow for validating mIDH1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are summarized protocols for key experiments cited in this guide.
Intracellular 2-Hydroxyglutarate (2-HG) Measurement by LC-MS/MS
This protocol provides a highly sensitive and specific method for quantifying the oncometabolite 2-HG in cell lysates.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a suitable buffer (e.g., 80% methanol) and scrape to collect the lysate.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing metabolites.
-
-
Derivatization (for enantiomeric separation):
-
Dry the metabolite extract.
-
Reconstitute in a solution containing a chiral derivatizing agent such as (+)-o,o-diacetyl-l-tartaric anhydride (DATAN).
-
Incubate to allow for the formation of diastereomers.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the diastereomers using a suitable column (e.g., C18).
-
Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode to specifically detect and quantify the D-2-HG and L-2-HG enantiomers.
-
Generate a standard curve with known concentrations of 2-HG to quantify the amount in the samples.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications
ChIP-seq allows for the genome-wide profiling of specific histone modifications to assess the reversal of hypermethylation by mutant IDH1 inhibitors.
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K4me3, H3K9me3, H3K27me3).
-
Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by heating.
-
Purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of enrichment for the specific histone mark.
-
Compare the enrichment profiles between untreated and inhibitor-treated cells to quantify the reversal of histone methylation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound directly binds to its intended target protein in a cellular context.
-
Cell Treatment and Heating:
-
Treat intact cells with the mutant IDH1 inhibitor or vehicle control.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures in a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble target protein (mutant IDH1) in each sample by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Quantify the amount of soluble protein at each temperature.
-
Plot the protein abundance against temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
This guide provides a framework for the comparative evaluation of mutant IDH1 inhibitors. The presented data and protocols are intended to aid researchers in the design and interpretation of experiments aimed at validating the reversal of epigenetic changes by these promising therapeutic agents.
References
- 1. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Vorasidenib in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 8. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Olutasidenib for mutated IDH1 acute myeloid leukemia: final five-year results from the phase 2 pivotal cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparison of in vitro and in vivo efficacy of Mutant IDH1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetics. The development of small molecule inhibitors targeting mutant IDH1 has emerged as a promising therapeutic strategy. This guide provides a comparative overview of the in vitro and in vivo efficacy of prominent mutant IDH1 inhibitors, supported by experimental data.
While a specific inhibitor designated "Mutant IDH1-IN-1" was not identified in a comprehensive search of available literature, this guide focuses on a comparison of several well-characterized and clinically relevant mutant IDH1 inhibitors: Ivosidenib (AG-120), Olutasidenib (FT-2102), and AGI-5198.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of mutant IDH1 inhibitors is primarily assessed by their ability to inhibit the enzymatic activity of the mutant IDH1 protein and to reduce the production of 2-HG in cancer cell lines harboring IDH1 mutations.
Table 1: In Vitro Potency (IC50) of Mutant IDH1 Inhibitors
| Inhibitor | Target Mutation | Cell Line | IC50 (nM) | Reference |
| Ivosidenib (AG-120) | IDH1-R132H | Recombinant Enzyme | 12 | [1] |
| IDH1-R132C | Recombinant Enzyme | 13 | [1] | |
| IDH1-R132G | Recombinant Enzyme | 8 | [1] | |
| IDH1-R132L | Recombinant Enzyme | 13 | [1] | |
| IDH1-R132S | Recombinant Enzyme | 12 | [1] | |
| IDH1-R132C | HT1080 | 7.5 | [2] | |
| Olutasidenib (FT-2102) | IDH1-R132H | Recombinant Enzyme | 21.2 | [3] |
| IDH1-R132C | Recombinant Enzyme | 114 | [3] | |
| AGI-5198 | IDH1-R132H | Recombinant Enzyme | 70 | [3] |
| IDH1-R132C | Recombinant Enzyme | 160 | [3] |
Key Findings:
-
Ivosidenib (AG-120) demonstrates potent, low nanomolar inhibition against a range of IDH1-R132 mutations.[1]
-
Olutasidenib (FT-2102) is also a potent inhibitor, with slightly higher IC50 values compared to Ivosidenib for the R132H and R132C mutations.[3]
-
AGI-5198 shows effective inhibition, though with generally higher IC50 values than Ivosidenib and Olutasidenib.[3]
In Vivo Efficacy: From Bench to Bedside
The in vivo efficacy of mutant IDH1 inhibitors is evaluated in preclinical animal models, typically xenografts of human cancer cell lines, to assess their ability to reduce tumor 2-HG levels, inhibit tumor growth, and improve survival.
Table 2: In Vivo Efficacy of Mutant IDH1 Inhibitors
| Inhibitor | Animal Model | Cancer Type | Key Outcomes | Reference |
| Ivosidenib (AG-120) | HT1080 xenograft (mice) | Fibrosarcoma | Rapid and robust reduction of tumor 2-HG (92-95% inhibition).[4][5] | [4][5] |
| Primary mIDH1 AML xenograft (mice) | AML | Induced differentiation of AML cells.[4] | [4] | |
| Olutasidenib (FT-2102) | IDH1-mutant AML xenograft (mice) | AML | Suppressed 2-HG production and induced cell differentiation.[6] | [6] |
| AGI-5198 | TS603 xenograft (mice) | Glioma | Strong inhibitory effect in the xenograft model, correlating with free drug plasma concentration.[3] | [3] |
Key Findings:
-
Ivosidenib (AG-120) effectively reduces 2-HG levels in tumors and promotes differentiation in AML models.[4][5]
-
Olutasidenib (FT-2102) demonstrates efficacy in AML xenograft models by suppressing 2-HG and inducing differentiation.[6]
-
AGI-5198 has shown a strong anti-tumor effect in a glioma xenograft model.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments.
In Vitro Enzyme Inhibition Assay
-
Enzyme and Substrates: Recombinant human mutant IDH1 (e.g., R132H) is used. The substrates are α-ketoglutarate (α-KG) and NADPH.
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, and 1 mM DTT.
-
Procedure:
-
The inhibitor, at various concentrations, is pre-incubated with the mutant IDH1 enzyme in the assay buffer.
-
The reaction is initiated by adding α-KG and NADPH.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the production of 2-HG is measured using a detection method such as LC-MS/MS.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based 2-HG Assay
-
Cell Culture: Cancer cell lines harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma cells) are cultured in appropriate media.
-
Treatment: Cells are treated with the inhibitor at various concentrations for a specified duration (e.g., 48 hours).
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells using a solvent mixture (e.g., 80% methanol).
-
2-HG Measurement: The concentration of 2-HG in the cell extracts is quantified using LC-MS/MS.
-
Data Analysis: The reduction in 2-HG levels is calculated relative to vehicle-treated control cells.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells with an IDH1 mutation are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with the inhibitor (e.g., via oral gavage) or a vehicle control.
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. The health and survival of the mice are also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested to measure the intratumoral concentration of 2-HG.
-
Data Analysis: Tumor growth inhibition and survival benefit are statistically analyzed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the evaluation process of these inhibitors.
Caption: Mutant IDH1 signaling pathway and the point of intervention for inhibitors.
Caption: A typical experimental workflow for the evaluation of mutant IDH1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Olutasidenib: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Mutant IDH1-IN-1 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic target in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The neomorphic activity of mutant IDH1 results in the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation. This guide provides a comparative assessment of the long-term efficacy of Mutant IDH1-IN-1, a potent chemical probe, alongside clinically relevant mutant IDH1 inhibitors.
Overview of Mutant IDH1 Inhibitors
This guide focuses on a direct comparison of this compound with three prominent clinical-stage inhibitors: Ivosidenib (AG-120), Olutasidenib (FT-2102), and Vorasidenib (AG-881). While this compound serves as a valuable research tool for studying the biological consequences of IDH1 mutation, the other agents have undergone extensive preclinical and clinical evaluation, offering a broader perspective on long-term therapeutic potential.
Comparative Efficacy Data
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and its alternatives.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Target | IC50 (Enzymatic Assay) | Cellular 2-HG Inhibition (EC50) | Cell Line(s) | Reference(s) |
| This compound | IDH1 R132H | < 0.1 µM | Not widely reported | Not widely reported | [1] |
| Ivosidenib (AG-120) | IDH1 R132H/C | R132H: 12 nM; R132C: 23 nM | U87MG-IDH1 R132H: ~60 nM | U87MG, HT1080 | [2] |
| Olutasidenib (FT-2102) | IDH1 R132H/C | R132H: 11 nM; R132C: 13 nM | THP-1-IDH1 R132H: ~20 nM | THP-1 | [2] |
| Vorasidenib (AG-881) | Pan-mutant IDH1/2 | IDH1 R132H: 0.6 nM | Not widely reported | Not widely reported | [3] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition/Survival Benefit | Reference(s) |
| This compound related compound (HMS-101) | Patient-derived AML xenograft | 50 mg/kg, daily, i.p. | Prolonged survival | [4] |
| Ivosidenib (AG-120) | U87MG glioma xenograft | 500 mg/kg, daily, oral | >84% 2-HG inhibition in brain tumors | [5] |
| Olutasidenib (FT-2102) | Not widely reported | Not widely reported | Not widely reported | |
| Vorasidenib (AG-881) | Patient-derived glioma xenograft | 50 mg/kg, daily, oral | Significant tumor growth inhibition and increased survival | [6] |
Table 3: Clinical Efficacy in Human Trials
| Compound | Cancer Type | Key Clinical Trial(s) | Overall Response Rate (ORR) | Median Overall Survival (OS) / Progression-Free Survival (PFS) | Reference(s) |
| Ivosidenib (AG-120) | Relapsed/Refractory AML | Phase 1 (NCT02073994) | 41.6% (CR+CRh) | OS: 8.8 months | [7] |
| IDH1-mutant Cholangiocarcinoma | ClarIDHy (Phase 3, NCT02989857) | 2% | OS: 10.3 months | [8] | |
| Newly Diagnosed AML (with Azacitidine) | AGILE (Phase 3, NCT03173248) | 47.2% (CR) | OS: 24.0 months | [9] | |
| Olutasidenib (FT-2102) | Relapsed/Refractory AML | Phase 2 (NCT02719574) | 48% | OS: 11.6 months | [5][7] |
| Vorasidenib (AG-881) | Grade 2 IDH-mutant Glioma | INDIGO (Phase 3, NCT04164901) | Not the primary endpoint | PFS: 27.7 months |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro IDH1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against mutant IDH1 enzyme.
Methodology:
-
Recombinant human mutant IDH1 (e.g., R132H) enzyme is incubated with the test compound at various concentrations in a reaction buffer containing NADPH.
-
The reaction is initiated by the addition of the substrate, α-ketoglutarate (α-KG).
-
The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]
Cellular 2-HG Inhibition Assay
Objective: To measure the ability of a compound to reduce the levels of the oncometabolite 2-HG in cancer cells harboring an IDH1 mutation.
Methodology:
-
IDH1-mutant cancer cells (e.g., U87MG-IDH1 R132H) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with the test compound at various concentrations for a specified period (e.g., 48 hours).
-
Intracellular metabolites are extracted using a methanol/water solution.
-
The concentration of 2-HG in the cell lysates is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
EC50 values are determined by plotting the percentage of 2-HG inhibition against the compound concentration.[2]
In Vivo Xenograft Model of Glioma
Objective: To evaluate the long-term efficacy of a mutant IDH1 inhibitor in a preclinical animal model of glioma.
Methodology:
-
Human glioma cells expressing mutant IDH1 (e.g., patient-derived xenograft cells) are stereotactically implanted into the brains of immunodeficient mice (e.g., nude mice).
-
Tumor growth is monitored non-invasively using bioluminescence imaging or magnetic resonance imaging (MRI).
-
Once tumors are established, mice are randomized into treatment and vehicle control groups.
-
The test compound is administered orally or via intraperitoneal injection at a specified dose and schedule for an extended period.
-
Tumor volume and animal survival are monitored over time. At the end of the study, tumors are excised for pharmacodynamic and histological analysis.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by mutant IDH1 and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: Mutant IDH1 signaling pathway leading to tumorigenesis.
Caption: Experimental workflow for evaluating mutant IDH1 inhibitors.
Conclusion
While this compound is a potent and valuable tool for preclinical research, its long-term efficacy in vivo has not been as extensively documented as clinically advanced inhibitors. Ivosidenib, Olutasidenib, and Vorasidenib have demonstrated significant and lasting clinical benefits in various IDH1-mutated cancers. This comparative guide highlights the robust preclinical and clinical data supporting these agents and provides a framework for the continued development of novel therapies targeting this critical oncogenic pathway. The detailed experimental protocols and pathway diagrams serve as a resource for researchers aiming to further investigate the long-term efficacy and mechanisms of action of mutant IDH1 inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. ashpublications.org [ashpublications.org]
- 3. In vivo efficacy of mutant IDH1 inhibitor HMS-101 and structural resolution of distinct binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivosidenib, an IDH1 inhibitor, in a patient with recurrent, IDH1-mutant glioblastoma: a case report from a Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamental Research Paved the Way for the Development of Vorasidenib - NCI [cancer.gov]
- 6. Isocitrate dehydrogenase mutations in gliomas: A review of current understanding and trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivosidenib for IDH1-Mutant Advanced Glioma - The ASCO Post [ascopost.com]
- 8. MD Anderson and Rigel collaborate to advance olutasidenib in AML | MD Anderson Cancer Center [mdanderson.org]
- 9. Vorasidenib in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mutant IDH1-IN-1: A Guide for Laboratory Professionals
For researchers and drug development professionals, the responsible handling and disposal of potent, research-grade compounds like Mutant IDH1-IN-1 are critical components of laboratory safety and environmental protection. As a selective inhibitor of a cancer-associated enzyme, this compound requires management as a hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount to ensure the safety of laboratory personnel and the surrounding community.
This guide provides essential, step-by-step information for the proper disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
An SDS for a similar compound, mutant IDH1 inhibitor VVS, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the general principles of hazardous chemical waste management. The key is to correctly identify, segregate, and containerize the waste for collection by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All materials contaminated with this compound must be treated as hazardous chemical waste. This includes:
-
The pure, undiluted compound.
-
Solutions containing the compound (e.g., dissolved in DMSO).
-
Contaminated labware such as pipette tips, tubes, and flasks.
-
Spill cleanup materials.
-
-
Segregate Waste Streams: Do not mix this compound waste with other waste types like non-hazardous trash, sharps, or biological waste, unless explicitly permitted by your institution's EHS guidelines.[2] It is best practice to maintain separate waste streams for halogenated and non-halogenated solvents, as well as for solid and liquid waste.[2][3]
Step 2: Containerization and Labeling
Properly containing and labeling waste is crucial for safety and regulatory compliance.
| Waste Type | Container Requirements | Labeling Instructions |
| Solid Waste | A sealable, chemically compatible container (e.g., a plastic pail with a lid or a wide-mouth glass jar). | Clearly label the container with the words "Hazardous Waste ". List the full chemical name: "This compound ". If other chemicals are present (e.g., on contaminated wipes), list them as well. Include the name of the Principal Investigator and the lab location. |
| Liquid Waste | A leak-proof, screw-cap container made of a material compatible with the solvent used (e.g., a glass or plastic bottle). | Clearly label the container with "Hazardous Waste ". List all chemical constituents and their approximate concentrations (e.g., "this compound in DMSO, approx. 10 mM"). Include the name of the Principal Investigator and the lab location. Keep the container closed except when adding waste.[4] |
| Contaminated Sharps | A designated, puncture-resistant sharps container. | Label the container as "Hazardous Waste ", "Sharps ", and "Contaminated with this compound ". |
| Empty Stock Vials | The original manufacturer's vial. | If the vial is completely empty with only a trivial amount of residue, it may be possible to rinse it. The first rinse must be collected as hazardous liquid waste.[4] After thorough rinsing and air-drying, deface the label and dispose of the vial in the appropriate glass waste container.[4] If not thoroughly rinsed, dispose of it as solid hazardous waste. |
Step 3: Storage of Waste
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[5]
-
This area should be at or near the point of waste generation and away from general laboratory traffic.
-
Ensure secondary containment, such as a spill tray, is used for all liquid waste containers.[4]
-
Do not store incompatible wastes together. For example, keep acids and bases in separate secondary containers.
Step 4: Arranging for Disposal
-
Once a waste container is full or has been stored for the maximum time allowed by your institution (often 6-12 months), contact your EHS department to request a waste pickup.[6][7]
-
Do not pour any amount of this compound, or solutions containing it, down the drain.[6][8]
-
Do not dispose of any contaminated materials in the regular trash.[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the disposal of materials related to this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for local requirements.
References
- 1. mutant IDH1 inhibitor VVS|1648909-73-2|MSDS [dcchemicals.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Mutant IDH1-IN-1
For researchers, scientists, and drug development professionals working with the selective inhibitor Mutant IDH1-IN-1, ensuring personal safety and proper handling are paramount. This guide provides essential safety and logistical information, including personal protective equipment (PPE) guidelines, operational protocols, and disposal plans to foster a secure laboratory environment.
When handling this compound, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, a comprehensive approach to safety is crucial.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are mandatory. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
| Respiratory Protection | Suitable Respirator | Use in areas with adequate ventilation. If dust or aerosols may be generated, a respirator is necessary.[1] |
Operational Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
| Procedure | Guideline |
| Safe Handling | Avoid inhalation, and contact with eyes and skin.[1] Do not eat, drink, or smoke in the handling area.[1] Ensure the work area has appropriate exhaust ventilation.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[1] Store away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1] |
Emergency First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing.[1] Remove contact lenses if present.[1] A readily accessible eye-wash station is crucial.[1] Seek prompt medical attention.[1] |
| Skin Contact | Rinse the affected skin area thoroughly with plenty of water.[1] Remove any contaminated clothing and shoes.[1] It is important to have a safety shower available.[1] |
| Ingestion | If swallowed, call a poison center or doctor immediately if you feel unwell.[1] Rinse the mouth with water.[1] |
Disposal Plan
Proper disposal of this compound and its containers is vital to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused Product and Contaminated Materials | Dispose of contents and container at an approved waste disposal facility.[1] |
| Environmental Precautions | Prevent the product from entering drains, water courses, or the soil.[1] Spills should be collected and cleaned up in a safe and timely manner.[1] |
Experimental Workflow: Handling this compound
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: General laboratory workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
